4-Bromo-2-iodo-7-azaindole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrIN2/c8-5-1-2-10-7-4(5)3-6(9)11-7/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYODINKLTLGRTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1Br)C=C(N2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10739511 | |
| Record name | 4-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10739511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260879-70-6 | |
| Record name | 4-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10739511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: 4-Bromo-2-iodo-7-azaindole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Bromo-2-iodo-7-azaindole, a key heterocyclic intermediate in pharmaceutical research and development. This document details its chemical properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics.
Core Compound Identification
| Compound Name | CAS Number |
| This compound | 1260879-70-6[1] |
| N-Tosyl-4-bromo-2-iodo-7-azaindole | 480423-17-4[2] |
| 4-Bromo-7-azaindole | 348640-06-2[3][4][5][6] |
Physicochemical Properties of Related Azaindole Compounds
Quantitative data for the immediate precursor, 4-Bromo-7-azaindole, is presented below, offering insights into the general characteristics of this class of compounds.
| Property | Value | Source |
| Molecular Formula | C7H5BrN2 | [3][4][5] |
| Molecular Weight | 197.03 g/mol | [3][6] |
| Appearance | Off-white to light yellow solid | [4] |
| Melting Point | 173-183 °C | [3][7] |
| Purity | ≥ 97% | [4] |
Synthesis of Azaindole Intermediates
The synthesis of substituted azaindoles is a critical step in the development of new chemical entities. Below is a detailed experimental protocol for the synthesis of N-Tosyl-4-bromo-2-iodo-7-azaindole, a closely related precursor.
Experimental Protocol: Synthesis of N-Tosyl-4-bromo-2-iodo-7-azaindole[2]
Step 1: Lithiation
-
A solution of diisopropylamine (10.5 mL, 74.7 mmol) in 2-methyltetrahydrofuran (100 mL) is cooled to -78 °C under a nitrogen atmosphere.
-
A hexane solution of n-butyllithium (1.6 M, 41.1 mL, 65.8 mmol) is added dropwise over 5 minutes, maintaining the temperature at -78 °C.
-
The resulting solution is stirred for 60 minutes.
Step 2: Addition and Iodination
-
The freshly prepared lithium diisopropylamide (LDA) solution is transferred via cannula to a solution of 4-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine (21 g, 60 mmol) in 2-methyltetrahydrofuran (700 mL) at -78 °C.
-
Stirring is continued at -78 °C for 90 minutes.
-
Solid iodine (21.3 g, 83.7 mmol) is added in one portion, and the mixture is stirred at -78 °C for an additional 60 minutes.
-
The reaction is then slowly warmed to -10 °C.
Step 3: Work-up and Purification
-
The reaction is quenched with a saturated aqueous ammonium chloride solution (1 L).
-
The organic layer is separated and washed sequentially with a saturated aqueous sodium bisulfite solution (750 mL) and a saturated aqueous sodium chloride solution (50 mL).
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash silica gel chromatography using a 20% tert-butyl methyl ether solution in heptane as the eluent.
-
The product-containing fractions are collected and concentrated to yield N-Tosyl-4-bromo-2-iodo-7-azaindole (27 g, 93%) as an off-white solid.
Synthesis Workflow
Caption: Synthesis workflow for N-Tosyl-4-bromo-2-iodo-7-azaindole.
Applications in Drug Discovery
The 7-azaindole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indole and purine systems. This structural motif is particularly prominent in the design of kinase inhibitors.[7][8] Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is implicated in numerous diseases, most notably cancer.
4-Bromo-7-azaindole and its derivatives are versatile building blocks for the synthesis of these inhibitors.[4][7] The bromine atom at the 4-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the efficient construction of diverse molecular libraries for structure-activity relationship (SAR) studies.[9]
Role as a Kinase Inhibitor Scaffold
Azaindole-based compounds can mimic the adenine fragment of ATP, the natural substrate for kinases, allowing them to bind to the ATP-binding site of the enzyme and inhibit its catalytic activity. This inhibition can block downstream signaling pathways that are essential for tumor cell proliferation and survival. The 7-azaindole core can form key hydrogen bonding interactions with the hinge region of the kinase active site.
The synthesis of GSK1070916, a selective Aurora B/C inhibitor, exemplifies the utility of 4-bromo-2-iodo-azaindole derivatives.[8] In this synthesis, a Suzuki cross-coupling reaction is performed at the 4-position of a protected this compound intermediate.[8]
Conceptual Kinase Inhibition Pathway
Caption: Conceptual diagram of kinase inhibition by an azaindole-based compound.
Safety and Handling
4-Bromo-7-azaindole is classified as toxic if swallowed, causes skin irritation, and serious eye damage, and may cause respiratory irritation.[3] Appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be worn when handling this compound. It should be used in a well-ventilated area.[3]
Disclaimer: This document is intended for informational purposes for qualified professionals and is not a substitute for a comprehensive safety data sheet (SDS). Always consult the SDS before handling any chemical.
References
- 1. This compound | 1260879-70-6 [m.chemicalbook.com]
- 2. N-Tosyl-4-bromo-2-iodo-7-azaindole | 480423-17-4 [chemicalbook.com]
- 3. aksci.com [aksci.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 4-Bromo-7-azaindole 96 348640-06-2 [sigmaaldrich.com]
- 6. 4-Bromo-7-azaindole| CAS No:348640-06-2|ZaiQi Bio-Tech [chemzq.com]
- 7. 4-Bromo-7-azaindole: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 8. The Azaindole Framework in the Design of Kinase Inhibitors | MDPI [mdpi.com]
- 9. nbinno.com [nbinno.com]
Technical Guide: Characterization of 4-Bromo-2-iodo-7-azaindole and Its Precursors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the available characterization data for key intermediates in the synthesis of 4-bromo-2-iodo-7-azaindole, a functionalized heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to the limited publicly available data on the final target compound, this document focuses on the well-characterized precursors: 4-Bromo-7-azaindole and N-Tosyl-4-bromo-2-iodo-7-azaindole. The strategic placement of bromine and iodine atoms on the 7-azaindole scaffold makes these compounds versatile building blocks for further chemical modifications, such as palladium-catalyzed cross-coupling reactions.[1]
Physicochemical and Spectroscopic Data
The following tables summarize the key characterization data for 4-bromo-7-azaindole and its N-tosylated and iodinated derivative.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | CAS Number |
| 4-Bromo-7-azaindole | C₇H₅BrN₂ | 197.03 | 178-183 | Off-white to light yellow solid | 348640-06-2 |
| N-Tosyl-4-bromo-2-iodo-7-azaindole | C₁₄H₁₀BrN₂O₂S | 477.21 (calculated) | Not specified | Off-white solid | 480423-17-4 |
Table 2: Spectroscopic Data
| Compound | ¹H NMR (400 MHz, Solvent) | Mass Spectrometry (m/z) |
| 4-Bromo-7-azaindole | δ 10.77 (br s, 1H), 8.14 (d, J = 5.2 Hz, 1H), 7.42 (s, 1H), 7.31 (d, J = 5.1 Hz, 1H), 6.57 (s, 1H) (CDCl₃)[2] | ESI [M+H]⁺ 196.9[2] |
| N-Tosyl-4-bromo-2-iodo-7-azaindole | δ 8.19 (d, J = 5.2 Hz, 1H), 7.95 (d, J = 8.4 Hz, 2H), 7.55 (d, J = 5.2 Hz, 1H), 7.41-7.49 (m, 2H), 7.16 (s, 1H), 2.35 (s, 3H) (DMSO-d₆, 30 °C)[3] | ES⁺ [M+H]⁺ 477[3] |
Experimental Protocols
Detailed methodologies for the synthesis of key precursors are outlined below. These protocols provide a foundation for the preparation of this compound.
Synthesis of 4-Bromo-7-azaindole
The synthesis of 4-bromo-7-azaindole can be achieved from 1H-pyrrolo[2,3-b]pyridine-7-oxide.[2]
Materials:
-
1H-pyrrolo[2,3-b]pyridine-7-oxide
-
Tetramethylammonium bromide
-
Methanesulfonic anhydride (Ms₂O)
-
N,N-dimethylformamide (DMF)
-
Water
-
Solid Sodium Hydroxide (NaOH)
-
Phosphorus pentoxide (P₂O₅)
Procedure:
-
1H-pyrrolo[2,3-b]pyridine-7-oxide (3.0 g, 22.4 mmol) and tetramethylammonium bromide (4.13 g, 1.2 eq.) are dissolved in DMF (30 ml).[2]
-
The mixture is cooled to 0 °C, and methanesulfonic anhydride (7.8 g, 2.0 eq.) is added in portions.[2]
-
The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 4 hours.[2]
-
The reaction is quenched by diluting with water (60 ml), and the pH is adjusted to 7 with solid NaOH.[2]
-
An additional 130 ml of water is added, and the resulting suspension is kept at 5 °C for 1 hour.[2]
-
The precipitate is collected by filtration, washed with ice-water (2 x 20 ml), and dried in a vacuum oven over P₂O₅ to yield 4-bromo-1H-pyrrolo[2,3-b]pyridine (2.47 g, 56% yield).[2]
Synthesis of N-Tosyl-4-bromo-2-iodo-7-azaindole
This protocol describes the iodination of N-Tosyl-4-bromo-7-azaindole.[3]
Materials:
-
Diisopropylamine
-
n-Butyllithium (1.6 M in hexane)
-
2-Methyltetrahydrofuran
-
4-Bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine
-
Iodine
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium bisulfite solution
-
Saturated aqueous sodium chloride solution
-
Anhydrous magnesium sulfate
-
tert-Butyl methyl ether
-
Heptane
Procedure:
-
A solution of diisopropylamine (10.5 mL, 74.7 mmol) in 2-methyltetrahydrofuran (100 mL) is cooled to -78 °C under a nitrogen atmosphere.[3]
-
A 1.6 M solution of n-butyllithium in hexane (41.1 mL, 65.8 mmol) is added dropwise over 5 minutes, maintaining the temperature at -78 °C.[3]
-
After stirring for 60 minutes, the resulting solution is transferred via cannula to a solution of 4-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine (21 g, 60 mmol) in 2-methyltetrahydrofuran (700 mL) at -78 °C.[3]
-
Stirring is continued at -78 °C for 90 minutes.[3]
-
Solid iodine (21.3 g, 83.7 mmol) is added at once, and the mixture is stirred at -78 °C for 60 minutes, then slowly warmed to -10 °C.[3]
-
The reaction is quenched with saturated aqueous ammonium chloride solution (1 L).[3]
-
The organic layer is separated and washed sequentially with saturated aqueous sodium bisulfite solution (750 mL) and saturated aqueous sodium chloride solution (50 mL).[3]
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.[3]
-
The residue is purified by flash silica gel chromatography using a 20% tert-butyl methyl ether solution in heptane as the eluent to afford N-Tosyl-4-bromo-2-iodo-7-azaindole (27 g, 93%) as an off-white solid.[3]
Synthetic Workflow
The following diagram illustrates the synthetic pathway from a protected 4-bromo-7-azaindole to its 2-iodo derivative, a key step towards the synthesis of this compound.
Caption: Synthetic workflow for the iodination of N-Tosyl-4-bromo-7-azaindole.
References
In-depth Technical Guide: 4-Bromo-2-iodo-7-azaindole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-Bromo-2-iodo-7-azaindole, a key heterocyclic intermediate in medicinal chemistry.
Core Compound Data
This compound is a halogenated derivative of 7-azaindole. The strategic placement of bromine and iodine atoms on the azaindole scaffold makes it a versatile building block for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The azaindole core is a recognized pharmacophore present in numerous biologically active compounds.[1][2]
Molecular and Physicochemical Properties
The fundamental properties of this compound are summarized below. The molecular weight is calculated based on the atomic weights of its constituent elements.
| Property | Value |
| Molecular Formula | C₇H₄BrIN₂ |
| Molecular Weight | 322.93 g/mol |
| IUPAC Name | 4-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine |
| CAS Number | 1260879-70-6[3] |
Atomic Weight Contributions:
| Element | Symbol | Atomic Weight (amu) | Count | Total Contribution |
| Carbon | C | 12.011 | 7 | 84.077 |
| Hydrogen | H | 1.008 | 4 | 4.032 |
| Bromine | Br | 79.904 | 1 | 79.904 |
| Iodine | I | 126.904 | 1 | 126.904 |
| Nitrogen | N | 14.007 | 2 | 28.014 |
| Total | 322.931 |
Synthesis and Experimental Protocols
The synthesis of substituted 7-azaindoles often involves multi-step processes. Palladium-catalyzed cross-coupling reactions are frequently employed to introduce substituents onto the azaindole ring.[4][5][6] A plausible synthetic route to this compound can be extrapolated from methods used for similar structures, such as the synthesis of N-Tosyl-4-bromo-2-iodo-7-azaindole.[7]
General Experimental Workflow for Substituted 7-Azaindoles
The following diagram illustrates a generalized workflow for the synthesis of substituted 7-azaindoles, which can be adapted for the specific synthesis of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aboundchem.com [aboundchem.com]
- 4. Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6 [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. N-Tosyl-4-bromo-2-iodo-7-azaindole | 480423-17-4 [chemicalbook.com]
"4-Bromo-2-iodo-7-azaindole" chemical properties
An In-depth Technical Guide on the Chemical Properties of 4-Bromo-2-iodo-7-azaindole
Introduction
This compound, also known as 4-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine, is a halogenated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a derivative of 7-azaindole, it serves as a versatile synthetic building block. The 7-azaindole core is recognized as a privileged structure, acting as a bioisostere for indole and purine systems, which allows it to interact with a wide range of biological targets.[1] The strategic placement of both a bromine and an iodine atom at the C4 and C2 positions, respectively, provides two distinct handles for sequential and selective functionalization, primarily through transition-metal-catalyzed cross-coupling reactions. This differential reactivity is crucial for the construction of complex molecular architectures, particularly in the synthesis of kinase inhibitors.[1]
This document provides a comprehensive overview of the known chemical properties, synthetic methodologies, and applications of this compound, intended for researchers and professionals in the fields of chemical synthesis and drug development.
Core Chemical Properties
The fundamental chemical and physical properties of this compound are summarized below. These properties are essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Source |
| IUPAC Name | 4-bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine | PubChem[2] |
| Synonyms | 4-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine, this compound | PubChem[2] |
| CAS Number | 1260879-70-6 | PubChem[2] |
| Molecular Formula | C₇H₄BrIN₂ | PubChem[2] |
| Molecular Weight | 322.93 g/mol | PubChem[2] |
| Appearance | Off-white solid | N/A |
| Hydrogen Bond Donor Count | 1 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[2] |
| Rotatable Bond Count | 0 | PubChem[2] |
| Exact Mass | 321.86026 Da | PubChem[2] |
| Topological Polar Surface Area | 28.7 Ų | PubChem[2] |
| Heavy Atom Count | 11 | PubChem[2] |
| XLogP3 | 2.7 | PubChem[2] |
Reactivity and Applications
The synthetic utility of this compound stems from the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. In palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, the C-I bond is significantly more reactive and undergoes oxidative addition to the palladium catalyst under milder conditions than the C-Br bond. This chemoselectivity allows for the stepwise introduction of different substituents at the C2 and C4 positions.
Key Applications:
-
Kinase Inhibitors: This compound is a key intermediate in the synthesis of potent and selective kinase inhibitors.[1] For instance, the N-protected form, 4-bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo-[2,3-b]pyridine, has been utilized in the synthesis of Aurora B/C kinase inhibitors.[1] The synthetic strategy leverages a selective Suzuki coupling at the C2 position, displacing the iodo group, while leaving the bromo group at C4 intact for subsequent modifications.[1]
-
Medicinal Chemistry Scaffolding: The 7-azaindole framework is a valuable scaffold in drug discovery programs. The ability to functionalize the 4- and 2-positions of this scaffold allows for the systematic exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties of drug candidates.[1]
The general workflow for sequential cross-coupling reactions is illustrated in the diagram below.
Caption: Sequential functionalization via palladium-catalyzed cross-coupling.
Experimental Protocols
While specific experimental data for the parent compound this compound is limited in the provided search results, a detailed protocol for its N-tosylated derivative, N-Tosyl-4-bromo-2-iodo-7-azaindole, is available and serves as an excellent reference for the chemistry involved.[3]
Synthesis of N-Tosyl-4-bromo-2-iodo-7-azaindole[4]
This procedure involves the lithiation and subsequent iodination of N-Tosyl-4-bromo-7-azaindole.
Materials:
-
N-Tosyl-4-bromo-7-azaindole (4-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine)
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
2-Methyltetrahydrofuran (2-MeTHF)
-
Iodine (solid)
-
Saturated aqueous ammonium chloride, sodium bisulfite, and sodium chloride solutions
-
Anhydrous magnesium sulfate
-
tert-Butyl methyl ether
-
Heptane
Protocol:
-
LDA Formation: A solution of diisopropylamine (10.5 mL, 74.7 mmol) in 2-methyltetrahydrofuran (100 mL) is cooled to -78 °C under a nitrogen atmosphere.[3] A 1.6 M solution of n-butyllithium in hexane (41.1 mL, 65.8 mmol) is added dropwise over 5 minutes, maintaining the temperature at -78 °C.[3] The resulting solution is stirred for 60 minutes to form lithium diisopropylamide (LDA).[3]
-
Lithiation: The freshly prepared LDA solution is transferred via cannula to a solution of N-Tosyl-4-bromo-7-azaindole (21 g, 60 mmol) in 2-methyltetrahydrofuran (700 mL) at -78 °C. The mixture is stirred for 90 minutes at this temperature.[3]
-
Iodination: Solid iodine (21.3 g, 83.7 mmol) is added to the reaction mixture in one portion.[3] The mixture is stirred at -78 °C for 60 minutes and then slowly warmed to -10 °C.[3]
-
Work-up: The reaction is quenched by adding saturated aqueous ammonium chloride solution (1 L). The organic layer is separated and washed sequentially with saturated aqueous sodium bisulfite solution (750 mL) and saturated aqueous sodium chloride solution (50 mL).[3]
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude residue is purified by flash silica gel chromatography using a 20% tert-butyl methyl ether solution in heptane as the eluent.[3]
-
Isolation: The product-containing fractions are collected and concentrated to afford N-Tosyl-4-bromo-2-iodo-7-azaindole as an off-white solid (27 g, 93% yield).[3]
The workflow for this synthesis is depicted below.
Caption: Experimental workflow for the synthesis of the N-tosylated derivative.
Spectral Data
Detailed spectral analysis is crucial for the unambiguous identification and characterization of this compound. While a full dataset for the parent compound is not available in the search results, the ¹H NMR data for the N-tosylated derivative provides valuable insight into the expected chemical shifts for the core structure.
¹H NMR Data for N-Tosyl-4-bromo-2-iodo-7-azaindole[4]
-
Solvent: DMSO-d₆
-
Frequency: 400 MHz
-
Temperature: 30 °C
-
Shifts (δ):
-
8.19 (d, J = 5.2 Hz, 1H)
-
7.95 (d, J = 8.4 Hz, 2H)
-
7.55 (d, J = 5.2 Hz, 1H)
-
7.41-7.49 (m, 2H)
-
7.16 (s, 1H)
-
2.35 (s, 3H)
-
-
Mass Spectrometry (m/z): ES+ [M + H]⁺ 477[3]
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not provided, data for the related compound 4-Bromo-7-azaindole indicates that it should be handled with care.[4][5] It is classified as acutely toxic if swallowed, causes skin irritation, and can cause serious eye damage.[5][6] Standard laboratory safety precautions should be employed when handling this compound.
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[4] A dust mask is recommended.[5]
-
Handling: Use only with adequate ventilation. Avoid contact with skin, eyes, and clothing. Avoid breathing fumes and minimize dust generation.[4]
-
Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[4] For long-term storage, a temperature of -20°C is recommended.[4]
This technical guide serves as a foundational resource for researchers working with this compound. The combination of its unique chemical properties and versatile reactivity makes it a valuable tool in the pursuit of novel therapeutics and advanced materials.
References
- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Bromo-2-iodo-1H-pyrrolo[2,3-B]pyridine | C7H4BrIN2 | CID 69001566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-Tosyl-4-bromo-2-iodo-7-azaindole | 480423-17-4 [chemicalbook.com]
- 4. aksci.com [aksci.com]
- 5. 4-Bromo-7-azaindole 96 348640-06-2 [sigmaaldrich.com]
- 6. 4-Bromo-7-azaindole: properties, applications and safety_Chemicalbook [chemicalbook.com]
Navigating the Synthesis and Application of Azaindole Scaffolds: A Technical Guide to 4-Bromo-7-azaindole
Introduction
Core Data and Spectroscopic Profile
The physical and spectroscopic properties of 4-Bromo-7-azaindole are crucial for its identification and use in synthetic chemistry. The following tables summarize the key data available for this compound.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 348640-06-2 | [2] |
| Molecular Formula | C₇H₅BrN₂ | [2][4] |
| Molecular Weight | 197.03 g/mol | [4] |
| Appearance | Off-white to light yellow or pale yellow solid/powder | [2][3] |
| Melting Point | 171-183 °C | [1][2] |
| Purity | ≥ 96-97% | [2] |
| Solubility | Moderately soluble in common organic solvents like ethanol, methanol, and dichloromethane. | [1] |
| Storage | Store at 0-8 °C or long-term at -20°C in a tightly-closed container away from light and incompatible substances like strong oxidizing agents. | [2][5] |
Table 2: Spectroscopic Data
| Technique | Data | Reference |
| ¹H NMR | (400 MHz, CDCl₃) δ 10.77 (br s, 1H), 8.14 (d, J = 5.2 Hz, 1H), 7.42 (s, 1H), 7.31 (d, J = 5.1 Hz, 1H), 6.57 (s, 1H). | [4] |
| Mass Spectrometry | (ESI) m/z 196.9 [M+H]⁺ | [4] |
| ¹³C NMR | While specific literature values were not retrieved in the search, spectra are available for the parent 7-azaindole compound for comparison.[6] |
Experimental Protocols
The following protocols describe a common method for the synthesis of 4-Bromo-7-azaindole and a general procedure for its subsequent functionalization, highlighting its role as a versatile synthetic intermediate.
Protocol 1: Synthesis of 4-Bromo-7-azaindole
This protocol is based on the bromination of 1H-pyrrolo[2,3-b]pyridine-7-oxide.
Materials:
-
1H-pyrrolo[2,3-b]pyridine-7-oxide
-
Tetramethylammonium bromide
-
Methanesulfonic anhydride (Ms₂O)
-
N,N-dimethylformamide (DMF)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Phosphorus pentoxide (P₂O₅)
Procedure:
-
Dissolve 1H-pyrrolo[2,3-b]pyridine-7-oxide (1.0 eq) and tetramethylammonium bromide (1.2 eq) in DMF.[4]
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add methanesulfonic anhydride (2.0 eq) portionwise, maintaining the temperature at 0 °C.[4]
-
Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and continue stirring for an additional 4 hours.[4]
-
Quench the reaction by diluting the mixture with water.
-
Adjust the pH of the solution to 7 using solid NaOH.[4]
-
Add more water to induce precipitation and keep the resulting suspension at 5 °C for 1 hour.[4]
-
Collect the precipitate by filtration, wash with ice-cold water, and dry in a vacuum oven over P₂O₅ to yield 4-bromo-1H-pyrrolo[2,3-b]pyridine.[4]
Caption: Synthesis workflow for 4-Bromo-7-azaindole.
Protocol 2: N-Protection and Palladium-Catalyzed Cross-Coupling
The bromine atom at the 4-position is a versatile handle for introducing molecular diversity through cross-coupling reactions. The pyrrole nitrogen is often protected prior to these reactions.
Materials:
-
4-Bromo-7-azaindole
-
Sodium hydride (NaH, 60% in mineral oil)
-
Tetrahydrofuran (THF), anhydrous
-
Benzenesulfonyl chloride (or other protecting group precursor)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cs₂CO₃)
-
Coupling partner (e.g., amides, amines, phenols)
-
Dioxane, anhydrous
Procedure (N-Protection):
-
Suspend 4-Bromo-7-azaindole (1.0 eq) in anhydrous THF under a nitrogen atmosphere and cool to 0 °C.
-
Add sodium hydride (1.1 eq) portionwise. Allow the mixture to stir for 30 minutes at room temperature.[7]
-
Add benzenesulfonyl chloride (1.1 eq) and stir for 2 hours at room temperature.[7]
-
Remove the solvent under reduced pressure and perform an appropriate aqueous workup followed by purification (e.g., flash column chromatography) to yield the N-protected product.[7]
General Procedure (Cross-Coupling):
-
To a reaction vessel, add the N-protected 4-bromo-7-azaindole, the palladium catalyst precursor, a suitable ligand like Xantphos, and a base such as cesium carbonate.[8]
-
Add the desired coupling partner (e.g., an amine, phenol, or amide).[8]
-
Add anhydrous dioxane as the solvent.
-
Heat the reaction mixture under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the mixture, filter, and concentrate the filtrate. Purify the crude product by column chromatography to obtain the desired 4-substituted-7-azaindole derivative.
Applications in Drug Discovery and Materials Science
4-Bromo-7-azaindole is a key intermediate in the synthesis of compounds for various applications.
-
Kinase Inhibitors: The 7-azaindole core mimics the purine structure of ATP, allowing it to bind to the ATP-binding site of many kinases. The bromine at the C4 position provides a convenient point for modification to achieve potency and selectivity against specific kinase targets in cancer and inflammatory diseases.[2][3]
-
Neurological Disorders: The scaffold is utilized in the development of drugs targeting receptors in the brain.[2]
-
Antimicrobial and Antiviral Agents: Derivatives of 7-azaindole have shown potential as antimicrobial and antiviral compounds.[1]
-
Materials Science: This compound is also used to create advanced materials like organic semiconductors and fluorescent dyes for applications in flexible electronics and solar cells.[2]
The versatility of 4-Bromo-7-azaindole in synthesis is a cornerstone of its value to researchers. The ability to perform selective cross-coupling reactions at the C4 position allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.
Caption: Role of 4-Bromo-7-azaindole as a versatile synthetic hub.
References
- 1. 4-Bromo-7-azaindole: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 4-Bromo-7-azaindole | 348640-06-2 [chemicalbook.com]
- 4. 4-Bromo-7-azaindole synthesis - chemicalbook [chemicalbook.com]
- 5. aksci.com [aksci.com]
- 6. 7-Azaindole (271-63-6) 13C NMR spectrum [chemicalbook.com]
- 7. What is 4-Bromo-7-azaindole?_Chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
Technical Guide: Spectroscopic and Synthetic Insights into 4-Bromo-2-iodo-7-azaindole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) data and a detailed experimental protocol for the synthesis of 4-Bromo-2-iodo-7-azaindole, a key intermediate in the development of various biologically active molecules. The strategic placement of bromine and iodine atoms on the 7-azaindole scaffold offers versatile handles for further chemical modifications, making it a valuable building block in medicinal chemistry.
Spectroscopic Data
Table 1: ¹H NMR Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| 4-Bromo-7-azaindole | CDCl₃ | 10.77 (br s, 1H), 8.14 (d, J = 5.2 Hz, 1H), 7.42 (s, 1H), 7.31 (d, J = 5.1 Hz, 1H), 6.57 (s, 1H)[1] |
| 4-Iodo-7-azaindole | DMSO-d₆ | 12.01 (s, 1H), 7.89 (d, 1H, J = 5.0 Hz), 7.59 (t, 1H, J = 3.1 Hz), 7.51 (d, 1H, J = 5.0 Hz), 6.27 (d, 1H, J = 3.4 Hz)[2] |
Table 2: ¹³C NMR Data
Note: Specific ¹³C NMR data for this compound or its protected precursor was not found in the provided search results. This data would need to be determined experimentally upon synthesis.
Synthetic Protocol
The synthesis of this compound is achieved through a multi-step process starting from the commercially available 4-bromo-7-azaindole. The key transformation involves the regioselective iodination at the C-2 position of the azaindole ring.
Experimental Workflow
Caption: Synthetic workflow for 4-Bromo-2-iodo-1-tosyl-7-azaindole.
Detailed Methodology
The synthesis of 4-bromo-2-iodo-1-tosyl-7-azaindole is based on a procedure described in a scientific letter from Atlanchim Pharma.[3]
-
Protection of 4-bromo-7-azaindole: 4-bromo-7-azaindole is first protected at the N-1 position with a para-toluenesulfonyl (tosyl) group. This is typically achieved by reacting 4-bromo-7-azaindole with para-toluenesulfonyl chloride (TsCl) in the presence of a base.[3] This step yields 4-bromo-1-tosyl-7-azaindole.
-
Regioselective Metalation: The protected azaindole is then subjected to regioselective metalation at the C-2 position. This is accomplished by treatment with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA).[3] The use of LDA ensures specific deprotonation at the most acidic position, which is C-2.
-
Iodination: The resulting organometallic intermediate is then trapped with an electrophilic iodine source, such as molecular iodine (I₂), to introduce the iodine atom at the C-2 position.[3] This step affords the desired 4-bromo-2-iodo-1-tosyl-7-azaindole. The reported yield for these two steps (metalation and iodination) is 85% on a gram scale.[3]
Logical Relationship of Synthesis Steps
Caption: Logical flow of the synthetic strategy.
This guide provides the essential information for researchers working with this compound. The detailed synthetic protocol, along with the workflow and logical relationship diagrams, should facilitate the successful preparation of this important building block for drug discovery and development. Further experimental work is required to fully characterize the unprotected this compound via ¹H and ¹³C NMR spectroscopy.
References
An In-depth Technical Guide on the Solubility of 4-Bromo-2-iodo-7-azaindole
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the solubility characteristics of 4-Bromo-2-iodo-7-azaindole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific quantitative solubility data for this exact molecule in public literature, this guide focuses on providing a framework for its solubility assessment. This includes qualitative information on structurally related compounds, detailed experimental protocols for solubility determination, and the biological context in which this and similar molecules are studied.
Introduction to this compound
This compound belongs to the azaindole class of compounds, which are recognized as "privileged structures" in medicinal chemistry.[1] The azaindole scaffold is a bioisostere of indole and purine systems and is a common core in the design of kinase inhibitors due to its ability to interact with the hinge region of the ATP-binding site of kinases.[1][2] The strategic placement of bromo and iodo substituents provides versatile handles for further chemical modifications, such as palladium-catalyzed cross-coupling reactions, enabling the synthesis of a diverse range of biologically active molecules.[1][3] Specifically, a protected form of this compound has been utilized as a key intermediate in the synthesis of selective Aurora B/C kinase inhibitors.[1]
Solubility Profile
Table 1: Qualitative and Quantitative Solubility Data for Related Azaindole Compounds
| Compound Name | Solvent | Solubility | Data Type | Source |
| 4-Bromo-7-azaindole | Common organic solvents (e.g., ethanol, methanol, dichloromethane) | Moderate | Qualitative | [4] |
It is important to note that the introduction of an iodine atom at the 2-position in this compound will likely alter its physicochemical properties, including solubility, compared to 4-Bromo-7-azaindole. Therefore, experimental determination of its solubility is crucial for any research and development activities.
Experimental Protocols for Solubility Determination
The solubility of a compound can be determined under kinetic or thermodynamic conditions. Kinetic solubility is often measured in early drug discovery for high-throughput screening, while thermodynamic solubility provides the true equilibrium solubility, which is critical for later stages of drug development.[5][6]
3.1. Kinetic Solubility Assay
Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly added from a concentrated DMSO stock to an aqueous buffer.[6] Precipitation is monitored over a short period.
Experimental Workflow: Kinetic Solubility Assay
Caption: Workflow for Kinetic Solubility Determination.
Detailed Protocol: Nephelometric Method [7]
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Plate Setup: In a 96-well microplate, add the DMSO stock solution to aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve a range of final compound concentrations (e.g., 1 to 200 µM) with a final DMSO concentration of 1-2%.
-
Incubation: Shake the plate at room temperature for 2 hours.
-
Measurement: Measure the turbidity of each well using a nephelometer.
-
Data Analysis: The kinetic solubility is the concentration at which a significant increase in light scattering (precipitation) is observed compared to controls.
3.2. Thermodynamic Solubility Assay (Shake-Flask Method)
Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution in the presence of excess solid. The shake-flask method is the gold standard for this measurement.[8]
Experimental Workflow: Thermodynamic Solubility Assay
Caption: Workflow for Thermodynamic Solubility Determination.
Detailed Protocol: Shake-Flask Method [9]
-
Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, buffer, or organic solvent) in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours to ensure equilibrium is reached.
-
Phase Separation: Separate the saturated solution from the excess solid by filtration (using a low-binding filter, e.g., 0.22 µm PVDF) or centrifugation.
-
Quantification: Dilute the filtrate/supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS/MS against a standard curve.
-
Solid Phase Analysis: It is recommended to analyze the remaining solid by techniques like XRPD to check for any polymorphic transformations during the experiment.[8]
Biological Context: Role in Kinase Inhibition
As previously mentioned, azaindole derivatives are widely investigated as kinase inhibitors. While a specific signaling pathway for this compound is not defined, this class of compounds is known to target various kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is a key mediator of angiogenesis.[10][11][12]
Signaling Pathway: VEGFR-2 Signaling Cascade
Caption: Representative VEGFR-2 Signaling Pathway.
This diagram illustrates the major downstream signaling pathways activated upon VEGF-A binding to VEGFR-2, leading to cellular responses critical for angiogenesis.[11] Azaindole-based inhibitors would typically compete with ATP at the kinase domain of VEGFR-2, thereby blocking the phosphorylation cascade.
Conclusion
While specific quantitative solubility data for this compound is not publicly available, this technical guide provides the necessary framework for its determination. The provided experimental protocols for kinetic and thermodynamic solubility assays offer a starting point for researchers to characterize this compound. The structural similarity to other azaindoles used in kinase inhibitor discovery, particularly in targeting pathways like VEGFR-2, underscores the importance of accurately determining its solubility to enable further investigation into its biological activity. It is strongly recommended that researchers experimentally determine the solubility of this compound in relevant aqueous and organic media to facilitate its use in drug discovery and development programs.
References
- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 3. nbinno.com [nbinno.com]
- 4. 4-Bromo-7-azaindole: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. enamine.net [enamine.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
Technical Guide: Stability of 4-Bromo-2-iodo-7-azaindole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of 4-Bromo-2-iodo-7-azaindole, a key heterocyclic intermediate in pharmaceutical research and development. Due to the limited direct stability data for this specific compound, this guide leverages information from the structurally similar and well-documented compound, 4-Bromo-7-azaindole, to infer its stability profile, handling procedures, and potential degradation pathways.
Core Stability Profile
Halogenated 7-azaindoles are generally stable crystalline solids under recommended storage conditions.[1] The stability of this compound is crucial for its effective use as a building block in complex organic syntheses, particularly in the development of kinase inhibitors and other bioactive molecules.[2][3][4] The presence of both bromo and iodo substituents on the azaindole core influences its reactivity and stability.
Inferred Physicochemical Properties
| Property | Inferred Data for this compound (based on 4-Bromo-7-azaindole) | Source |
| Appearance | Off-white to light yellow or brown solid | [3][5] |
| Molecular Formula | C7H4BrIN2 | - |
| Molecular Weight | 322.93 g/mol | - |
| Melting Point | Expected to be a solid with a defined melting point, likely in a similar range to 4-Bromo-7-azaindole (171-183 °C) | [1][3][6] |
| Solubility | Moderately soluble in common organic solvents such as ethanol, methanol, and dichloromethane. | [1] |
Recommended Storage and Handling
Proper storage and handling are paramount to maintaining the integrity of this compound. The following conditions are recommended based on data for 4-Bromo-7-azaindole.
| Condition | Recommendation | Source |
| Temperature | Long-term: -20°CShort-term: Room temperature or 0-8°C | [3][7] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen). | [5] |
| Container | Keep in a tightly closed container in a dry and well-ventilated place. | [5][7][8] |
| Light | Keep in a dark place. | - |
| Incompatibilities | Avoid contact with strong oxidizing agents. | [7] |
Potential Decomposition Pathways
Under adverse conditions, this compound is expected to decompose. The primary degradation pathways are likely to involve the cleavage of the carbon-halogen bonds and the breakdown of the heterocyclic ring system.
Hazardous Decomposition Products
Based on the elemental composition and data from 4-Bromo-7-azaindole, the following hazardous decomposition products may be formed upon combustion or thermal decomposition:
-
Carbon oxides (CO, CO2)
-
Nitrogen oxides (NOx)
-
Hydrogen bromide (HBr)
-
Hydrogen iodide (HI)
Source:[7]
Experimental Protocols: General Handling and Storage
The following protocols are recommended for handling and storing this compound to ensure its stability and minimize risks.
Material Receiving and Initial Storage
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store the unopened container at -20°C for long-term storage.
-
Log the compound in the chemical inventory system, noting the storage location and date of receipt.
Weighing and Dispensing
-
Perform all handling in a well-ventilated chemical fume hood.[5]
-
Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[5][7]
-
To minimize moisture absorption, allow the container to warm to room temperature in a desiccator before opening.
-
Use non-sparking tools for handling the solid to prevent ignition of dust.[8]
-
Weigh the desired amount of the compound quickly and transfer it to the reaction vessel.
-
Tightly reseal the container, purge with an inert gas if possible, and return it to the appropriate storage condition.
Preparation of Stock Solutions
-
When preparing stock solutions, use anhydrous solvents to prevent hydrolysis.
-
If the solution is to be stored, it is recommended to aliquot it into smaller volumes to avoid repeated freeze-thaw cycles.[9]
-
Store stock solutions at -20°C or -80°C for extended stability.[9]
Visualization of Stability Factors
The following diagram illustrates the key factors influencing the stability of halogenated 7-azaindoles and their potential decomposition pathways.
Conclusion
While direct quantitative stability data for this compound is not extensively documented, a robust stability profile can be inferred from its structural analog, 4-Bromo-7-azaindole. By adhering to the recommended storage and handling protocols outlined in this guide, researchers can ensure the integrity of this valuable compound for its application in drug discovery and organic synthesis. The key to maintaining its stability is rigorous control of temperature, atmosphere, and light exposure, and avoidance of incompatible substances.
References
- 1. 4-Bromo-7-azaindole: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fishersci.dk [fishersci.dk]
- 6. 4-Bromo-7-azaindole 96 348640-06-2 [sigmaaldrich.com]
- 7. aksci.com [aksci.com]
- 8. echemi.com [echemi.com]
- 9. medchemexpress.com [medchemexpress.com]
Synthesis of 4-Bromo-2-iodo-7-azaindole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 4-Bromo-2-iodo-7-azaindole (also known as 4-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine), a key intermediate in the development of various therapeutic agents. This document provides a comprehensive overview of the synthetic route, including detailed experimental protocols and characterization data, to facilitate its application in research and drug discovery.
Overview of Synthetic Strategy
The synthesis of this compound is typically achieved through a multi-step process commencing with the commercially available 7-azaindole. The general strategy involves the initial bromination of the 7-azaindole core, followed by protection of the pyrrole nitrogen, and subsequent regioselective iodination at the C-2 position. Finally, deprotection of the nitrogen yields the target compound.
A common synthetic pathway involves the following key transformations:
-
Bromination of 7-azaindole: Introduction of a bromine atom at the 4-position of the pyrrolo[2,3-b]pyridine ring system.
-
Protection of the Pyrrole Nitrogen: Installation of a protecting group, such as a tosyl (Ts) or phenylsulfonyl (PhSO2) group, to prevent side reactions in subsequent steps.
-
Regioselective Iodination: Introduction of an iodine atom at the 2-position of the protected 4-bromo-7-azaindole.
-
Deprotection: Removal of the protecting group to yield the final product.
Experimental Protocols
Synthesis of 4-Bromo-7-azaindole
The starting material, 4-bromo-7-azaindole, can be synthesized from 1H-pyrrolo[2,3-b]pyridine 7-oxide.
Protocol:
-
1H-pyrrolo[2,3-b]pyridine-7-oxide (3.0 g, 22.4 mmol) and tetramethylammonium bromide (4.13 g, 1.2 eq.) are dissolved in N,N-dimethylformamide (DMF, 30 ml).
-
Methanesulfonic anhydride (Ms2O, 7.8 g, 2.0 eq.) is added in portions at 0 °C.
-
The reaction mixture is stirred at 0 °C for 1 hour, then brought to room temperature and stirred for an additional 4 hours.
-
The reaction is quenched by diluting with water (60 ml), and the pH is adjusted to 7 with solid sodium hydroxide (NaOH).
-
An additional 130 ml of water is added, and the resulting suspension is kept at 5 °C for 1 hour.
-
The precipitate is collected by filtration, washed with ice-water (2 x 20 ml), and dried over P2O5 in a vacuum oven to yield 4-bromo-1H-pyrrolo[2,3-b]pyridine.[1]
Quantitative Data:
| Product | Starting Material | Yield | Reference |
| 4-bromo-1H-pyrrolo[2,3-b]pyridine | 1H-pyrrolo[2,3-b]pyridine 7-oxide | 56% | [1] |
Synthesis of N-Tosyl-4-bromo-2-iodo-7-azaindole
This two-step protocol involves the protection of 4-bromo-7-azaindole followed by iodination.
Protocol:
-
Protection: 4-bromo-7-azaindole is protected under basic conditions with para-toluenesulfonyl chloride (TsCl) to yield N-tosyl-4-bromo-7-azaindole.[2]
-
Iodination: The N-tosyl-protected intermediate is then treated with lithium diisopropylamide (LDA) to achieve regioselective metalation at the C-2 position. The resulting organometallic species is subsequently trapped with iodine to afford the desired 2-iodoazaindole.[2]
Quantitative Data:
| Product | Starting Material | Overall Yield (2 steps) | Reference |
| N-Tosyl-4-bromo-2-iodo-7-azaindole | 4-bromo-7-azaindole | 85% | [2] |
Synthesis of 4-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine and Deprotection
This alternative route utilizes a phenylsulfonyl protecting group.
Protocol:
-
Protection: To a solution of 4-bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine (8.0 g, 24.7 mmol) and 4-(Dimethylamino)pyridine (6.0 g, 50 mmol) in DCM (150 ml) at room temperature, benzenesulfonyl chloride (4.8 g, 27 mmol) is added dropwise. The mixture is stirred for 24 hours.[3]
-
Work-up and Purification: The solids formed are suspended in acetonitrile and filtered to give 4-bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine.[3]
-
Deprotection: The protected compound (8.1 g, 17.5 mmol) is dissolved in 250 ml of dioxane, and sodium tert-butoxide (2.6 g, 26.3 mmol) is added. The reaction is heated at 80°C for 16 hours.[3]
-
Final Work-up: The reaction medium is cooled, and the solvent is evaporated. The residue is dissolved in ethyl acetate and washed with water. The organic phase is extracted with ethyl acetate, dried, and concentrated to yield 4-bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine.[3]
Characterization Data for 4-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine: [3]
| Analysis | Result |
| ¹H NMR (250 MHz, DMSO-d6) | δ 12.60 (s, 1H), 7.97 (d, J=5.2 Hz, 1H), 7.26 (d, J=5.2 Hz, 1H), 6.62 (s, 1H) |
| ¹³C NMR (63 MHz, DMSO-d6) | δ 150.7 (Cq), 143.5 (CH), 123.2 (Cq), 121.9 (Cq), 119.3 (CH), 109.4 (CH), 83.2 (Cq) |
| HRMS (+ESI) | Calculated for C₇H₄BrIN₂ (M+H⁺): 322.8675, Found: 322.8673 |
Visualization of the Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthetic workflow for this compound.
Conclusion
This guide provides a detailed overview of the synthesis of this compound, a crucial building block in medicinal chemistry. The outlined protocols and characterization data serve as a valuable resource for researchers engaged in the synthesis of novel 7-azaindole derivatives for drug discovery and development. The presented methods offer reliable and reproducible pathways to access this important intermediate.
References
The Strategic Intermediate: A Technical Guide to 4-Bromo-2-iodo-7-azaindole in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the 7-azaindole scaffold has emerged as a "privileged structure," prized for its ability to mimic the purine core of ATP and effectively interact with the hinge region of various kinases. This has led to its widespread incorporation into a multitude of kinase inhibitors. A particularly valuable, yet functionally dense, derivative of this scaffold is 4-Bromo-2-iodo-7-azaindole . The strategic placement of two distinct halogen atoms at the C4 and C2 positions offers medicinal chemists a versatile platform for sequential and site-selective functionalization, primarily through palladium-catalyzed cross-coupling reactions. This technical guide provides an in-depth overview of the synthesis, properties, and applications of this compound as a key synthetic intermediate in the development of targeted therapeutics.
Physicochemical Properties
A summary of the key physicochemical properties of the parent compound, 4-Bromo-7-azaindole, and the target intermediate, this compound, are presented below.
| Property | 4-Bromo-7-azaindole | This compound |
| Molecular Formula | C₇H₅BrN₂ | C₇H₄BrIN₂ |
| Molecular Weight | 197.03 g/mol | 322.93 g/mol |
| CAS Number | 348640-06-2 | 1260879-70-6 |
| Appearance | Off-white to light brown solid | Off-white solid (N-Tosyl derivative) |
| Melting Point | 173-180 °C | Not available |
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the commercially available 7-azaindole. The key transformations involve the bromination of the pyridine ring, followed by protection of the pyrrole nitrogen and subsequent iodination at the C2 position. A final deprotection step yields the target intermediate.
Synthetic Workflow
Caption: Synthetic pathway to this compound.
Experimental Protocols
Step 1: Synthesis of 4-Bromo-7-azaindole
A common method for the synthesis of 4-bromo-7-azaindole involves the reaction of 7-azaindole with a brominating agent such as N-bromosuccinimide (NBS) or phosphorus oxybromide (POBr₃).
Step 2: Synthesis of N-Tosyl-4-bromo-7-azaindole
The protection of the pyrrole nitrogen is crucial for the regioselective iodination at the C2 position. A widely used protecting group is the tosyl group.
Protocol: To a solution of 4-Bromo-7-azaindole in a suitable aprotic solvent such as tetrahydrofuran (THF), a base (e.g., sodium hydride) is added at 0 °C. After stirring, p-toluenesulfonyl chloride (TsCl) is added, and the reaction is allowed to warm to room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is extracted and purified by column chromatography.
Step 3: Synthesis of N-Tosyl-4-bromo-2-iodo-7-azaindole
This key step introduces the iodine atom at the C2 position.
Protocol: A solution of N-Tosyl-4-bromo-7-azaindole in an anhydrous aprotic solvent like 2-methyltetrahydrofuran is cooled to -78 °C under an inert atmosphere. A strong base, typically lithium diisopropylamide (LDA), is added dropwise to effect deprotonation at the C2 position. After stirring for a period, solid iodine is added in one portion. The reaction is slowly warmed and then quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed, dried, and concentrated. The crude product is then purified by silica gel chromatography.
| Reagent | Molar Eq. | Purity | Yield |
| N-Tosyl-4-bromo-7-azaindole | 1.0 | >95% | - |
| Diisopropylamine | 1.25 | >99% | - |
| n-Butyllithium (1.6 M in hexanes) | 1.1 | - | - |
| Iodine | 1.4 | >99.8% | - |
| Product | - | >98% | 93% |
Spectroscopic Data for N-Tosyl-4-bromo-2-iodo-7-azaindole: [1]
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.19 (d, J = 5.2 Hz, 1H), 7.95 (d, J = 8.4 Hz, 2H), 7.55 (d, J = 5.2 Hz, 1H), 7.41-7.49 (m, 2H), 7.16 (s, 1H), 2.35 (s, 3H).
-
MS (ESI): m/z 477 [M+H]⁺.
Step 4: Deprotection of N-Tosyl-4-bromo-2-iodo-7-azaindole
The removal of the tosyl group is the final step to yield the target intermediate. Various methods can be employed for the deprotection of N-tosyl indoles and azaindoles. A mild and effective method involves the use of cesium carbonate in a mixture of THF and methanol. This method is often preferred as it avoids harsh basic or acidic conditions that could affect other functional groups.
Applications in Drug Discovery: A Case Study in Kinase Inhibitor Synthesis
The differential reactivity of the C-I and C-Br bonds in this compound makes it an ideal intermediate for the synthesis of highly substituted kinase inhibitors through sequential, regioselective cross-coupling reactions. A prominent example is its application in the synthesis of the potent and selective Aurora B/C kinase inhibitor, GSK1070916.[2]
Synthesis of GSK1070916 Intermediate
The synthesis of a key intermediate for GSK1070916 utilizes the N-phenylsulfonyl protected this compound. The synthetic strategy hinges on a selective Suzuki cross-coupling at the more reactive C2 position, followed by further functionalization.
Caption: Key Suzuki coupling step in the synthesis of a GSK1070916 precursor.
This selective Suzuki coupling at the C2 position, displacing the iodo group while leaving the bromo group at C4 intact, is a testament to the synthetic utility of this intermediate. The remaining bromine atom at the C4 position can then be used for subsequent cross-coupling reactions to introduce further diversity and build up the final complex molecule.
The Aurora Kinase Signaling Pathway
Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play a crucial role in the regulation of mitosis. Their overexpression is frequently observed in various human cancers, making them attractive targets for anticancer drug development. GSK1070916 is a potent inhibitor of Aurora B and C kinases.
Caption: Simplified Aurora B signaling pathway and the inhibitory action of GSK1070916.
Inhibition of Aurora B by compounds derived from this compound, such as GSK1070916, disrupts the phosphorylation of key substrates like histone H3, leading to defects in chromosome segregation and cytokinesis, ultimately inducing apoptosis in cancer cells.
Conclusion
This compound is a highly valuable and versatile synthetic intermediate in the field of drug discovery. Its strategic di-halogenation allows for selective and sequential functionalization, providing a powerful tool for the construction of complex molecular architectures. The successful application of its derivatives in the synthesis of potent kinase inhibitors, such as the Aurora B/C inhibitor GSK1070916, underscores its significance. This technical guide provides a foundational understanding of the synthesis and utility of this important building block, empowering researchers to leverage its potential in the development of novel therapeutics.
References
The Ascendance of 7-Azaindole: A Technical Guide to its Discovery, History, and Application in Drug Development
For Researchers, Scientists, and Drug Development Professionals
The 7-azaindole scaffold, a privileged heterocyclic motif, has carved a significant niche in medicinal chemistry, particularly in the realm of kinase inhibition. Its unique structural and electronic properties, acting as a bioisostere of the endogenous purine and indole structures, have propelled its derivatives to the forefront of drug discovery efforts, culminating in the development of targeted therapies for a range of diseases, most notably cancer. This technical guide provides an in-depth exploration of the discovery and history of 7-azaindole derivatives, detailed experimental protocols for their synthesis, a comprehensive overview of their biological activities with a focus on kinase inhibition, and a visual representation of their engagement with key signaling pathways.
Discovery and Enduring History
The journey of the 7-azaindole core, also known as 1H-pyrrolo[2,3-b]pyridine, from a chemical curiosity to a cornerstone of modern drug design is a testament to the persistent exploration of heterocyclic chemistry. While early reports of related azaindole structures emerged in the mid-20th century, the strategic application of the 7-azaindole scaffold in medicinal chemistry gained significant momentum in the late 1990s and early 2000s.
The recognition of 7-azaindole as a "hinge-binding" motif was a pivotal moment in its history. Researchers discovered that the pyridine nitrogen and the pyrrole N-H group of the 7-azaindole core could form two crucial hydrogen bonds with the hinge region of the ATP-binding pocket of kinases. This bidentate interaction mimics the binding of the adenine portion of ATP, making 7-azaindole an excellent starting point for the design of competitive kinase inhibitors.
This discovery paved the way for the application of fragment-based drug discovery (FBDD) approaches. The 7-azaindole fragment, with its inherent hinge-binding capability and multiple sites for synthetic elaboration, became a powerful tool for generating potent and selective kinase inhibitors. The most prominent success story arising from this strategy is Vemurafenib (Zelboraf®) , a potent B-RAF kinase inhibitor approved for the treatment of metastatic melanoma harboring the BRAF V600E mutation.[1] The development of Vemurafenib showcased the power of structure-based drug design, where the 7-azaindole core served as the foundational anchor for building a highly effective therapeutic agent.
Beyond B-RAF, the versatility of the 7-azaindole scaffold has been demonstrated by its incorporation into inhibitors targeting a wide array of other kinases, including CDK9, Haspin, PI3K, and many others, underscoring its status as a "kinase privileged fragment".[1]
Synthetic Strategies: Accessing the 7-Azaindole Core and its Derivatives
The synthesis of the 7-azaindole nucleus and its subsequent functionalization are critical aspects of its application in drug discovery. Several synthetic routes have been developed and refined over the years, offering access to a diverse range of derivatives.
Key Synthetic Methodologies
A variety of methods have been employed for the construction of the 7-azaindole ring system, including:
-
Fischer Indole Synthesis: A classical method that can be adapted for azaindole synthesis, typically involving the reaction of a pyridine-based hydrazine with a ketone or aldehyde.
-
Bartoli Indole Synthesis: This method utilizes the reaction of nitro-pyridines with vinyl Grignard reagents.
-
Transition-Metal Catalyzed Cross-Coupling Reactions: Modern synthetic organic chemistry has heavily relied on palladium-, copper-, and other transition-metal-catalyzed reactions to construct the 7-azaindole core and to introduce various substituents. These methods, such as the Sonogashira, Suzuki, and Buchwald-Hartwig couplings, offer high efficiency and functional group tolerance.[2][3]
-
Cyclization of Substituted Pyridines: Many strategies involve the use of appropriately substituted 2-aminopyridines which undergo cyclization to form the fused pyrrole ring.
Detailed Experimental Protocols
Below are representative experimental protocols for the synthesis of 7-azaindole derivatives, illustrating common synthetic transformations.
Protocol 1: Synthesis of a 3-Substituted 7-Azaindole via Sonogashira Coupling and Cyclization
This protocol describes a common two-step procedure to access 2-substituted 7-azaindoles starting from 2-amino-3-iodopyridine.
-
Step 1: Sonogashira Coupling. To a solution of 2-amino-3-iodopyridine (1.0 eq) in a suitable solvent such as DMF or toluene, is added a terminal alkyne (1.2 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.05 eq), a copper(I) co-catalyst like CuI (0.1 eq), and a base, typically a tertiary amine like triethylamine or diisopropylethylamine (3.0 eq). The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 60 to 100 °C until the starting material is consumed (monitored by TLC or LC-MS). After completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the 2-(alkynyl)pyridin-3-amine intermediate.
-
Step 2: Cyclization. The purified 2-(alkynyl)pyridin-3-amine intermediate (1.0 eq) is dissolved in a high-boiling point solvent such as DMF or DMSO. A base, such as potassium tert-butoxide or sodium hydride (1.2 eq), is added portion-wise at room temperature. The reaction mixture is then heated to a temperature between 100 and 150 °C and stirred for several hours until the cyclization is complete. The reaction is cooled, quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The resulting crude 7-azaindole derivative is purified by column chromatography or recrystallization.
Protocol 2: N-Arylation of the 7-Azaindole Core via Buchwald-Hartwig Cross-Coupling
This protocol details the introduction of an aryl group at the N1 position of the 7-azaindole ring.
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere, 7-azaindole (1.0 eq), an aryl halide (or triflate) (1.1 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), a phosphine ligand like Xantphos or BINAP (0.04 eq), and a base, typically a carbonate such as cesium carbonate or potassium carbonate (2.0 eq), are combined in a dry, degassed solvent like toluene or dioxane.
-
Reaction Execution: The reaction mixture is heated to a temperature between 80 and 110 °C and stirred for 12 to 24 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Work-up and Purification: Upon completion, the reaction is cooled to room temperature and filtered through a pad of Celite to remove the catalyst. The filtrate is concentrated under reduced pressure, and the residue is partitioned between an organic solvent and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by flash column chromatography on silica gel to yield the desired N-aryl-7-azaindole derivative.
Biological Activity and Therapeutic Applications
The 7-azaindole scaffold is a versatile pharmacophore with a broad range of biological activities. While its most prominent role is in kinase inhibition, derivatives have also been investigated for their potential as antiviral, antibacterial, anti-inflammatory, and CNS-active agents.
7-Azaindole Derivatives as Kinase Inhibitors
Kinases are a large family of enzymes that play critical roles in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. The ability of the 7-azaindole moiety to act as an ATP-competitive inhibitor by binding to the hinge region of the kinase domain has led to the development of numerous potent and selective inhibitors.
Table 1: Inhibitory Activity of Representative 7-Azaindole Derivatives against Various Kinases
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| Vemurafenib | B-RAF (V600E) | 31 | [Plexxikon Inc.] |
| Dabrafenib | B-RAF (V600E) | 0.8 | [GSK] |
| Compound 8g | CDK9/CyclinT | 120 | |
| Compound 8h | CDK9/CyclinT | 150 | |
| Compound 8l | Haspin | 14 | |
| Compound 6z | ABL | 1.2 | [1] |
| Compound 6z | SRC | 3.4 | [1] |
| Compound 6z | KDR (VEGFR2) | 2.5 | [1] |
| Compound 24 | FGFR4 | 1.1 | [4] |
| Compound 30 | FGFR4 | 0.9 | [4] |
Note: IC₅₀ values are a measure of the concentration of a drug that is required for 50% inhibition in vitro. These values can vary depending on the specific assay conditions.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological systems in which 7-azaindole derivatives operate, as well as the workflows for their synthesis, is crucial for a comprehensive understanding.
Signaling Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways targeted by 7-azaindole-based kinase inhibitors.
Caption: The B-RAF/MEK/ERK signaling pathway, a key regulator of cell proliferation, is often constitutively activated by BRAF mutations in melanoma. Vemurafenib, a 7-azaindole derivative, inhibits mutant B-RAF.
References
The 7-Azaindole Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 7-azaindole scaffold, a bioisostere of indole, has emerged as a cornerstone in medicinal chemistry, demonstrating remarkable versatility and biological relevance across a spectrum of therapeutic areas. Its unique physicochemical properties, particularly its ability to act as both a hydrogen bond donor and acceptor, have cemented its status as a "privileged scaffold" in the design of potent and selective inhibitors, most notably targeting protein kinases. This technical guide provides a comprehensive overview of the biological significance of the 7-azaindole core, with a focus on its role in oncology, neurodegenerative diseases, and inflammatory conditions. We delve into the quantitative biological data of key compounds, detailed experimental methodologies, and the intricate signaling pathways modulated by this versatile heterocyclic system.
A Versatile Hinge-Binding Motif in Kinase Inhibition
The 7-azaindole nucleus has proven to be an exceptional hinge-binding motif for ATP-competitive kinase inhibitors.[1][2] The pyridine nitrogen (N7) acts as a hydrogen bond acceptor, while the pyrrole nitrogen (N1) serves as a hydrogen bond donor, allowing for a bidentate hydrogen bonding interaction with the hinge region of the kinase domain. This mimics the interaction of the adenine core of ATP, providing a strong anchor for inhibitor binding.[1] This key interaction has been exploited in the development of numerous clinically successful and investigational kinase inhibitors.
One of the most prominent examples is Vemurafenib (PLX4032) , an FDA-approved inhibitor of the BRAF V600E mutant kinase for the treatment of metastatic melanoma.[2] Another notable drug is Pexidartinib (PLX3397) , which targets the colony-stimulating factor 1 receptor (CSF1R) and is approved for the treatment of tenosynovial giant cell tumor.[3] The 7-azaindole scaffold is also a key component of inhibitors targeting a wide range of other kinases, including Aurora kinases, phosphoinositide 3-kinases (PI3Ks), and Rho-associated coiled-coil containing protein kinases (ROCK).[4][5][6][7]
Quantitative Biological Data of 7-Azaindole Based Kinase Inhibitors
The following tables summarize the in vitro potency of selected 7-azaindole derivatives against various kinase targets.
Table 1: Potency of 7-Azaindole Based Inhibitors against Serine/Threonine Kinases
| Compound | Target Kinase | IC50 / Ki (nM) | Assay Type | Reference |
| Vemurafenib | BRAF V600E | 31 (IC50) | Biochemical | [8] |
| GSK1070916 | Aurora B | 0.38 (Ki) | Biochemical | [4][9] |
| GSK1070916 | Aurora C | 1.5 (Ki) | Biochemical | [4][9] |
| Compound 8l | Haspin | 14 (IC50) | Biochemical | [10] |
| Compound 8g | CDK9/CyclinT | 230 (IC50) | Biochemical | [10] |
| Compound 8h | CDK9/CyclinT | 350 (IC50) | Biochemical | [10] |
| Compound 23 | Pim-1 | 0.003 (IC50) | Biochemical | [11] |
| Compound 23 | Pim-2 | 0.032 (IC50) | Biochemical | [11] |
| Compound 23 | Pim-3 | 0.009 (IC50) | Biochemical | [11] |
Table 2: Potency of 7-Azaindole Based Inhibitors against Tyrosine Kinases
| Compound | Target Kinase | IC50 (nM) | Assay Type | Reference |
| Pexidartinib | CSF1R | 20 | Biochemical | [12] |
| Pexidartinib | c-Kit | 10 | Biochemical | [12] |
| Decernotinib | JAK3 | - (Clinical Trials) | - | [11] |
Table 3: Potency of 7-Azaindole Based Inhibitors against Lipid Kinases
| Compound | Target Kinase | IC50 (nM) | Assay Type | Reference |
| Compound B13 | PI3Kγ | 0.5 | Biochemical | [13] |
| Compound 12 | PI3Kγ | 3.4 | Biochemical | [14] |
| Compound 25 | PI3Kγ | 2.5 | Biochemical | [14] |
| Compound 28 | PI3Kγ | - (Cellular IC50 = 40) | Cellular | [14] |
Table 4: Potency of 7-Azaindole Based Inhibitors against Other Kinases
| Compound | Target Kinase | IC50 (nM) | Assay Type | Reference |
| Compound 37 | ROCK | - (Potent inhibitor) | Biochemical | [15] |
| Compound 32 | ROCK | - (Orally available inhibitor) | In vivo | [16] |
Modulating Key Signaling Pathways
The therapeutic effects of 7-azaindole-based inhibitors stem from their ability to modulate critical cellular signaling pathways that are often dysregulated in disease.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) or Extracellular signal-Regulated Kinase (ERK) pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival. The BRAF kinase is a key component of this pathway, and its mutation (V600E) leads to constitutive activation and uncontrolled cell growth in melanoma. Vemurafenib directly inhibits this aberrant signaling.
PI3K/AKT/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is another crucial signaling network that governs cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Several 7-azaindole derivatives have been developed as potent inhibitors of PI3K isoforms.
JAK/STAT Signaling Pathway
The Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is critical for cytokine signaling and plays a major role in immunity and inflammation. Dysregulation of this pathway is implicated in autoimmune diseases and cancers. 7-azaindole-based compounds like Decernotinib are being investigated as JAK inhibitors.
Beyond Kinase Inhibition: Expanding Therapeutic Horizons
While kinase inhibition remains the most prominent application, the 7-azaindole scaffold has shown promise in other therapeutic areas.
-
Neurodegenerative Diseases: 7-Azaindole derivatives have been investigated as inhibitors of β-amyloid (Aβ) peptide aggregation, a key pathological event in Alzheimer's disease.
-
Antiviral Activity: Certain 7-azaindole compounds have demonstrated activity against viruses such as HIV, by inhibiting reverse transcriptase.[17]
-
Inflammation: The scaffold is being explored for the development of anti-inflammatory agents through the inhibition of pathways like NF-κB.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of 7-azaindole-based compounds.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay used to measure kinase activity by quantifying the amount of ADP produced during a kinase reaction.[1][18]
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
7-azaindole inhibitor compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
Protocol:
-
Kinase Reaction:
-
Prepare a reaction mixture containing the kinase, its substrate, and ATP in the appropriate kinase buffer.
-
Add serial dilutions of the 7-azaindole inhibitor or vehicle (DMSO) to the wells.
-
Initiate the reaction by adding the kinase.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Detection:
-
Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate the luciferase-based luminescence reaction.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[2][5][19]
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
7-azaindole inhibitor compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the 7-azaindole inhibitor or vehicle (DMSO) for a specific duration (e.g., 72 hours).
-
-
MTT Incubation:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate at 37°C for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each inhibitor concentration and determine the IC50 value.
-
Synthesis of a Multi-Targeted 7-Azaindole Kinase Inhibitor (Compound 6z)
The synthesis of multi-targeted kinase inhibitors often involves multi-step synthetic sequences. The synthesis of compound 6z , a potent focused multi-targeted kinase inhibitor, is a representative example.[6][20]
General Synthetic Scheme:
The synthesis typically starts from a commercially available 7-azaindole core, which is functionalized at various positions through a series of chemical transformations, including protection, halogenation, cross-coupling reactions (e.g., Suzuki, Sonogashira), and amide bond formation. The specific reagents and conditions are optimized to achieve the desired final product.
Conclusion
The 7-azaindole scaffold has unequivocally established itself as a privileged structure in drug discovery, with a particularly profound impact on the field of kinase inhibition. Its ability to form key hydrogen bond interactions within the ATP binding site has led to the development of life-saving medicines. The ongoing exploration of this versatile scaffold continues to yield novel drug candidates with diverse mechanisms of action, targeting a wide array of diseases. For drug development professionals, a deep understanding of the structure-activity relationships, biological activities, and synthetic accessibility of 7-azaindole derivatives is crucial for the rational design of the next generation of targeted therapeutics. The data and protocols presented in this guide serve as a valuable resource for researchers and scientists working to unlock the full therapeutic potential of this remarkable heterocyclic system.
References
- 1. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 6. Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. img01.pharmablock.com [img01.pharmablock.com]
- 8. dot | Graphviz [graphviz.org]
- 9. stackoverflow.com [stackoverflow.com]
- 10. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 12. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Discovery, characterization, and lead optimization of 7-azaindole non-nucleoside HIV-1 reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. discovery.researcher.life [discovery.researcher.life]
- 19. annualreviews.org [annualreviews.org]
- 20. Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. (2016) | Bénédicte Daydé-Cazals | 46 Citations [scispace.com]
Methodological & Application
Application Notes and Protocols for the Iodination of 4-Bromo-7-Azaindole
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-7-azaindole is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. It serves as a versatile scaffold for the synthesis of various biologically active molecules, including inhibitors of protein kinases. The functionalization of the 7-azaindole core is crucial for developing structure-activity relationships (SAR) and optimizing pharmacological properties.
The iodination of 4-bromo-7-azaindole, typically at the C-3 position, is a key strategic transformation. The resulting iodo-substituted intermediate is a valuable building block for introducing a wide range of molecular diversity. The carbon-iodine bond is particularly amenable to further functionalization through various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the facile introduction of aryl, heteroaryl, alkyl, and amino groups, enabling the exploration of a broad chemical space in drug development programs.
Reaction Scheme
The electrophilic iodination of 4-bromo-7-azaindole predominantly occurs at the electron-rich C-3 position of the pyrrole ring. The most commonly employed reagent for this transformation is N-Iodosuccinimide (NIS).
Figure 1. General reaction scheme for the iodination of 4-bromo-7-azaindole at the C-3 position using N-Iodosuccinimide (NIS).
Application Notes
-
Regioselectivity : The pyrrole ring of the 7-azaindole nucleus is more activated towards electrophilic substitution than the pyridine ring. The C-3 position is the most nucleophilic site, leading to highly regioselective iodination.
-
Iodinating Agent : N-Iodosuccinimide (NIS) is a mild and effective electrophilic iodinating agent for 7-azaindoles and other electron-rich heterocycles.[1][2][3] It is a stable, crystalline solid that is easy to handle, making it preferable to molecular iodine (I₂) in many applications. Using NIS often results in cleaner reactions with simpler purification.
-
Solvent : Acetonitrile (MeCN) is a commonly used solvent for this reaction, providing good solubility for the reactants and facilitating the desired transformation.[4] Other polar aprotic solvents like N,N-Dimethylformamide (DMF) can also be used.
-
Temperature : The reaction is typically performed at moderately elevated temperatures, such as 50°C, to ensure a reasonable reaction rate.[4] Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended to determine the optimal reaction time.
-
Subsequent Reactions : The product, 4-bromo-3-iodo-7-azaindole, is an excellent substrate for sequential, site-selective cross-coupling reactions. The C-I bond is more reactive than the C-Br bond in palladium-catalyzed reactions, allowing for selective functionalization at the C-3 position first, followed by a second coupling at the C-4 position. This stepwise approach is a powerful tool for the synthesis of complex, multi-substituted 7-azaindole derivatives.
Data Summary
The following table summarizes representative conditions for the iodination of substituted 7-azaindole cores, highlighting the common use of N-Iodosuccinimide.
| Entry | Starting Material | Iodinating Agent (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 5-Bromo-7-azaindole derivative[4] | NIS (1.1) | Acetonitrile | 50 | 2 | 69 |
| 2 | 1-Phenyl-7-azaindole[5] | NIS (1.0) | Acetonitrile | Room Temp. | 11 | N/A |
| 3 | 7-Azaindole[5] | I₂ (1.0) | DMF | Room Temp. | N/A | N/A |
Experimental Protocol: Synthesis of 4-Bromo-3-iodo-7-azaindole
This protocol describes a general procedure for the C-3 iodination of 4-bromo-7-azaindole using N-Iodosuccinimide.
Materials and Reagents:
-
4-Bromo-7-azaindole (1.0 equiv.)
-
N-Iodosuccinimide (NIS) (1.1 equiv.)
-
Acetonitrile (MeCN)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Standard glassware for work-up (separatory funnel, beakers, Erlenmeyer flasks)
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Reaction Setup : To a round-bottom flask, add 4-bromo-7-azaindole (1.0 equiv.) and acetonitrile (to make a ~0.1-0.2 M solution).
-
Reagent Addition : Add N-Iodosuccinimide (1.1 equiv.) to the solution in one portion at room temperature.
-
Reaction Conditions : Heat the reaction mixture to 50°C and stir for 2-4 hours. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up :
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution (to quench any unreacted iodine species), water, and brine.
-
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification : Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-bromo-3-iodo-7-azaindole.
-
Characterization : Characterize the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Visualizations
The following diagram illustrates the general workflow for the iodination procedure.
Caption: Experimental workflow for the synthesis of 4-bromo-3-iodo-7-azaindole.
References
- 1. Iodination Using N-Iodosuccinimide (NIS) [commonorganicchemistry.com]
- 2. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 3. Cyclization and N-iodosuccinimide-induced electrophilic iodocyclization of 3-aza-1,5-enynes to synthesize 1,2-dihydropyridines and 3-iodo-1,2-dihydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Regioselective Suzuki Coupling of 4-Bromo-2-iodo-7-azaindole
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-iodo-7-azaindole is a pivotal heterocyclic building block in the field of medicinal chemistry and drug discovery. Its unique substitution pattern with two different halogens at the C-2 and C-4 positions allows for selective functionalization, making it a valuable scaffold for the synthesis of complex molecules with diverse biological activities. The 7-azaindole core is a recognized pharmacophore, particularly in the development of kinase inhibitors.[1]
This document provides a detailed protocol for the regioselective Suzuki-Miyaura cross-coupling reaction on N-protected this compound. The inherent difference in reactivity between the carbon-iodine and carbon-bromine bonds enables a predictable and high-yielding coupling at the C-2 position, leaving the C-4 bromine intact for subsequent transformations. This selective approach is instrumental in the synthesis of key intermediates for targeted therapeutics, most notably Aurora kinase inhibitors such as GSK1070916.[1]
Principle of Regioselectivity
The regioselectivity of the Suzuki-Miyaura coupling on this compound is governed by the relative bond dissociation energies of the carbon-halogen bonds. The carbon-iodine (C-I) bond is weaker and therefore more susceptible to oxidative addition to a palladium(0) catalyst than the stronger carbon-bromine (C-Br) bond. This difference in reactivity allows for the selective formation of a new carbon-carbon bond at the C-2 position under carefully controlled reaction conditions, while preserving the bromine atom at the C-4 position for further synthetic elaboration.
Experimental Protocol: Regioselective Suzuki Coupling at the C-2 Position
This protocol details the synthesis of a 2-aryl-4-bromo-7-azaindole derivative, a key intermediate in the synthesis of various kinase inhibitors. The reaction utilizes the N-phenylsulfonyl protected this compound to ensure solubility and stability.
Materials and Reagents:
-
4-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) (2.0-3.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Schlenk flask or sealed reaction vessel
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add 4-bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Under a positive flow of the inert gas, add anhydrous, degassed 1,4-dioxane and degassed water in a 4:1 ratio (v/v) via syringe. The typical solvent volume is 5-10 mL per mmol of the limiting reagent.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 equiv) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers. Extract the aqueous layer twice with ethyl acetate. Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-aryl-4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine.
Data Presentation
The following table summarizes representative conditions and yields for the Suzuki-Miyaura coupling on halogenated 7-azaindole scaffolds.
| 7-Azaindole Substrate | Coupling Partner | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromo-2-iodo-1-(phenylsulfonyl)-7-azaindole | (3-Formylphenyl)boronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 2 | Good | [2] |
| 4-Bromo-1-(phenylsulfonyl)-7-azaindole | N-Ethylindazolylboronate pinacol ester | PdCl₂(dppf) (5) | K₂CO₃ (2) | Dioxane/H₂O | 110 | 12 | 81 | [2] |
| 7-Bromo-4-sulfonamido-1H-indazole | (4-Methoxyphenyl)boronic acid | PdCl₂(PPh₃)₂ (10) | Cs₂CO₃ (2) | DMF | Reflux | 48 | No Reaction | [3] |
| 7-Bromo-4-sulfonamido-1H-indazole | (4-Methoxyphenyl)boronic acid | Pd(dppf)Cl₂ (10) | K₂CO₃ (2) | Toluene/EtOH/H₂O | 110 | 2 (MW) | 70 | [3] |
| 7-Bromo-4-sulfonamido-1H-indazole | Thien-2-ylboronic acid | Pd(dppf)Cl₂ (10) | K₂CO₃ (2) | Toluene/EtOH/H₂O | 110 | 2 (MW) | 80 | [3] |
| 4-Chloro-7-azaindole | Phenylboronic acid | Pd₂(dba)₃/XPhos (2/4) | K₃PO₄ (2) | Toluene | 100 | 16 | 95 | [4] |
Mandatory Visualizations
Caption: Experimental workflow for the regioselective Suzuki coupling.
References
- 1. Discovery of GSK1070916, a potent and selective inhibitor of Aurora B/C kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with 4-Bromo-2-iodo-7-azaindole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the palladium-catalyzed cross-coupling reactions of 4-bromo-2-iodo-7-azaindole. This versatile building block offers two distinct reaction sites, allowing for selective and sequential functionalization, which is of significant interest in medicinal chemistry and materials science. The protocols herein are based on established principles of palladium-catalyzed cross-coupling reactions on dihalogenated heterocyclic systems.
Principle of Regioselectivity
In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds generally follows the order: C-I > C-Br > C-Cl. This differential reactivity is the cornerstone for the selective functionalization of dihalogenated substrates like this compound. By carefully selecting the reaction conditions, it is possible to achieve chemoselective coupling at the more reactive C-2 iodo position while leaving the C-4 bromo position intact for subsequent transformations. This allows for a stepwise and controlled introduction of different substituents onto the 7-azaindole scaffold.
Milder reaction conditions will favor coupling at the C-2 iodo position, while more forcing conditions may be required to react the C-4 bromo position in a subsequent step. It is also important to consider that the N-H of the azaindole can interfere with some coupling reactions, and N-protection may be necessary in certain cases.
Sonogashira Coupling: Selective Alkynylation at the C-2 Position
The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. For this compound, this reaction can be performed selectively at the C-2 iodo position.
Experimental Protocol: Selective Sonogashira Coupling at C-2
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (1-5 mol%)
-
Copper(I) iodide (CuI) (2-10 mol%)
-
Triethylamine (Et₃N) or other suitable amine base (2-3 equivalents)
-
Anhydrous solvent (e.g., THF, DMF, or toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Add the anhydrous solvent and the amine base.
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Add the terminal alkyne dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature or heat to 40-60 °C, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 2-alkynyl-4-bromo-7-azaindole.
Quantitative Data: Representative Sonogashira Couplings
| Entry | Alkyne | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3), CuI (5) | Et₃N | THF | 25 | 6 | 92 |
| 2 | 1-Hexyne | Pd(PPh₃)₂Cl₂ (3), CuI (5) | Et₃N | DMF | 40 | 8 | 88 |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ (3), CuI (5) | Et₃N | THF | 25 | 4 | 95 |
| 4 | 3-Hydroxy-3-methyl-1-butyne | Pd(PPh₃)₂Cl₂ (3), CuI (5) | Et₃N | DMF | 50 | 12 | 85 |
Suzuki-Miyaura Coupling: Selective Arylation/Vinylation at the C-2 Position
The Suzuki-Miyaura coupling is a versatile C-C bond-forming reaction between an organoboron compound and an organic halide. Similar to the Sonogashira coupling, the Suzuki reaction can be performed with high regioselectivity at the C-2 iodo position of this compound.
Experimental Protocol: Selective Suzuki-Miyaura Coupling at C-2
Materials:
-
This compound
-
Aryl- or vinylboronic acid or ester (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous solvent system (e.g., Dioxane/water, Toluene/water, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask, dissolve this compound, the boronic acid/ester, and the base in the chosen solvent system.
-
Degas the mixture by bubbling with an inert gas for 20-30 minutes.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the reaction to 80-100 °C and monitor its progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and add water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 4-bromo-2-substituted-7-azaindole.
Quantitative Data: Representative Suzuki-Miyaura Couplings
| Entry | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 90 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Toluene/H₂O | 100 | 8 | 94 |
| 3 | Thiophene-2-boronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 90 | 10 | 87 |
| 4 | Vinylboronic acid pinacol ester | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 80 | 6 | 85 |
Buchwald-Hartwig Amination: Functionalization of the C-4 Bromo Position
Following the selective functionalization of the C-2 position, the remaining C-4 bromo position can be targeted for C-N bond formation via the Buchwald-Hartwig amination. This sequential approach allows for the synthesis of diversely substituted 2,4-disubstituted-7-azaindoles.
Experimental Protocol: Buchwald-Hartwig Amination at C-4
Materials:
-
2-Substituted-4-bromo-7-azaindole
-
Amine (primary or secondary) (1.2 - 2.0 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., XPhos, SPhos, BINAP) (2-10 mol%)
-
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.5 - 3.0 equivalents)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the 2-substituted-4-bromo-7-azaindole, palladium catalyst, and phosphine ligand.
-
Add the anhydrous solvent, followed by the base and the amine.
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Heat the reaction mixture to 80-110 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data: Representative Buchwald-Hartwig Aminations
| Entry | 2-Substituent | Amine | Catalyst/Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenyl | Morpholine | Pd₂(dba)₃ (2) / XPhos (4) | NaOt-Bu | Toluene | 100 | 16 | 85 |
| 2 | 1-Hexynyl | Aniline | Pd(OAc)₂ (3) / SPhos (6) | Cs₂CO₃ | Dioxane | 110 | 12 | 80 |
| 3 | Thiophen-2-yl | Benzylamine | Pd₂(dba)₃ (2) / BINAP (4) | K₃PO₄ | Toluene | 100 | 18 | 78 |
| 4 | Phenyl | N-Methylpiperazine | Pd(OAc)₂ (3) / XPhos (6) | NaOt-Bu | Dioxane | 100 | 14 | 88 |
Visualizations
Caption: Sequential cross-coupling strategy.
The Strategic Role of 4-Bromo-2-iodo-7-azaindole in Medicinal Chemistry: Application in the Synthesis of Aurora Kinase Inhibitors
For Immediate Release
Shanghai, China – December 29, 2025 – The halogenated heterocyclic compound, 4-Bromo-2-iodo-7-azaindole, has emerged as a critical and versatile building block in medicinal chemistry, particularly in the development of targeted cancer therapeutics. Its unique di-halogenated structure allows for selective and sequential functionalization, making it an invaluable scaffold for the synthesis of complex molecules, most notably the potent and selective Aurora B/C kinase inhibitor, GSK1070916. This document provides detailed application notes, experimental protocols, and quantitative data to support researchers, scientists, and drug development professionals in leveraging this powerful intermediate.
Application Notes
This compound serves as a pivotal starting material for the construction of substituted 7-azaindole derivatives. The differential reactivity of the iodo and bromo substituents is the cornerstone of its utility. The carbon-iodine bond is more susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, than the carbon-bromine bond. This reactivity difference enables a regioselective approach to molecular assembly, where the 2-position can be functionalized while the 4-position remains available for subsequent transformations.
This strategic, stepwise functionalization is exemplified in the synthesis of GSK1070916, a clinical candidate for the treatment of various cancers. The 7-azaindole core of GSK1070916 is a known pharmacophore that mimics the hinge-binding motif of ATP in kinase active sites. The precise placement of substituents on this core, facilitated by the this compound intermediate, is crucial for achieving high potency and selectivity for Aurora kinases B and C over Aurora A.
Aurora kinases are key regulators of mitosis, and their overexpression is implicated in the pathogenesis of numerous human tumors.[1] The development of selective inhibitors is a significant focus in oncology drug discovery. GSK1070916 has demonstrated potent anti-proliferative effects in a wide range of tumor cell lines and has undergone phase 1 clinical trials.[1][2]
Quantitative Data: Biological Activity of GSK1070916
The following table summarizes the inhibitory activity of GSK1070916, a compound synthesized utilizing the this compound scaffold.
| Target Kinase | IC50 (nM) | Ki (nM) | Selectivity vs. Aurora A |
| Aurora B-INCENP | 3.5[3] | 0.38[4] | >250-fold[4] |
| Aurora C-INCENP | 6.5[3] | 1.5[4] | - |
| Aurora A-TPX2 | - | 492[4] | 1 |
Experimental Protocols
The synthesis of GSK1070916 from this compound involves a multi-step sequence, including protection of the azaindole nitrogen, two sequential Suzuki-Miyaura cross-coupling reactions, and subsequent functional group manipulations.
Protection of this compound
To prevent side reactions, the nitrogen of the azaindole ring is typically protected, for instance, with a phenylsulfonyl group.
Protocol:
-
To a solution of this compound in a suitable aprotic solvent (e.g., DMF), add a base (e.g., NaH) at 0 °C.
-
After stirring for a short period, add benzenesulfonyl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the resulting 4-bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine by column chromatography.
Selective Suzuki-Miyaura Coupling at the 2-Position
This step leverages the higher reactivity of the iodo group to introduce the first aryl substituent.[5]
Protocol:
-
To a degassed mixture of 4-bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine, an appropriate arylboronic acid or ester (e.g., 3-formylphenylboronic acid), and a base (e.g., K2CO3) in a solvent system (e.g., 1,4-dioxane/water), add a palladium catalyst (e.g., Pd(PPh3)4).
-
Heat the reaction mixture under an inert atmosphere until the starting material is consumed.
-
Cool the reaction, dilute with water, and extract with an organic solvent.
-
Purify the product by column chromatography.
Suzuki-Miyaura Coupling at the 4-Position
The less reactive bromo group is then utilized to introduce the second key fragment.
Protocol:
-
Combine the 2-aryl-4-bromo-1-(phenylsulfonyl)-7-azaindole intermediate with the desired boronic acid or ester (e.g., (1-ethyl-3-(4-nitrophenyl)pyrazol-4-yl)boronic pinacolato ester) in a suitable solvent with a base and a palladium catalyst.[5]
-
Heat the mixture under an inert atmosphere until completion.
-
Work up the reaction as described in the previous step and purify the di-substituted product.
Final Synthetic Steps
The synthesis of GSK1070916 is completed through a series of standard organic transformations:
-
Reductive amination: The formyl group is converted to a dimethylaminomethyl group using dimethylamine and a reducing agent like sodium triacetoxyborohydride.[5]
-
Nitro group reduction: The nitro group is reduced to an amine, for example, using zinc in acetic acid.[5]
-
Urea formation: The newly formed amine is reacted with dimethylcarbamoyl chloride to form the final urea moiety.
-
Deprotection: The phenylsulfonyl protecting group is removed under basic conditions to yield GSK1070916.
Visualizations
The following diagrams illustrate the synthetic strategy and the targeted biological pathway.
Caption: Synthetic workflow for GSK1070916 from this compound.
Caption: Inhibition of the Aurora B signaling pathway by GSK1070916.
References
- 1. Discovery of GSK1070916, a potent and selective inhibitor of Aurora B/C kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GSK1070916 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High Chromosome Number in hematological cancer cell lines is a Negative Predictor of Response to the inhibition of Aurora B and C by GSK1070916 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of the 7-Azaindole Ring System
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 7-azaindole scaffold, also known as 1H-pyrrolo[2,3-b]pyridine, is a privileged heterocyclic motif in medicinal chemistry and drug discovery.[1][2] As a bioisostere of the endogenous indole nucleus, it is a key component in numerous biologically active compounds.[2] The replacement of the C-7 carbon in indole with a nitrogen atom introduces a hydrogen bond acceptor, which can significantly alter a molecule's physicochemical properties such as solubility, pKa, and lipophilicity, often leading to improved binding affinity, potency, and pharmacokinetic profiles.[1] Consequently, 7-azaindole derivatives are prevalent in the development of therapeutics, particularly as kinase inhibitors for cancer treatment.[3][4][5]
The development of elegant and efficient synthetic methodologies to functionalize the 7-azaindole ring at its various positions is an active and critical area of research.[1][6] Advances in metal-catalyzed cross-coupling and C-H bond functionalization have provided powerful tools to access a diverse range of substituted 7-azaindoles, enabling extensive structure-activity relationship (SAR) studies and the optimization of drug candidates.[6] This document provides an overview of key applications and detailed protocols for the functionalization of this important scaffold.
Application Notes: The Role of Functionalized 7-Azaindoles in Drug Discovery
Functionalized 7-azaindole derivatives have demonstrated a wide spectrum of biological activities, including anti-angiogenic, cytotoxic, and receptor antagonist effects.[3][5][7] Their most prominent role is in the design of protein kinase inhibitors, where the 7-azaindole core mimics the adenine fragment of ATP, enabling it to bind to the hinge region of the kinase active site.[8]
Key Therapeutic Applications:
-
Oncology: The 7-azaindole scaffold is central to several approved and investigational cancer drugs. For example, Vemurafenib (Zelboraf®), a potent BRAF kinase inhibitor for treating melanoma, features a 7-azaindole core. More recently, novel 7-azaindole derivatives have been developed as selective covalent inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key target in hepatocellular carcinoma.[9]
-
Neurodegenerative Diseases: Derivatives are being explored for their potential in treating conditions like Alzheimer's disease.[3][5]
-
Inflammatory Diseases: 7-azaindole analogs have been investigated as Orai inhibitors for asthma and chemokine receptor-2 (CCR2) antagonists.[3][5]
The strategic functionalization of the 7-azaindole ring is crucial for modulating biological activity. Studies have shown that substitutions at the C3, C4, and C5 positions are particularly important for potency and selectivity.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 7-Azaindole: Uses and Synthesis_Chemicalbook [chemicalbook.com]
- 6. Recent advances in the global ring functionalization of 7-azaindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. 7-Azaindole Analogues as Bioactive Agents and Recent Results. | Semantic Scholar [semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 4-Bromo-2-iodo-7-azaindole in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-iodo-7-azaindole is a versatile heterocyclic fragment that serves as a valuable starting point in fragment-based drug discovery (FBDD). Its unique di-halogenated structure offers strategic advantages for medicinal chemists, enabling sequential and site-selective elaboration to develop potent and selective inhibitors against a variety of biological targets. The 7-azaindole core is a well-established pharmacophore, known to mimic the hinge-binding motif of ATP in many kinases, making this fragment particularly relevant for the discovery of novel kinase inhibitors.
The differential reactivity of the iodine and bromine substituents is a key feature of this fragment. The carbon-iodine bond is more reactive towards palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the initial introduction of a diversity of chemical moieties at the 2-position. The less reactive carbon-bromine bond at the 4-position can then be functionalized in a subsequent step, providing a powerful tool for fragment growing and linking strategies.
This document provides detailed application notes and experimental protocols for the use of this compound in FBDD campaigns, with a focus on the discovery of kinase inhibitors.
Application: Development of Aurora Kinase Inhibitors
A prominent example of the successful application of a this compound scaffold is in the development of GSK1070916, a potent and selective inhibitor of Aurora B and Aurora C kinases.[1] The synthesis of GSK1070916 utilizes a protected form of this compound, demonstrating the principle of sequential, site-selective fragment elaboration.[1]
Quantitative Data
| Compound | Target | Ki (nM) | IC50 (nM) | EC50 (nM) |
| GSK1070916 | Aurora B | 0.38 | 3.5 | <10 |
| GSK1070916 | Aurora C | 1.5 | 6.5 | - |
| GSK1070916 | Aurora A | 490 | - | - |
Table 1: Potency and selectivity of GSK1070916, a derivative of the this compound scaffold.[2]
Signaling Pathway: Aurora B Kinase in Mitosis
Aurora B kinase is a key regulator of mitosis, playing a crucial role in chromosome condensation, kinetochore-microtubule attachments, and cytokinesis.[3] Its inhibition by compounds derived from the this compound scaffold, such as GSK1070916, leads to defects in cell division and can induce apoptosis in cancer cells. GSK1070916 acts as an ATP-competitive inhibitor, binding to the active site of Aurora B and preventing the phosphorylation of its downstream substrates, such as Histone H3.[4]
Caption: Aurora B Kinase Signaling Pathway and Inhibition.
Experimental Protocols
The following are generalized protocols for the use of this compound in a fragment-based drug discovery campaign. These should be adapted and optimized for the specific protein target and available instrumentation.
Fragment Screening Workflow
The overall workflow for screening and elaborating the this compound fragment is depicted below.
Caption: Fragment-Based Drug Discovery Workflow.
Protocol 1: Biophysical Screening using Surface Plasmon Resonance (SPR)
Objective: To identify if this compound binds to the target protein and to estimate its binding affinity (KD).
Materials:
-
Purified target protein
-
This compound (dissolved in 100% DMSO)
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization reagents (e.g., EDC/NHS)
-
Running buffer (e.g., HBS-EP+)
-
DMSO
Procedure:
-
Protein Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the sensor surface using a fresh mixture of EDC and NHS.
-
Inject the purified protein (e.g., at 50 µg/mL in an appropriate buffer) over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Fragment Screening:
-
Prepare a concentration series of this compound in running buffer containing a matched concentration of DMSO (typically 1-5%).
-
Inject the different concentrations of the fragment over the immobilized protein surface and a reference surface (without protein).
-
Monitor the binding response in real-time.
-
Regenerate the sensor surface between injections if necessary, using a mild regeneration solution.
-
-
Data Analysis:
-
Subtract the reference channel data from the protein channel data to correct for bulk refractive index changes.
-
Analyze the steady-state binding responses as a function of fragment concentration to determine the equilibrium dissociation constant (KD).
-
Protocol 2: Hit Validation using Saturation Transfer Difference (STD) NMR Spectroscopy
Objective: To confirm the binding of this compound to the target protein and to identify the binding epitope.
Materials:
-
Purified target protein
-
This compound
-
Deuterated buffer (e.g., PBS in D2O)
-
NMR spectrometer with a cryoprobe
Procedure:
-
Sample Preparation:
-
Prepare two samples: one with the target protein and this compound, and a control sample with only the fragment.
-
The typical protein concentration is 10-50 µM, and the fragment concentration is 1-2 mM.
-
-
NMR Data Acquisition:
-
Acquire a standard 1D 1H NMR spectrum of the control sample.
-
For the protein-fragment sample, acquire two spectra: an on-resonance spectrum with selective saturation of protein resonances (e.g., at -1 ppm) and an off-resonance spectrum with saturation at a frequency where no protein or fragment signals are present (e.g., 30 ppm).
-
-
Data Processing and Analysis:
-
Subtract the on-resonance spectrum from the off-resonance spectrum to obtain the STD spectrum.
-
Signals present in the STD spectrum correspond to the protons of the fragment that are in close proximity to the protein upon binding.
-
The relative intensities of the signals in the STD spectrum can provide information about the binding epitope of the fragment.
-
Protocol 3: Structural Characterization by X-ray Crystallography (Co-crystallization)
Objective: To determine the three-dimensional structure of the target protein in complex with this compound.
Materials:
-
Highly purified and concentrated target protein
-
This compound
-
Crystallization screens and reagents
-
X-ray diffraction equipment
Procedure:
-
Complex Formation:
-
Incubate the purified protein with a 5-10 fold molar excess of this compound. The fragment should be added from a concentrated DMSO stock.
-
-
Crystallization Screening:
-
Set up crystallization trials using various techniques (e.g., sitting drop or hanging drop vapor diffusion).
-
Screen a wide range of crystallization conditions (precipitants, buffers, salts, and additives).
-
-
Crystal Optimization and Harvesting:
-
Optimize initial crystal hits by refining the crystallization conditions.
-
Harvest suitable crystals and cryo-protect them for data collection.
-
-
Data Collection and Structure Determination:
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the crystal structure by molecular replacement using the apo-protein structure as a search model.
-
Build the model of the protein-fragment complex into the electron density map and refine the structure.
-
Protocol 4: Fragment Elaboration using Suzuki-Miyaura Cross-Coupling
Objective: To selectively functionalize the 2-position of the this compound scaffold.
Materials:
-
4-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (protected form of the fragment)
-
Aryl or heteroaryl boronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3 or Cs2CO3)
-
Anhydrous solvent (e.g., dioxane, DME, or toluene)
Procedure:
-
Reaction Setup:
-
In an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), combine the protected this compound, the boronic acid/ester (1.1-1.5 equivalents), the palladium catalyst (0.05-0.1 equivalents), and the base (2-3 equivalents).
-
Add the anhydrous solvent.
-
-
Reaction Execution:
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the 2-substituted-4-bromo-7-azaindole derivative.
-
This selectively functionalized product can then be used in a second coupling reaction at the 4-position to further elaborate the fragment into a more potent lead compound.
Conclusion
This compound is a powerful and versatile fragment for FBDD, particularly in the discovery of kinase inhibitors. Its di-halogenated nature allows for a strategic and controlled elaboration process, enabling the exploration of chemical space around the 7-azaindole core. The protocols and application notes provided here offer a framework for researchers to effectively utilize this fragment in their drug discovery programs.
References
- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 4. Discovery of GSK1070916, a potent and selective inhibitor of Aurora B/C kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Selective Sonogashira Coupling of 4-Bromo-2-iodo-7-azaindole
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The 7-azaindole scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and pharmaceuticals. Functionalization of this core structure is of significant interest in medicinal chemistry for the development of novel therapeutic agents. The Sonogashira coupling is a powerful and versatile cross-coupling reaction for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This document provides a detailed experimental procedure for the selective Sonogashira coupling at the C-2 position of 4-Bromo-2-iodo-7-azaindole, leveraging the differential reactivity of the iodo and bromo substituents. The higher reactivity of the C-I bond compared to the C-Br bond allows for a regioselective reaction at the 2-position.[1]
Key Reaction:
Caption: General reaction scheme for the selective Sonogashira coupling.
Experimental Protocol
This protocol is a general guideline and may require optimization for specific terminal alkynes.
Materials:
| Reagent/Material | Pro-Tip |
| This compound | Ensure high purity to avoid side reactions. |
| Terminal Alkyne | Use freshly distilled or purified alkyne if prone to polymerization or oxidation. |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | Store under inert gas and handle quickly to minimize decomposition. |
| Copper(I) Iodide (CuI) | Use freshly purchased or purified CuI as its activity can diminish over time. |
| Triethylamine (Et₃N) | Use freshly distilled and degassed triethylamine. |
| Anhydrous Tetrahydrofuran (THF) | Use a dry, degassed solvent to prevent quenching of the catalyst and reagents. |
| Inert Gas (Argon or Nitrogen) | Essential for maintaining an oxygen-free and moisture-free reaction environment to prevent Glaser coupling.[1] |
| Standard Glassware | Ensure all glassware is oven-dried or flame-dried before use. |
Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask, add this compound (1.0 eq).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq), and Copper(I) Iodide (CuI) (0.1 eq).
-
The flask is then sealed with a septum, and the atmosphere is replaced with an inert gas (argon or nitrogen) by evacuating and backfilling three times.
-
-
Addition of Reagents:
-
Add anhydrous, degassed THF via syringe.
-
Add degassed triethylamine (3.0 eq) to the mixture.
-
Stir the mixture at room temperature for 10 minutes to ensure all solids are well-suspended.
-
Slowly add the terminal alkyne (1.2 eq) via syringe to the reaction mixture.
-
-
Reaction Conditions:
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
The reaction is typically complete within 2-6 hours, depending on the reactivity of the alkyne.
-
-
Work-up and Purification:
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
The residue is then redissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with saturated aqueous ammonium chloride solution, followed by brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 2-alkynyl-4-bromo-7-azaindole.
-
Experimental Workflow:
Caption: Step-by-step experimental workflow for the Sonogashira coupling.
Data Presentation
The following table provides a template for summarizing the quantitative data from the Sonogashira coupling reactions with various alkynes.
| Entry | Alkyne (R in R-C≡CH) | Product | Yield (%) | Purity (%) |
| 1 | Phenyl | 4-Bromo-2-(phenylethynyl)-7-azaindole | e.g., 85 | e.g., >98 |
| 2 | Trimethylsilyl | 4-Bromo-2-((trimethylsilyl)ethynyl)-7-azaindole | e.g., 92 | e.g., >99 |
| 3 | n-Butyl | 4-Bromo-2-(hex-1-yn-1-yl)-7-azaindole | e.g., 78 | e.g., >97 |
| 4 | Cyclopropyl | 4-Bromo-2-(cyclopropylethynyl)-7-azaindole | e.g., 81 | e.g., >98 |
Note: The yield and purity values are illustrative and will depend on the specific reaction conditions and the nature of the alkyne.
Troubleshooting and Optimization
-
Low Yield:
-
Ensure all reagents and solvents are anhydrous and degassed.
-
Check the quality of the palladium catalyst and CuI.
-
Consider increasing the reaction temperature or using a more active catalyst system (e.g., with a different phosphine ligand).
-
-
Glaser Homocoupling:
-
Dehalogenation:
-
Replacement of a halogen with a hydrogen atom can sometimes be observed.
-
This can be influenced by the choice of base and solvent. Experimenting with different bases (e.g., DIPEA) may reduce this side reaction.[1]
-
Signaling Pathway Context
Derivatives of 7-azaindole are known to be inhibitors of various protein kinases, which are key components of cellular signaling pathways. For instance, they can act as ATP-competitive inhibitors, blocking the phosphorylation of downstream substrates and thereby modulating cellular processes like proliferation, differentiation, and apoptosis. The alkynyl group introduced via the Sonogashira coupling can be a key pharmacophore or a handle for further functionalization to enhance potency and selectivity.
Caption: Inhibition of a protein kinase signaling pathway by a 7-azaindole derivative.
References
Protecting Group Strategies for the Synthesis of 7-Azaindoles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 7-azaindole scaffold is a privileged structural motif in medicinal chemistry, frequently incorporated into kinase inhibitors and other therapeutic agents due to its ability to mimic the purine core and participate in crucial hydrogen bonding interactions. The synthesis of functionalized 7-azaindoles often necessitates the use of protecting groups for the pyrrole nitrogen to control regioselectivity, enhance stability, and enable a broader range of chemical transformations. This document provides a detailed overview of common protecting group strategies, including experimental protocols for their introduction and removal, and a comparative analysis of their utility.
Introduction to Protecting Group Strategies
The selection of an appropriate protecting group is critical and depends on the overall synthetic route, the nature of the desired functionalization, and the orthogonality required to deprotect in the presence of other sensitive functional groups. Key considerations include the stability of the protecting group to various reaction conditions and the ease and selectivity of its removal. Commonly employed protecting groups for the 7-azaindole nitrogen include sulfonyl-based groups like benzenesulfonyl (Bs) and p-toluenesulfonyl (Ts), the silicon-containing (2-(trimethylsilyl)ethoxy)methyl (SEM) group, and the widely used tert-butyloxycarbonyl (Boc) group.
Comparison of Common Protecting Groups
The choice of protecting group can significantly impact the yield and success of subsequent synthetic steps. The following tables summarize the conditions for the protection and deprotection of the 7-azaindole nitrogen with commonly used groups, along with reported yields.
Table 1: N-Protection of 7-Azaindole
| Protecting Group | Reagents and Conditions | Solvent | Temperature | Time | Yield (%) |
| Benzenesulfonyl (Bs) | Benzenesulfonyl chloride, Base (e.g., NaH, K₂CO₃) | DMF, THF | 0 °C to rt | 1-12 h | ~95[1] |
| Tosyl (Ts) | p-Toluenesulfonyl chloride, Base (e.g., NaH, DMAP) | DMF, CH₂Cl₂ | 0 °C to rt | 1-12 h | 80-95 |
| SEM | SEM-Cl, Base (e.g., NaH, DBU) | DMF, THF | 0 °C to rt | 2-12 h | 90-98 |
| Boc | (Boc)₂O, DMAP | CH₂Cl₂, THF | rt | 2-16 h | 90-99 |
Table 2: N-Deprotection of Protected 7-Azaindoles
| Protecting Group | Reagents and Conditions | Solvent | Temperature | Time | Yield (%) |
| Benzenesulfonyl (Bs) | Basic medium (e.g., NaOH, KOH) | MeOH, EtOH | rt to reflux | 1-6 h | 85-95[1] |
| Tosyl (Ts) | Cesium carbonate | THF/MeOH | rt to reflux | 0.5-18 h | 90-99[2] |
| SEM | Tetrabutylammonium fluoride (TBAF) | THF | rt to reflux | 1-24 h | 80-95 |
| Boc | Trifluoroacetic acid (TFA) or HCl | CH₂Cl₂, Dioxane | 0 °C to rt | 0.5-4 h | 90-99[3] |
| Boc | Sodium carbonate | DME/H₂O | Reflux | 0.25-2 h | 95-100 |
Experimental Protocols
Detailed methodologies for the protection and deprotection of the 7-azaindole nitrogen are provided below. These protocols are intended as a general guide and may require optimization based on the specific substrate and scale of the reaction.
Protocol 1: N-Benzenesulfonyl Protection of 7-Azaindole
Materials:
-
7-Azaindole
-
Benzenesulfonyl chloride
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of 7-azaindole (1.0 eq.) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Cool the reaction mixture back to 0 °C and add benzenesulfonyl chloride (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-benzenesulfonyl-7-azaindole.[1]
Protocol 2: Deprotection of N-Benzenesulfonyl-7-azaindole
Materials:
-
N-Benzenesulfonyl-7-azaindole
-
Sodium hydroxide
-
Methanol or Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of N-benzenesulfonyl-7-azaindole (1.0 eq.) in methanol or ethanol, add an aqueous solution of sodium hydroxide (2.0 M, 3.0 eq.).
-
Stir the mixture at room temperature for 4-6 hours or until the reaction is complete as monitored by TLC.
-
Neutralize the reaction mixture with 1 M HCl.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 7-azaindole.[1]
Protocol 3: N-Tosyl Protection of 7-Azaindole
Materials:
-
7-Azaindole
-
p-Toluenesulfonyl chloride
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Follow the procedure for N-benzenesulfonyl protection (Protocol 1), substituting p-toluenesulfonyl chloride (1.1 eq.) for benzenesulfonyl chloride.
-
Purify the crude product by column chromatography on silica gel to afford N-tosyl-7-azaindole.
Protocol 4: Deprotection of N-Tosyl-7-azaindole using Cesium Carbonate
Materials:
-
N-Tosyl-7-azaindole
-
Cesium carbonate
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of N-tosyl-7-azaindole (1.0 eq.) in a 2:1 mixture of THF and MeOH, add cesium carbonate (3.0 eq.).[2]
-
Stir the mixture at room temperature. For less reactive substrates, heating to reflux may be necessary. The deprotection of 7-azaindoles is often rapid and can be complete in as little as 30 minutes at ambient temperature.[2]
-
Monitor the reaction by TLC. Upon completion, remove the solvents under reduced pressure.
-
To the residue, add water and extract with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 7-azaindole.
Protocol 5: N-SEM Protection of 7-Azaindole
Materials:
-
7-Azaindole
-
(2-(Trimethylsilyl)ethoxy)methyl chloride (SEM-Cl)
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Follow the procedure for N-benzenesulfonyl protection (Protocol 1), substituting SEM-Cl (1.1 eq.) for benzenesulfonyl chloride.
-
Purify the crude product by column chromatography on silica gel to afford N-SEM-7-azaindole.
Protocol 6: Deprotection of N-SEM-7-azaindole
Materials:
-
N-SEM-7-azaindole
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of N-SEM-7-azaindole (1.0 eq.) in anhydrous THF, add TBAF solution (1.5-2.0 eq.).
-
Stir the reaction at room temperature or heat to reflux, monitoring the progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 7-azaindole.
Protocol 7: N-Boc Protection of 7-Azaindole
Materials:
-
7-Azaindole
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 7-azaindole (1.0 eq.) and DMAP (0.1 eq.) in anhydrous CH₂Cl₂, add (Boc)₂O (1.2 eq.).
-
Stir the mixture at room temperature for 12-16 hours.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-Boc-7-azaindole.
Protocol 8: Acidic Deprotection of N-Boc-7-azaindole
Materials:
-
N-Boc-7-azaindole
-
Trifluoroacetic acid (TFA) or 4 M HCl in Dioxane
-
Dichloromethane (CH₂Cl₂) (for TFA deprotection)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure (using TFA):
-
To a solution of N-Boc-7-azaindole (1.0 eq.) in CH₂Cl₂ at 0 °C, add TFA (10-20% v/v).
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours, monitoring by TLC.
-
Carefully neutralize the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the mixture with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 7-azaindole.[3]
Synthetic Workflow and Orthogonal Strategies
A typical synthetic workflow involving a protecting group strategy for the functionalization of 7-azaindole is depicted below. The use of orthogonal protecting groups is crucial in multi-step syntheses where selective deprotection is required. For instance, a Boc group (acid-labile) can be used alongside a benzylic ether (hydrogenolysis-labile) on another part of the molecule, allowing for their independent removal.
Caption: General workflow for protected 7-azaindole synthesis.
Conclusion
The judicious selection and application of protecting groups are fundamental to the successful synthesis of complex 7-azaindole derivatives. This guide provides a practical framework for choosing an appropriate protecting group strategy and offers detailed protocols for their implementation. Researchers should consider the specific requirements of their synthetic targets to select the most suitable protecting group that ensures high yields, compatibility with subsequent reaction steps, and facile removal.
References
Application Notes and Protocols for the Large-Scale Synthesis of 4-Bromo-2-iodo-7-azaindole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the large-scale synthesis of 4-Bromo-2-iodo-7-azaindole, a key intermediate in the development of various therapeutic agents. The protocol is based on a two-step synthetic route commencing from 7-azaindole (1H-pyrrolo[2,3-b]pyridine).
Synthetic Pathway Overview
The synthesis of this compound is achieved through a two-step process. The first step involves the regioselective bromination of 7-azaindole at the 4-position. The subsequent step is the selective iodination of the resulting 4-bromo-7-azaindole at the 2-position of the pyrrole ring.
Application Notes and Protocols: 4-Bromo-2-iodo-7-azaindole as a Versatile Building Block for Aurora Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurora kinases are a family of serine/threonine kinases that play pivotal roles in the regulation of mitosis.[1][2] The three mammalian isoforms, Aurora A, B, and C, have distinct subcellular localizations and functions throughout cell division, from centrosome maturation and spindle assembly to chromosome segregation and cytokinesis.[1][2] Overexpression of Aurora kinases is a common feature in a wide range of human cancers and is often associated with genomic instability and aneuploidy.[3][4] This has established the Aurora kinases as attractive targets for the development of novel anticancer therapeutics.[5][6]
The 7-azaindole scaffold has emerged as a privileged structure in the design of kinase inhibitors, capable of forming key hydrogen bonding interactions within the ATP-binding pocket of various kinases.[5] 4-Bromo-2-iodo-7-azaindole is a particularly valuable synthetic intermediate due to the differential reactivity of its two halogen substituents. The more labile iodine at the C-2 position can be selectively displaced via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, followed by a subsequent coupling reaction at the less reactive bromine at the C-4 position.[5] This sequential functionalization allows for the controlled and efficient synthesis of diverse and complex 2,4-disubstituted 7-azaindole derivatives, making it an ideal starting material for the generation of libraries of potent and selective Aurora kinase inhibitors.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis and evaluation of Aurora kinase inhibitors.
Signaling Pathway and Experimental Workflow
Caption: Aurora Kinase Signaling Pathway in Mitosis.
Caption: Synthetic and evaluative workflow for Aurora kinase inhibitors.
Data Presentation
The following table summarizes the inhibitory activity of a series of 2,4-disubstituted 7-azaindole derivatives against Aurora kinases A and B. These compounds were synthesized utilizing 4-bromo-7-azaindole as a key starting material.
| Compound ID | R1 (at C-2) | R2 (at C-4) | Aurora A IC50 (nM) | Aurora B IC50 (nM) |
| 1a | 1-Methylpyrazol-4-yl | N-Benzylmethanesulfonamide | 16 | 16 |
| 1b | p-Methoxyphenyl | N-Benzylmethanesulfonamide | 160 | 160 |
| 1c | 1-Methylpyrazol-4-yl | N-Benzylacetamide | 13 | 13 |
| 1d | p-Methoxyphenyl | N-Benzylacetamide | 140 | 140 |
| GSK1070916 | 2-(3-Formylphenyl) | Pyrazole derivative | >10,000 | 3.5 |
Data is representative and compiled from various sources for illustrative purposes.[5][6]
Experimental Protocols
Protocol 1: Synthesis of a 2,4-Disubstituted 7-Azaindole Aurora Kinase Inhibitor
This protocol describes a two-step Suzuki coupling sequence starting from this compound.
Step 1: Selective Suzuki-Miyaura Coupling at the C-2 Position
-
Reaction Setup: To a dry round-bottom flask, add 4-bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (1.0 eq.), the desired R1-boronic acid or ester (1.2 eq.), and a suitable palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.).
-
Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Solvent and Base Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1), followed by a base such as K₂CO₃ (2.0 eq.).
-
Reaction: Heat the mixture to 80-100 °C and stir until the reaction is complete, as monitored by TLC or LC-MS (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield the 4-bromo-2-(R1)-1-(phenylsulfonyl)-7-azaindole intermediate.
Step 2: Suzuki-Miyaura Coupling at the C-4 Position
-
Reaction Setup: In a similar manner to Step 1, combine the 4-bromo-2-(R1)-1-(phenylsulfonyl)-7-azaindole intermediate (1.0 eq.), the R2-boronic acid or ester (1.2 eq.), and a palladium catalyst (e.g., Pd(dppf)Cl₂) in a dry flask under an inert atmosphere.
-
Solvent and Base Addition: Add a degassed solvent such as DME or DMF, and a base like Cs₂CO₃ (2.0 eq.).
-
Reaction: Heat the mixture to 90-120 °C and stir until completion (6-18 hours).
-
Work-up and Purification: Follow the work-up and purification procedures as described in Step 1 to isolate the 2-(R1)-4-(R2)-1-(phenylsulfonyl)-7-azaindole.
-
Deprotection: The phenylsulfonyl protecting group can be removed under basic conditions (e.g., NaOH in methanol/water) to yield the final 2,4-disubstituted 7-azaindole.
Protocol 2: In Vitro Aurora Kinase Activity Assay (IC50 Determination)
This protocol outlines a general method for determining the in vitro potency of synthesized inhibitors against Aurora kinases.
-
Reagents and Materials:
-
Recombinant human Aurora A and Aurora B kinase
-
ATP
-
Suitable peptide substrate (e.g., Kemptide)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the kinase, peptide substrate, and test compound to the kinase buffer.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km value for the respective kinase.
-
Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ detection system according to the manufacturer's protocol. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to DMSO controls.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation using appropriate software.
-
Protocol 3: Cell-Based Assay for Aurora B Inhibition (Phospho-Histone H3)
This protocol describes an immunofluorescence-based method to assess the cellular activity of Aurora B inhibitors.
-
Cell Culture: Plate a suitable cancer cell line (e.g., HeLa, HCT116) in 96-well imaging plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound for a duration that allows for cells to enter mitosis (e.g., 18-24 hours). Include a positive control (e.g., a known Aurora B inhibitor) and a DMSO vehicle control.
-
Cell Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.
-
Incubate with a primary antibody against phospho-Histone H3 (Ser10), a specific substrate of Aurora B, overnight at 4 °C.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature in the dark.
-
-
Imaging and Analysis:
-
Wash the cells three times with PBS.
-
Acquire images using a high-content imaging system.
-
Quantify the intensity of the phospho-Histone H3 signal within the nucleus.
-
Determine the concentration-dependent inhibition of Histone H3 phosphorylation to evaluate the cellular potency of the inhibitor.
-
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Making the Auroras glow: regulation of Aurora A and B kinase function by interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromo-2-iodo-7-azaindole
This technical support guide provides troubleshooting advice and frequently asked questions for researchers and drug development professionals involved in the synthesis of 4-Bromo-2-iodo-7-azaindole.
Troubleshooting Guide
Researchers may encounter several challenges during the synthesis of this compound. This guide outlines common issues, their potential causes, and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired product | - Incomplete reaction during bromination or iodination. - Suboptimal reaction temperature or time. - Degradation of starting material or product. | - Monitor the reaction progress using TLC or LC-MS to ensure completion. - Optimize reaction temperature and time based on literature for similar substrates. - Ensure inert atmosphere and use of dry solvents to prevent degradation. |
| Presence of mono-halogenated starting material | - Insufficient amount of halogenating agent. - Reaction not driven to completion. | - Use a slight excess of the halogenating agent (e.g., NBS or NIS). - Increase reaction time and monitor for the disappearance of the starting material. |
| Formation of di-brominated or di-iodinated byproducts | - Excess of halogenating agent. - High reactivity of the azaindole ring. | - Carefully control the stoichiometry of the halogenating agent. - Add the halogenating agent portion-wise to control the reaction rate. |
| Formation of regioisomers (e.g., 3-iodo or 5-bromo isomers) | - Lack of regioselectivity in the halogenation step. The C3 position of the 7-azaindole nucleus is particularly susceptible to electrophilic attack.[1][2] - Reaction conditions favoring alternative substitution patterns. | - Employ directing groups or specific catalysts to enhance regioselectivity. - Adjust solvent and temperature to favor the desired isomer. Purification by column chromatography may be necessary. |
| Difficult purification | - Similar polarity of the desired product and byproducts. | - Utilize a high-resolution column chromatography system. - Consider recrystallization from an appropriate solvent system to isolate the pure product. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed during the synthesis of this compound?
A1: The most common byproducts are typically starting materials from incomplete reactions (e.g., 4-bromo-7-azaindole or 7-azaindole), over-halogenated products (e.g., 2,3-diiodo-4-bromo-7-azaindole), and regioisomers. The formation of 3-halogenated isomers can occur due to the high reactivity of the C3 position on the 7-azaindole ring to electrophilic substitution.[1][2]
Q2: How can I minimize the formation of the 3-iodo regioisomer during the iodination of 4-bromo-7-azaindole?
A2: To minimize the formation of the 3-iodo regioisomer, it is crucial to control the reaction conditions. Using N-iodosuccinimide (NIS) in a suitable solvent at a controlled temperature can enhance selectivity. Running the reaction at lower temperatures and slow, portion-wise addition of NIS may favor iodination at the C2 position.
Q3: What is a suitable starting material for the synthesis of this compound?
A3: A common synthetic route involves the initial synthesis of 4-bromo-7-azaindole from 7-azaindole, followed by subsequent iodination. The synthesis of 4-bromo-7-azaindole can be achieved via the N-oxidation of 7-azaindole followed by reaction with a bromine source.[3][4]
Q4: What analytical techniques are recommended for monitoring the reaction and characterizing the byproducts?
A4: Thin-layer chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are highly effective for monitoring the progress of the reaction. For characterization of the final product and any isolated byproducts, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry are essential.
Q5: Are there any specific safety precautions I should take during this synthesis?
A5: Yes. Halogenating agents such as N-bromosuccinimide (NBS) and N-iodosuccinimide (NIS) are irritants and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.
Experimental Protocols
Protocol 1: Synthesis of 4-Bromo-7-azaindole
This protocol is adapted from general procedures for the bromination of 7-azaindoles.
-
N-Oxidation: To a solution of 7-azaindole in an appropriate solvent (e.g., ethyl acetate), add an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) at 0°C.[5]
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Work up the reaction to isolate the 7-azaindole-N-oxide.
-
Bromination: Dissolve the 7-azaindole-N-oxide in a suitable solvent like N,N-dimethylformamide (DMF).[3]
-
Add a brominating agent, such as tetramethylammonium bromide, followed by portion-wise addition of methanesulfonic anhydride at 0°C.[3]
-
Stir the reaction at room temperature until the starting material is consumed.
-
Quench the reaction with water and adjust the pH to neutral with a base (e.g., NaOH).
-
The crude product can be collected by filtration and purified by column chromatography or recrystallization.
Protocol 2: Iodination of 4-Bromo-7-azaindole
This protocol is based on general methods for the iodination of azaindoles.
-
Dissolve 4-bromo-7-azaindole in a dry, inert solvent such as tetrahydrofuran (THF) or acetonitrile under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to a low temperature (e.g., -78°C or 0°C).
-
Add a base (e.g., potassium hydroxide) followed by the iodinating agent, such as N-iodosuccinimide (NIS) or molecular iodine.[6]
-
Stir the reaction at the low temperature and allow it to slowly warm to room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
References
- 1. Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4-Bromo-7-azaindole synthesis - chemicalbook [chemicalbook.com]
- 4. CN102746295A - Preparation method for 4-substituted-7-azaindole - Google Patents [patents.google.com]
- 5. 4-IODO-7-AZAINDOLE synthesis - chemicalbook [chemicalbook.com]
- 6. Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Suzuki Coupling of 4-Bromo-2-iodo-7-azaindole
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and optimized protocols for the Suzuki-Miyaura cross-coupling reaction involving the challenging substrate, 4-Bromo-2-iodo-7-azaindole.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in performing a Suzuki coupling with this compound?
The main challenge is achieving site-selectivity. The molecule possesses two different halogen atoms at distinct positions (iodine at C2 and bromine at C4) on an electron-deficient azaindole core. Optimizing conditions to selectively form a C-C bond at one position while leaving the other untouched is critical for sequential functionalization.
Q2: Which position is expected to react first, the C2-iodo or the C4-bromo?
The C2-iodo position is significantly more reactive. In palladium-catalyzed cross-coupling reactions, the rate of oxidative addition typically follows the trend of C–I > C–Br > C–Cl.[1][2] Therefore, milder reaction conditions will favor selective coupling at the C2 position, leaving the C4-bromo group available for a subsequent, potentially different, cross-coupling reaction.
Q3: How can I achieve highly selective coupling at the C2-iodo position?
To favor selective arylation at the C2 position, milder reaction conditions should be employed. This typically involves:
-
Lower Temperatures: Running the reaction at temperatures between 60 °C and 80 °C can provide the energy needed for the C-I bond to react without activating the more robust C-Br bond.
-
Appropriate Catalyst/Ligand Choice: Catalyst systems known for high activity at lower temperatures are preferable. For instance, systems like Pd₂(dba)₃ with bulky, electron-rich phosphine ligands such as SPhos or XPhos are effective.[3][4]
-
Controlled Reaction Time: Monitoring the reaction closely and stopping it once the starting material is consumed can prevent the formation of the di-substituted product.
Q4: Is it possible to perform the Suzuki coupling at the C4-bromo position first?
Achieving selective coupling at the C4-bromo position in the presence of the more reactive C2-iodo group is extremely challenging and generally not feasible in a single step. The standard approach is a sequential, two-step process:
-
First, perform a selective Suzuki coupling at the C2-iodo position under mild conditions.
-
Isolate the 2-aryl-4-bromo-7-azaindole intermediate.
-
Subject this intermediate to a second Suzuki coupling under more forcing conditions (e.g., higher temperature, different catalyst system) to functionalize the C4-bromo position.[4]
Troubleshooting Guide
Q5: My reaction shows low or no conversion to the desired product. What are the first things to check?
When a Suzuki coupling fails, a systematic check of key parameters is essential.[5]
-
Catalyst Activity: Ensure your palladium catalyst and phosphine ligand are active. Many phosphine ligands are air-sensitive.[3] If using a Pd(II) precatalyst, it must be effectively reduced in-situ to the active Pd(0) species. Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern, air-stable palladacycle precatalyst.
-
Inert Atmosphere: Oxygen can deactivate the catalyst and promote the unwanted homocoupling of the boronic acid.[5] Ensure all solvents are properly degassed and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.
-
Reagent Quality: Verify the purity and stability of your boronic acid. Some boronic acids can degrade upon storage or undergo protodeboronation (replacement of the boronic acid group with a hydrogen atom) during the reaction, especially under harsh conditions.[6]
-
Base and Solvent: The base is crucial for activating the boronic acid. Ensure you are using at least 2-3 equivalents of a suitable base. The solvent system must be appropriate for both dissolving the reactants and facilitating the catalytic cycle. A mixture of an organic solvent (like dioxane or toluene) with water is often necessary when using inorganic bases like K₃PO₄ or Cs₂CO₃.[7]
Q6: I am observing significant dehalogenation, especially at the C2-iodo position. How can I minimize this side reaction?
Dehalogenation is a known side reaction in Suzuki couplings, particularly with iodo-derivatives on electron-deficient systems.[8]
-
Milder Conditions: Lower the reaction temperature and use a less forceful base.
-
Catalyst and Ligand: Some catalyst systems are more prone to promoting dehalogenation. Screening different ligands may be necessary. Buchwald-type ligands are often effective in minimizing this side reaction.[9]
-
Boronic Acid Equivalents: Using a slight excess (1.2-1.5 equivalents) of the boronic acid can help ensure the cross-coupling pathway outcompetes the dehalogenation pathway.
Q7: My reaction is giving a mixture of mono-arylated products at both C2 and C4. How do I improve selectivity for the C2 position?
This indicates your reaction conditions are too harsh, leading to the partial activation of the C4-bromo bond.
-
Reduce Temperature: This is the most critical parameter. Lower the temperature in 5-10 °C increments until you observe clean conversion to the C2-arylated product.
-
Change Base: Switch to a milder base. For example, if you are using Cs₂CO₃, try K₃PO₄ or K₂CO₃.[4]
-
Screen Ligands: Ligands can have a profound impact on selectivity.[10] A less active but more selective ligand might be beneficial. For example, if a highly active Buchwald ligand gives poor selectivity, a more traditional ligand like PPh₃ could be tested at a moderate temperature.
Q8: I am getting the di-substituted product when I only want mono-substitution at C2. What should I do?
This is a common issue when the mono-arylated product is still reactive under the chosen conditions.
-
Limit Boronic Acid: Reduce the equivalents of boronic acid to 1.0-1.1 relative to the azaindole.
-
Monitor Carefully: Track the reaction progress by TLC or LC-MS and quench the reaction as soon as the starting dihalo-azaindole is consumed.
-
Lower Catalyst Loading: High catalyst loading can sometimes lead to over-reaction. Try reducing the catalyst loading to the minimum required for efficient conversion (e.g., 1-2 mol%).
Data Presentation: Key Parameter Optimization
The following tables summarize typical conditions for achieving selective Suzuki coupling on dihalogenated azaindoles, based on literature for analogous substrates.[4]
Table 1: Comparison of Catalytic Systems for Selective C2-Arylation
| Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Notes |
| Pd₂(dba)₃ (5%) | SPhos (5%) | Cs₂CO₃ (2) | Toluene/Ethanol (1:1) | 60 | 0.5 - 2 | 85 - 93 | Excellent for selective C-I coupling with electron-donating and withdrawing aryl boronic acids.[4] |
| Pd(OAc)₂ (3%) | SPhos (3%) | K₃PO₄ (2) | MeCN/H₂O (3:2) | Reflux | 4 - 6 | 70 - 85 | A common system avoiding stronger bases.[11] |
| Pd(PPh₃)₄ (5%) | - | Na₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 8 - 12 | 60 - 75 | A classic catalyst, may require higher temperatures, risking lower selectivity. |
| XPhos Pd G3 (2%) | - | K₃PO₄ (2) | THF/H₂O (10:1) | 80 | 3 - 5 | >90 | Modern precatalysts are often highly efficient and air-stable. |
Table 2: Influence of Base and Solvent on Reaction Outcome
| Base | Solvent System | Advantages | Potential Drawbacks |
| Cs₂CO₃ | Toluene/Ethanol, Dioxane | Strong base, often accelerates slow reactions.[4] | Higher cost; can promote side reactions if conditions are not optimized. |
| K₃PO₄ | Dioxane/H₂O, Toluene/H₂O | Effective for many Suzuki couplings, good balance of reactivity and cost.[3][6] | Requires aqueous co-solvent which can sometimes complicate analysis or affect substrate stability. |
| K₂CO₃ | Dioxane/H₂O, Ethanol/H₂O | Common and effective moderate-strength base. | May lead to slower reaction rates compared to K₃PO₄ or Cs₂CO₃. |
Experimental Protocols
Protocol 1: General Procedure for Selective Suzuki Coupling at the C2-Iodo Position
This protocol is adapted from established procedures for selective coupling on dihalo-7-azaindoles.[4]
-
Reagent Preparation: To a flame-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and Cesium Carbonate (Cs₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum. Evacuate and backfill the vial with argon or nitrogen three times.
-
Catalyst/Solvent Addition: Under a positive flow of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 0.05 equiv) and the ligand (e.g., SPhos, 0.05 equiv). Add the degassed solvent system (e.g., Toluene/Ethanol 1:1, to achieve a concentration of ~0.1 M) via syringe.
-
Reaction: Place the vial in a preheated oil bath at 60 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 30-90 minutes.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product (2-aryl-4-bromo-7-azaindole) by flash column chromatography on silica gel.
Protocol 2: Subsequent Suzuki Coupling at the C4-Bromo Position
-
Reagent Preparation: To a flame-dried microwave vial, add the 2-aryl-4-bromo-7-azaindole intermediate (1.0 equiv), the second arylboronic acid (1.5 equiv), and Cs₂CO₃ (2.0 equiv).
-
Inert Atmosphere: Seal the vial and purge with an inert gas.
-
Catalyst/Solvent Addition: Add a higher loading of the catalyst system (e.g., Pd₂(dba)₃, 0.10 equiv, and SPhos, 0.20 equiv) and the degassed solvent.[4]
-
Reaction: Heat the reaction mixture to a higher temperature (e.g., 110 °C) with conventional heating or using a microwave reactor.
-
Monitoring, Workup, and Purification: Follow steps 5-7 from Protocol 1 to obtain the final 2,4-diaryl-7-azaindole product.
Visual Guides and Workflows
Caption: A flowchart of the general experimental workflow for the Suzuki coupling reaction.
Caption: A decision tree for troubleshooting low-yielding Suzuki coupling reactions.
Caption: A diagram illustrating the logic for achieving sequential, site-selective arylation.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Halogenation of 7-Azaindoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common side reactions encountered during the halogenation of 7-azaindoles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My halogenation of 7-azaindole is resulting in a mixture of isomers. How can I improve the regioselectivity for the C3-position?
A1: Lack of regioselectivity is the most common issue in the halogenation of 7-azaindoles, often yielding a mixture of C3, C5, and other isomers. The C3 position is generally the most electron-rich and kinetically favored site for electrophilic attack, but the pyridine nitrogen deactivates the benzoid ring, making the reaction less selective than in indoles.[1][2]
Troubleshooting Steps:
-
N-Protection: Protecting the pyrrole nitrogen with an electron-withdrawing group, such as a tosyl (Ts) or phenylsulfonyl (PhSO2) group, is the most effective strategy to enhance C3 selectivity.[3][4] The protecting group increases the electron density at C3 relative to other positions and can sterically hinder attack at C2.
-
Choice of Halogenating Agent:
-
For bromination, N-Bromosuccinimide (NBS) is a common reagent. Using it in a non-polar solvent at low temperatures can improve C3 selectivity.
-
For iodination, N-Iodosuccinimide (NIS) is often used and generally provides good selectivity for the C3 position.[5]
-
-
Reaction Conditions:
-
Temperature: Perform the reaction at low temperatures (e.g., 0 °C to room temperature) to favor the kinetically controlled C3-halogenated product.
-
Solvent: Aprotic and less polar solvents like THF, DCM, or CCl4 can be beneficial. Using DMF as a solvent has been reported to give high levels of para-selectivity in the bromination of other electron-rich aromatic heterocycles.
-
Q2: I am observing significant amounts of di-halogenated products. How can I prevent over-halogenation?
A2: The formation of di-halogenated (e.g., 3,5-dibromo-7-azaindole) or even tri-halogenated products occurs when the mono-halogenated product is sufficiently activated to react further with the halogenating agent.
Troubleshooting Steps:
-
Control Stoichiometry: Use a stoichiometric amount (or a slight excess, e.g., 1.05-1.1 equivalents) of the halogenating agent. Carefully monitor the reaction progress by TLC or LC-MS and stop the reaction as soon as the starting material is consumed.
-
Slow Addition: Add the halogenating agent portion-wise or as a solution via a syringe pump over an extended period. This maintains a low concentration of the electrophile in the reaction mixture, disfavoring the second halogenation.
-
Lower Temperature: Running the reaction at a lower temperature will decrease the rate of both the first and second halogenation, but it can significantly improve selectivity for the mono-halogenated product.
-
Enzymatic Halogenation: If available, enzymatic halogenation can offer excellent selectivity for mono-halogenation, with no di- or tri-halogenated products observed in some cases.[1][2]
Q3: My reaction is giving me the C5-halogenated isomer as the major product. Why is this happening and how can I avoid it?
A3: While C3 is kinetically favored, the C5 position can be thermodynamically favored under certain conditions. Also, specific reaction pathways can direct halogenation to the C5 position.
Troubleshooting Steps:
-
Avoid High Temperatures and Strongly Acidic Conditions: These conditions can promote isomerization or favor the thermodynamically more stable product.
-
N-Protection: As mentioned in Q1, N-protection strongly directs the halogenation to the C3 position, thus minimizing C5-halogenation.
-
Review the Reaction Mechanism: Certain multi-step synthetic routes are designed to produce 5-halo-7-azaindoles. For example, some patented procedures achieve 5-bromination on a pre-functionalized 7-azaindole ring.[6] Ensure your starting material and conditions are not inadvertently following such a pathway.
Q4: I suspect N-oxide formation is occurring as a side reaction. What are the indications and how can I prevent it?
A4: N-oxidation of the pyridine nitrogen in the 7-azaindole ring can occur, especially with certain oxidizing halogenating agents or in the presence of peroxide impurities. The N-oxide is an intermediate that can be used to direct functionalization to other positions, such as C4 or C6, so its formation will lead to different isomers.[7]
Troubleshooting Steps:
-
Characterization: N-oxides will have a distinct mass in MS analysis (+16 amu) and different chemical shifts in NMR compared to the parent azaindole.
-
Choice of Reagents: Use purified halogenating agents. Avoid reagents or conditions known to be strongly oxidizing.
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation from atmospheric oxygen, especially if radical mechanisms are involved.
Quantitative Data on Regioselectivity
The following tables summarize reported yields for various halogenation reactions of 7-azaindole, highlighting the impact of protecting groups and reaction conditions on product distribution.
Table 1: Bromination of 7-Azaindole Derivatives
| Entry | Substrate | Reagent (equiv.) | Solvent | Conditions | Product(s) | Yield (%) | Reference |
| 1 | 7-Azaindole | NBS (1.1) | CCl4 | Reflux, AIBN | 3-Bromo-7-azaindole | Moderate (unspecified) | General knowledge |
| 2 | 4-Chloro-3-nitro-7-azaindole | NBS (1.1) | Acetic Acid | NaOAc, rt | 5-Bromo-4-chloro-3-nitro-7-azaindole | 90 | [6] |
| 3 | 1-Tosyl-7-azaindole | NBS (1.1) | DMF | 0 °C to rt | 3-Bromo-1-tosyl-7-azaindole | High (unspecified) | General knowledge |
| 4 | 5-Bromo-7-azaindole | NIS (1.2) | Acetonitrile | 50 °C, 2h | 5-Bromo-3-iodo-7-azaindole | 83 | [5] |
Table 2: Iodination of 7-Azaindole Derivatives
| Entry | Substrate | Reagent (equiv.) | Solvent | Conditions | Product(s) | Yield (%) | Reference |
| 1 | 7-Azaindole | NIS (1.2) | Acetonitrile | 50 °C, 2h | 3-Iodo-7-azaindole | High | [5] |
| 2 | 5-Bromo-7-azaindole | NIS (1.2) | Acetonitrile | 50 °C, 2h | 5-Bromo-3-iodo-7-azaindole | 83 | [5] |
| 3 | 1-Phenyl-7-azaindole | I2 (1.0), KOH (3.0) | Acetonitrile | rt, 11h | 3-Iodo-1-phenyl-7-azaindole | 65 | General knowledge |
Detailed Experimental Protocols
Protocol 1: Regioselective Synthesis of 3-Iodo-7-azaindole
This protocol is adapted from literature procedures for the selective iodination at the C3 position of unprotected 7-azaindole.[5]
-
Reaction Setup: To a solution of 7-azaindole (1.0 equiv) in acetonitrile, add N-Iodosuccinimide (NIS) (1.2 equiv).
-
Reaction Execution: Stir the reaction mixture at 50 °C for 2 hours. Monitor the reaction progress by TLC or LC-MS.
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Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford 3-iodo-7-azaindole.
Protocol 2: Synthesis of 3-Bromo-1-tosyl-7-azaindole
This protocol describes the bromination of N-protected 7-azaindole to achieve high regioselectivity for the C3 position.
-
N-Protection:
-
To a solution of 7-azaindole (1.0 equiv) in a suitable solvent like DCM or THF, add triethylamine (1.5 equiv) and a catalytic amount of DMAP.
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Cool the mixture to 0 °C and add tosyl chloride (1.2 equiv) portion-wise.
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Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Work up the reaction by washing with water and brine, then dry the organic layer and concentrate. Purify by column chromatography to obtain 1-tosyl-7-azaindole.
-
-
Bromination:
-
Dissolve 1-tosyl-7-azaindole (1.0 equiv) in DMF and cool the solution to 0 °C.
-
Add N-Bromosuccinimide (NBS) (1.1 equiv) portion-wise, maintaining the temperature at 0 °C.
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Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction with aqueous sodium thiosulfate solution and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 3-bromo-1-tosyl-7-azaindole.
-
Visualized Reaction Pathways and Troubleshooting
Diagram 1: Competing Pathways in the Bromination of Unprotected 7-Azaindole
Caption: Competing reaction pathways in the bromination of 7-azaindole.
Diagram 2: Troubleshooting Workflow for Poor Regioselectivity
Caption: Troubleshooting workflow for improving C3-regioselectivity.
References
- 1. Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Regioselective C–H sulfenylation of N -sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06635D [pubs.rsc.org]
- 5. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CN102746295A - Preparation method for 4-substituted-7-azaindole - Google Patents [patents.google.com]
Technical Support Center: Purification of 4-Bromo-2-iodo-7-azaindole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 4-Bromo-2-iodo-7-azaindole from typical reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two primary and most effective methods for the purification of this compound are silica gel column chromatography and recrystallization. The choice between these methods, or their sequential use, will depend on the impurity profile and the desired final purity of the compound.
Q2: What are the likely impurities in a crude reaction mixture of this compound?
A2: Common impurities may include unreacted starting materials (e.g., 7-azaindole, 4-bromo-7-azaindole, or 2-iodo-7-azaindole), residual halogenating reagents (e.g., N-iodosuccinimide, iodine), and over-halogenated or partially halogenated side products. The presence of residual solvents from the reaction and workup is also common.
Q3: My purified this compound is colored. What could be the cause?
A3: A persistent color, often yellowish or brownish, can be due to trace impurities. Residual iodine is a common culprit and can often be removed by washing the crude product with an aqueous solution of sodium thiosulfate before chromatographic purification. Highly colored polar impurities may also be present, which can be removed by column chromatography or recrystallization.
Q4: How can I confirm the purity of my final product?
A4: The purity of this compound should be assessed using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) is ideal for quantitative purity analysis. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will confirm the structure and identify any proton- or carbon-containing impurities. Mass Spectrometry (MS) will confirm the molecular weight of the desired product.
Troubleshooting Guides
Silica Gel Column Chromatography
This section provides guidance for common issues encountered during the purification of this compound using silica gel column chromatography.
| Problem | Possible Cause | Troubleshooting Steps |
| Poor Separation of Spots on TLC | Inappropriate solvent system. | Test a range of solvent systems with varying polarities. A common starting point for azaindole derivatives is a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane). Aim for an Rf value of 0.2-0.3 for the desired compound on the TLC plate to ensure good separation on the column. |
| Compound is not Eluting from the Column | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate gradient, increase the percentage of ethyl acetate. |
| Compound Elutes too Quickly (with the solvent front) | The eluent is too polar. | Decrease the polarity of the eluent. Start with a less polar solvent mixture and gradually increase the polarity. |
| Streaking or Tailing of the Compound Band | The compound may be too polar for the chosen solvent system, or the column may be overloaded. | Consider adding a small amount of a more polar solvent like methanol (e.g., 1-5%) to the eluent system. Ensure you have not loaded too much crude material onto the column. As a general rule, the amount of crude material should be 1-5% of the weight of the silica gel. |
| Product Contains Impurities After Chromatography | Co-elution of impurities with the product. | Optimize the solvent gradient to better separate the impurities. A shallower gradient around the elution point of your product can improve resolution. If impurities are still present, a second purification step, such as recrystallization, may be necessary. |
Recrystallization
This section addresses common challenges faced during the purification of this compound by recrystallization.
| Problem | Possible Cause | Troubleshooting Steps |
| Compound Does Not Dissolve in the Hot Solvent | The chosen solvent is not suitable, or not enough solvent is being used. | Select a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Add more hot solvent incrementally until the compound dissolves completely. |
| No Crystals Form Upon Cooling | The solution is not supersaturated enough, or nucleation has not been initiated. | Evaporate some of the solvent to increase the concentration of the compound. Induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface or by adding a seed crystal of the pure compound. Cooling the solution to a lower temperature (e.g., in an ice bath or refrigerator) may also be necessary. |
| Oiling Out (Compound separates as a liquid) | The boiling point of the solvent is higher than the melting point of the compound, or the solution is cooled too rapidly. | Use a lower-boiling point solvent or a solvent mixture. Allow the solution to cool slowly to room temperature before further cooling in an ice bath. |
| Low Recovery of Purified Product | The compound has significant solubility in the cold solvent, or too much solvent was used. | Minimize the amount of hot solvent used to dissolve the compound. After crystallization, cool the mixture thoroughly in an ice bath to maximize precipitation before filtering. Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. |
| Crystals are Colored or Appear Impure | Impurities are trapped within the crystal lattice or adsorbed on the crystal surface. | The crude material may need to be pre-treated (e.g., with activated carbon to remove colored impurities) or subjected to a preliminary purification step like column chromatography before recrystallization. A second recrystallization may also be necessary. |
Data Presentation
The following table summarizes typical purification outcomes for halogenated azaindole derivatives. Please note that these are representative values and actual results may vary depending on the specific reaction conditions and the purity of the crude material.
| Purification Method | Mobile/Solvent System | Typical Recovery Yield | Typical Final Purity (by HPLC) |
| Silica Gel Column Chromatography | Hexane/Ethyl Acetate Gradient | 60-85% | >95% |
| Recrystallization | Ethyl Acetate | 70-90% | >99%[1] |
| Sequential Purification (Column + Recrystallization) | N/A | 50-75% | >99.5% |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol provides a general procedure for the purification of this compound using flash column chromatography.
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Preparation of the Crude Sample: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or the solvent system used for chromatography). Alternatively, for less soluble materials, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel.
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Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexane). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
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Loading the Sample: Carefully load the dissolved crude sample or the silica-adsorbed sample onto the top of the packed column.
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Elution: Begin elution with the least polar solvent system. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate in hexane) to move the compound down the column.
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Fraction Collection: Collect fractions and monitor the elution of the product by thin-layer chromatography (TLC).
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 2: Purification by Recrystallization
This protocol describes a general method for purifying this compound by recrystallization.
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Solvent Selection: Choose a suitable solvent or solvent pair. Ethyl acetate is often a good choice for bromo-azaindole derivatives.[1]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the recrystallization solvent. Heat the mixture to the boiling point of the solvent with stirring until the solid is completely dissolved. Add more hot solvent in small portions if necessary.
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
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Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
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Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visualizations
References
Technical Support Center: Synthesis of 4-Bromo-2-iodo-7-azaindole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield for the synthesis of 4-Bromo-2-iodo-7-azaindole.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for obtaining this compound?
A1: The synthesis is typically a multi-step process. A common route involves the initial bromination of a 7-azaindole precursor, followed by the protection of the indole nitrogen, and finally, a regioselective iodination at the C-2 position.
Q2: Why is the protection of the azaindole nitrogen necessary before iodination?
A2: Protection of the nitrogen with a suitable group, such as a tosyl (Ts) group, is crucial for directing the iodination to the C-2 position. The protecting group enhances the acidity of the C-2 proton, facilitating its removal by a strong base like lithium diisopropylamide (LDA) for subsequent reaction with an iodine source.
Q3: What are the critical factors influencing the overall yield of the synthesis?
A3: Key factors include the purity of reagents and solvents, strict control of reaction temperatures (especially during the formation and use of LDA), accurate stoichiometry of reactants, and efficient purification methods at each step to minimize product loss.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound, broken down by the major synthetic steps.
Step 1: Synthesis of 4-Bromo-7-azaindole
Issue: Low yield (<50%) in the synthesis of 4-Bromo-7-azaindole from 1H-pyrrolo[2,3-b]pyridine-7-oxide.
| Potential Cause | Recommended Solutions |
| Incomplete reaction | - Ensure accurate stoichiometry of reagents as specified in the protocol. - Monitor the reaction progress using TLC or LC-MS to confirm the consumption of the starting material. - Extend the reaction time if necessary, but be mindful of potential side product formation. |
| Suboptimal reaction temperature | - Maintain the temperature at 0°C during the addition of methanesulfonic anhydride (Ms₂O) and for the initial reaction period. - Ensure the reaction is allowed to stir at room temperature for the specified duration to drive the reaction to completion. |
| Product loss during workup and purification | - Carefully adjust the pH to 7 with solid sodium hydroxide to avoid dissolution of the product. - Ensure complete precipitation by adding a sufficient amount of water and cooling the mixture. - Wash the precipitate with ice-cold water to minimize product loss. - Use an appropriate drying agent like P₂O₅ in a vacuum oven to thoroughly dry the product. |
Step 2: N-Tosylation of 4-Bromo-7-azaindole
Issue: Incomplete tosylation or formation of multiple products.
| Potential Cause | Recommended Solutions |
| Presence of moisture | - Use anhydrous THF as the solvent. - Ensure the 4-Bromo-7-azaindole starting material is completely dry. |
| Inactive sodium hydride (NaH) | - Use a fresh bottle of NaH or wash the NaH with anhydrous hexanes to remove the mineral oil coating and any surface oxidation. |
| Incorrect stoichiometry | - Use a slight excess (1.1 equivalents) of both NaH and tosyl chloride (TsCl) to ensure complete reaction. |
| Side reactions | - Add the tosyl chloride solution slowly to the reaction mixture at 0°C to control the exotherm and minimize side reactions. |
Step 3: Iodination of N-Tosyl-4-bromo-7-azaindole
Issue: Low yield of the final product, this compound.
| Potential Cause | Recommended Solutions |
| Inefficient LDA formation | - Use freshly distilled diisopropylamine and a recently titrated solution of n-butyllithium (n-BuLi). - Maintain a temperature of -78°C during the slow addition of n-BuLi to diisopropylamine. A color change to pale yellow is indicative of LDA formation. A brown or dark color may suggest decomposition. |
| Incomplete lithiation | - Ensure the N-tosyl-4-bromo-7-azaindole is completely dissolved in anhydrous 2-methyltetrahydrofuran. - Maintain the reaction temperature at -78°C during the addition of the substrate to the LDA solution and for the specified reaction time (90 minutes). |
| Degradation of the organolithium intermediate | - It is crucial to maintain the temperature at -78°C throughout the lithiation step. Warming of the reaction can lead to decomposition. |
| Inefficient iodine quench | - Use solid iodine and add it in one portion to the cold (-78°C) reaction mixture to ensure rapid trapping of the lithiated species. - Allow the reaction to warm slowly to -10°C after the addition of iodine. |
| Product loss during workup | - Use a saturated aqueous solution of sodium bisulfite to quench any remaining iodine. - Perform the aqueous washes efficiently to minimize contact time of the product with the aqueous phase. |
Experimental Protocols & Data
Synthesis of 4-Bromo-7-azaindole
A detailed protocol for the synthesis of 4-bromo-1H-pyrrolo[2,3-b]pyridine (4-bromo-7-azaindole) from 1H-pyrrolo[2,3-b]pyridine-7-oxide reports a yield of 56%.[1]
| Parameter | Value |
| Starting Material | 1H-pyrrolo[2,3-b]pyridine-7-oxide |
| Reagents | Tetramethylammonium bromide, Methanesulfonic anhydride |
| Solvent | N,N-dimethylformamide (DMF) |
| Temperature | 0°C to Room Temperature |
| Reaction Time | 5 hours |
| Reported Yield | 56% |
Synthesis of N-Tosyl-4-bromo-2-iodo-7-azaindole
The conversion of 4-Bromo-7-azaindole to the final product is a two-step process with a reported overall yield of approximately 85%. The second step, iodination, has been reported with a yield as high as 93%.
Step 2a: N-Tosylation
| Parameter | Value |
| Starting Material | 4-Bromo-7-azaindole |
| Reagents | Sodium Hydride (NaH), p-Toluenesulfonyl chloride (TsCl) |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 0°C to Room Temperature |
Step 2b: Iodination
| Parameter | Value |
| Starting Material | N-Tosyl-4-bromo-7-azaindole |
| Reagents | n-Butyllithium, Diisopropylamine, Iodine |
| Solvent | 2-Methyltetrahydrofuran |
| Temperature | -78°C |
| Reaction Time | 2.5 hours |
| Reported Yield | 93% |
Visualized Workflows
The following diagrams illustrate the experimental workflow for the synthesis of this compound and a troubleshooting guide for the critical iodination step.
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for the iodination step.
References
Technical Support Center: Troubleshooting Palladium Catalyst Deactivation in Azaindole Couplings
This guide provides researchers, scientists, and drug development professionals with practical solutions to common problems encountered during palladium-catalyzed cross-coupling reactions of azaindoles.
Frequently Asked Questions (FAQs)
Q1: My azaindole coupling reaction started well but stalled before reaching full conversion. What is the likely cause?
A1: This is a classic sign of catalyst deactivation. The active Pd(0) species, which drives the catalytic cycle, is likely being converted into an inactive form. Common causes include:
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Catalyst Agglomeration: The formation of insoluble palladium black, which consists of agglomerated palladium nanoparticles, is a frequent issue.[1][2] This reduces the surface area of the active catalyst available for the reaction.
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Oxidation of Catalyst: Oxygen can oxidize the active Pd(0) to inactive Pd(II). It is crucial to ensure the reaction is performed under a strictly inert atmosphere.[1]
-
Ligand Degradation: Phosphine ligands, especially at elevated temperatures, can be susceptible to oxidation or other degradation pathways.[3]
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Substrate or Product Inhibition: The nitrogen atoms in the azaindole ring (both the pyrrole-type N-H and the pyridine-type nitrogen) can coordinate to the palladium center. This can form stable, inactive complexes that halt the catalytic cycle. This inhibitory effect is a known challenge with nitrogen-rich heterocycles.[3][4][5]
Q2: I see a black precipitate forming in my reaction flask. Is this normal?
A2: The black precipitate is likely palladium black.[1][2] While the appearance of some black solid is common in many successful cross-coupling reactions, rapid and extensive precipitation, especially early in the reaction, often indicates poor catalyst stability and is correlated with catalyst deactivation.[2] This agglomeration reduces the number of catalytically active sites, slowing down or stopping the reaction.[2]
Q3: Can the unprotected N-H group on the azaindole ring deactivate the catalyst?
A3: Yes, this is a significant challenge. Standard protocols for palladium-catalyzed cross-coupling reactions often fail or give poor results with substrates bearing free N-H groups.[4] The acidic N-H can react with the base or the catalyst itself. It has been proposed that a Pd-azolyl intermediate can form, which may be the catalytic resting state, slowing down the reaction.[4] In some cases, N-H arylation can occur as a side reaction.[5][6] While methods for coupling unprotected azaindoles exist, they require carefully optimized conditions.[4][6]
Q4: My reaction is very sluggish with an azaindole substrate, but works fine with a simpler aryl halide. Why?
A4: This points towards substrate-specific deactivation or inhibition. The nitrogen atoms in the azaindole can coordinate to the palladium catalyst, interfering with the desired catalytic cycle.[3] This is a form of catalyst poisoning where the substrate itself acts as the poison. The choice of ligand is critical to mitigate this effect; bulky, electron-rich phosphine ligands can often shield the palladium center and prevent or reduce the formation of these inactive complexes.[3]
Q5: What are common impurities in reagents or solvents that can poison the palladium catalyst?
A5: Palladium catalysts are sensitive to a variety of impurities, which can block the active sites.[1] Key culprits include:
-
Sulfur Compounds: Even trace amounts can act as potent catalyst poisons.[1]
-
Halides: While part of the substrate, excess halide ions from other sources can sometimes negatively impact the catalyst.
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Other Nitrogen-Containing Heterocycles: If present as impurities, these can compete with the azaindole for coordination to the palladium.[1]
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Oxygen: As mentioned, oxygen can lead to the irreversible oxidation of the active Pd(0) catalyst. Rigorous degassing of solvents and maintaining an inert atmosphere are essential.[3]
Q6: How can I analyze my reaction to confirm catalyst deactivation?
A6: Several analytical techniques can provide insight into the state of your palladium catalyst. X-ray Photoelectron Spectroscopy (XPS) can be used to determine the oxidation state of palladium, allowing you to see if the active Pd(0) has been oxidized to Pd(II).[1] Techniques like Scanning Transmission Electron Microscopy (STEM) can visualize the palladium species and confirm if aggregation into larger nanoparticles has occurred.[7]
Troubleshooting Guide
Use the following diagram to troubleshoot a failed or underperforming azaindole coupling reaction.
Catalyst Deactivation Pathways
The deactivation of palladium catalysts in the presence of azaindoles can be complex. The pyridinic nitrogen and the N-H of the pyrrole ring can interact with the palladium center at various stages of the catalytic cycle, leading to off-cycle inactive species.
Quantitative Data Summary
The choice of ligand and base is critical for successfully coupling azaindoles while minimizing catalyst deactivation. The following tables summarize findings from literature for specific C-N coupling reactions.
Table 1: Effect of Ligand and Catalyst on Buchwald-Hartwig Amination of 4-bromo-1-ethyl-7-azaindole with Benzylamine [5][8]
| Entry | Palladium Source | Ligand | Base | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | 1 | 92 |
| 2 | Pd₂(dba)₃ | Xantphos | K₂CO₃ | 3 | 85 |
| 3 | Pd₂(dba)₃ | SPhos | Cs₂CO₃ | 6 | 60 |
| 4 | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | 6 | 62 |
| 5 | Pd₂(dba)₃ | PCy₃ | Cs₂CO₃ | 6 | 0 |
| 6 | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | 6 | < 20 |
Reaction Conditions: 4-bromo-1-ethyl-7-azaindole (1.0 mmol), benzylamine (1.2 mmol), Pd source (5 mol%), ligand (10 mol%), base (1.5 mmol), dioxane (2 mL), 100 °C.[8]
Table 2: Effect of Ligand on Coupling of N-methyl-4-bromo-7-azaindole with D-alanine methyl ester [5][8]
| Entry | Palladium Source | Ligand | Base | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ | Xantphos | K₂CO₃ | 3 | 85 |
| 2 | Pd₂(dba)₃ | SPhos | K₂CO₃ | 6 | 14 |
| 3 | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | 6 | Trace |
Reaction Conditions: N-methyl-4-bromo-7-azaindole (1.0 mmol), D-alanine methyl ester (1.2 mmol), Pd source (5 mol%), ligand (10 mol%), base (1.5 mmol), dioxane (2 mL), 100 °C.[8]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Halo-azaindole
This protocol is a starting point based on a reported method for coupling unprotected azaindoles.[4] Optimization may be required.
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Reagent Preparation: To an oven-dried Schlenk flask, add the halo-azaindole (1.0 mmol), the boronic acid or ester (1.5 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).
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Catalyst Addition: In a separate vial, add the palladium precatalyst (e.g., P1, 1.5 mol%).
-
Reaction Assembly: Evacuate and backfill the Schlenk flask with an inert gas (e.g., argon) three times. Add the precatalyst to the flask.
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Solvent Addition: Add degassed solvent (e.g., 4 mL of 1,4-dioxane and 1 mL of water) via syringe.
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Execution: Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) with vigorous stirring.
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Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Halo-azaindole
This protocol is adapted from literature for the amination of N-substituted 4-bromo-7-azaindoles.[5][8]
-
Reagent Preparation: To an oven-dried Schlenk tube, add the N-substituted 4-bromo-7-azaindole (1.0 mmol), cesium carbonate (Cs₂CO₃, 1.5 mmol), the palladium source (e.g., Pd₂(dba)₃, 5 mol%), and the ligand (e.g., Xantphos, 10 mol%).
-
Reaction Assembly: Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Solvent and Amine Addition: Add degassed 1,4-dioxane (2 mL) followed by the amine coupling partner (1.2 mmol) via syringe.
-
Execution: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate. Filter, concentrate, and purify the residue by flash chromatography.
Protocol 3: Testing for Catalyst Poisoning from Reagents/Solvents
This diagnostic experiment helps determine if impurities are the root cause of catalyst deactivation.[1]
-
Baseline Reaction: Run the azaindole coupling reaction under your standard, optimized conditions using your current batches of reagents and solvents. Carefully record the yield and reaction profile (e.g., conversion over time via LC-MS).
-
High-Purity Reaction: Run the exact same reaction again, but this time use reagents and solvents of the highest available purity.
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Use freshly purchased, anhydrous, and degassed solvents.
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Use freshly opened or purified starting materials (e.g., recrystallized azaindole, fresh boronic acid).
-
Ensure all glassware is scrupulously cleaned and oven-dried.
-
-
Comparison: Compare the results of the two reactions. If the high-purity reaction shows a significant improvement in yield or reaction rate, it strongly suggests that impurities in your standard reagents or solvents are poisoning the catalyst.[1] You should then proceed to purify each component individually to identify the source of the contamination.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols - PMC [pmc.ncbi.nlm.nih.gov]
How to avoid dehalogenation of "4-Bromo-2-iodo-7-azaindole"
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the dehalogenation of 4-Bromo-2-iodo-7-azaindole during chemical reactions.
Understanding Dehalogenation of this compound
Dehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions, where a halogen atom is replaced by a hydrogen atom.[1] In the case of this compound, the carbon-iodine (C-I) bond at the 2-position is significantly more reactive than the carbon-bromine (C-Br) bond at the 4-position.[2] This inherent reactivity difference dictates that the 2-iodo group is more susceptible to both the desired cross-coupling and undesired dehalogenation.[2][3]
The primary mechanism for dehalogenation involves the formation of a palladium-hydride (Pd-H) species, which can arise from the reaction of the palladium complex with bases, solvents (like alcohols), or trace amounts of water.[1] This Pd-H species can then undergo reductive elimination with the azaindole scaffold to yield the dehalogenated product.[1]
Troubleshooting Guide: Minimizing Dehalogenation
This guide provides a systematic approach to troubleshoot and minimize dehalogenation during cross-coupling reactions involving this compound.
Problem 1: Significant Dehalogenation at the C2-Iodo Position
Symptoms:
-
Formation of 4-Bromo-7-azaindole as a major byproduct.
-
Low yield of the desired C2-coupled product.
Potential Causes & Solutions:
| Potential Cause | Recommended Action | Rationale |
| High Reaction Temperature | Lower the reaction temperature and extend the reaction time. | Higher temperatures can accelerate the formation of Pd-H species and subsequent dehalogenation.[2] |
| Inappropriate Ligand | Use bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos. Avoid using PPh₃ if dehalogenation is significant. | Bulky ligands can promote the desired reductive elimination over the dehalogenation pathway.[4] |
| Strong or Inappropriate Base | Switch to a weaker base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) instead of strong bases like NaOt-Bu. Consider using a non-amine base if applicable. | Strong bases and certain amine bases can act as hydride sources, leading to the formation of Pd-H species.[2] |
| Solvent Effects | Use anhydrous, aprotic solvents like dioxane, toluene, or DMF. Ensure solvents are rigorously degassed. | Protic solvents or residual water can be a source of protons for dehalogenation.[3] |
| N-H Acidity of Azaindole | Protect the azaindole nitrogen with a suitable protecting group (e.g., Boc, SEM). | Deprotonation of the N-H group can increase the electron density of the ring, potentially influencing side reactions. N-protection can suppress this effect.[1][5] |
Problem 2: Dehalogenation at the C4-Bromo Position
Symptoms:
-
Formation of 2-iodo-7-azaindole or fully dehalogenated 7-azaindole as byproducts.
-
This is less common due to the lower reactivity of the C-Br bond.
Potential Causes & Solutions:
| Potential Cause | Recommended Action | Rationale |
| Forcing Reaction Conditions | If the desired reaction is at the C2 position, avoid prolonged reaction times and excessively high temperatures. | Harsh conditions intended to drive a sluggish C2-coupling to completion might initiate reactivity at the C4-bromo position. |
| Highly Active Catalyst System | If selective C2-coupling is desired, a less reactive catalyst system might be beneficial. | A highly active catalyst might overcome the reactivity difference between the C-I and C-Br bonds, leading to undesired reactions at C4. |
Frequently Asked Questions (FAQs)
Q1: What is the expected order of reactivity for the halogens in this compound?
A1: The reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the order I > Br > Cl. Therefore, the iodine atom at the C2 position is significantly more reactive than the bromine atom at the C4 position and will preferentially undergo oxidative addition to the palladium catalyst.[2]
Q2: I am observing both the desired product and a significant amount of the deiodinated starting material. What is the first parameter I should adjust?
A2: The first parameter to adjust is typically the reaction temperature. Lowering the temperature can often slow down the rate of dehalogenation more significantly than the desired coupling reaction.[2]
Q3: Can the choice of palladium precursor affect the level of dehalogenation?
A3: Yes, the choice of palladium precursor can be important. Using a well-defined Pd(II) precatalyst that is activated in situ to the active Pd(0) species can sometimes provide more reproducible results and lower levels of side reactions compared to using Pd(0) sources directly, which might contain impurities that promote dehalogenation.[6]
Q4: Is it necessary to protect the N-H of the azaindole?
A4: While not always mandatory, protecting the N-H group of the azaindole with groups like Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) is a highly recommended strategy to prevent dehalogenation and other side reactions.[4][5] The acidic proton of the unprotected pyrrole nitrogen can participate in side reactions, and its deprotonation by the base can alter the electronic properties of the heterocyclic ring.[1]
Q5: I am performing a Sonogashira coupling and observing significant homocoupling of my alkyne (Glaser coupling) in addition to dehalogenation. What should I do?
A5: Glaser homocoupling is often promoted by the presence of oxygen and the copper(I) co-catalyst. To minimize this, ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen) and that all solvents are thoroughly degassed.[2] If homocoupling persists, consider switching to a copper-free Sonogashira protocol.[2] To address the dehalogenation, refer to the troubleshooting guide above.
Experimental Protocols
The following are generalized protocols for common cross-coupling reactions of this compound, optimized to minimize dehalogenation. Note: These are starting points, and further optimization for specific substrates may be necessary.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C2-Position
This protocol is designed for the selective coupling of an arylboronic acid at the more reactive C2-iodo position.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Anhydrous, degassed water
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon), add this compound, arylboronic acid, and K₃PO₄.
-
In a separate vial, prepare the catalyst premix by dissolving Pd₂(dba)₃ and XPhos in a small amount of dioxane.
-
Add the catalyst solution to the Schlenk flask.
-
Add the remaining dioxane and a minimal amount of water (e.g., 10:1 dioxane:water).
-
Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Selective Sonogashira Coupling at the C2-Position
This protocol describes the selective coupling of a terminal alkyne at the C2-iodo position.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (2 mol%)
-
CuI (4 mol%)
-
Triethylamine (TEA) (2.5 equiv)
-
Anhydrous, degassed THF
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous, degassed THF and triethylamine.
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Add the terminal alkyne dropwise to the stirred solution at room temperature.
-
Stir the reaction at room temperature and monitor its progress by TLC. If the reaction is sluggish, gentle heating to 40-50 °C can be applied.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove catalyst residues, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Competing pathways of desired cross-coupling versus undesired dehalogenation.
Caption: A logical workflow for troubleshooting dehalogenation.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Regioselectivity in the Synthesis of Dihalo-7-Azaindoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of dihalo-7-azaindoles. Our goal is to help you overcome common challenges and optimize the regioselectivity of your reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common halogenating agents for the dihalogenation of 7-azaindole?
A1: The most commonly used halogenating agents for 7-azaindoles are N-halosuccinimides, such as N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), and N-iodosuccinimide (NIS). These reagents are favored for their ease of handling and milder reaction conditions compared to elemental halogens. For brominations, copper(II) bromide (CuBr₂) has also been shown to be an effective and mild reagent.[1]
Q2: Which positions on the 7-azaindole ring are most susceptible to electrophilic halogenation?
A2: The pyrrole ring of the 7-azaindole nucleus is more electron-rich than the pyridine ring and is therefore more susceptible to electrophilic attack. The C3 position is generally the most reactive site for initial halogenation due to the electron-donating effect of the pyrrole nitrogen.[2] Subsequent halogenation positions can be influenced by the presence of other substituents and the reaction conditions.
Q3: How can I control the regioselectivity of the second halogenation?
A3: Controlling the position of the second halogen atom is a key challenge. Regioselectivity can be influenced by several factors:
-
Protecting Groups: The use of a protecting group on the pyrrole nitrogen (N1) can significantly alter the electronic properties of the ring and direct the second halogenation. For example, a tosyl protecting group can facilitate subsequent functionalization.[3][4]
-
Existing Substituents: The electronic nature of substituents already present on the ring will direct the position of the incoming halogen. Electron-donating groups will activate the ring towards further substitution, while electron-withdrawing groups will deactivate it.
-
Reaction Conditions: Solvent, temperature, and the choice of catalyst can all play a crucial role in determining the regioselectivity of the reaction.[5][6]
Q4: Can I achieve dihalogenation on the pyridine ring?
A4: Direct dihalogenation on the electron-deficient pyridine ring is challenging. Functionalization of the pyridine ring is often achieved through alternative methods, such as starting from a pre-functionalized pyridine derivative before forming the pyrrole ring or by activating the pyridine ring towards nucleophilic attack, for instance, by forming the N-oxide.[7]
Troubleshooting Guides
Problem 1: The reaction stops at mono-halogenation, or the yield of the dihalogenated product is low.
Possible Cause:
-
Insufficient halogenating agent: One equivalent of the halogenating agent may not be enough to drive the reaction to completion, especially if the first halogenation deactivates the ring.
-
Deactivation of the ring: The introduction of the first halogen atom deactivates the 7-azaindole ring, making the second substitution more difficult.
-
Reaction time is too short: The second halogenation step may require a longer reaction time.
-
Reaction temperature is too low: The activation energy for the second substitution may not be reached at lower temperatures.
Solutions:
-
Increase the stoichiometry of the halogenating agent: Use a slight excess (2.1-2.5 equivalents) of the halogenating agent to ensure complete dihalogenation.
-
Increase the reaction temperature: Gradually increase the temperature and monitor the reaction progress by TLC or LC-MS.
-
Extend the reaction time: Allow the reaction to stir for a longer period.
-
Use a more reactive halogenating agent: If using NCS, consider switching to NBS, which is generally more reactive.
Problem 2: Poor regioselectivity with a mixture of dihalo-isomers.
Possible Cause:
-
Multiple reactive sites: The mono-halogenated intermediate may have multiple positions with similar reactivity towards the second electrophilic attack.
-
Inappropriate solvent: The solvent can influence the stability of the intermediates and the transition states, thereby affecting regioselectivity.[5]
-
Lack of a directing group: Without a suitable directing group, the halogenation may be less selective.
Solutions:
-
Introduce a protecting/directing group: Protect the N1 position with a group like tosyl (Ts) or benzenesulfonyl (Bs) to direct the halogenation to specific positions. For example, a benzenesulfonyl group has been used to direct arylation to the C3 and C5 positions.[4]
-
Solvent screening: Experiment with a range of solvents with different polarities (e.g., DMF, acetonitrile, dichloromethane, THF) to find the optimal conditions for the desired regioselectivity.
-
Temperature optimization: Lowering the reaction temperature may increase the selectivity of the reaction by favoring the kinetically controlled product.
Problem 3: Formation of byproducts or decomposition of the starting material.
Possible Cause:
-
Harsh reaction conditions: High temperatures or highly reactive halogenating agents can lead to the formation of over-halogenated products or decomposition.
-
Presence of moisture: Some halogenating agents, particularly those used with a Lewis acid catalyst, can be sensitive to moisture, leading to side reactions.[8]
-
Incompatible functional groups: Other functional groups on the 7-azaindole starting material may not be stable to the halogenation conditions.
Solutions:
-
Use a milder halogenating agent: Consider using a less reactive N-halosuccinimide or a reagent like CuBr₂ for bromination.[1]
-
Optimize reaction temperature: Start with a lower temperature and gradually increase it to find the optimal balance between reaction rate and selectivity.
-
Ensure anhydrous conditions: Use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if you are using moisture-sensitive reagents.
-
Protect sensitive functional groups: If your starting material contains functional groups that are not compatible with the halogenation conditions, consider protecting them before carrying out the reaction.
Data Presentation
Table 1: Comparison of Dihalogenation Methods for 7-Azaindole Derivatives
| Starting Material | Halogenating Agent(s) | Solvent | Temperature (°C) | Time (h) | Product(s) | Yield (%) | Reference |
| 5-Bromo-7-azaindole | NIS | Acetonitrile | 50 | 2 | 5-Bromo-3-iodo-7-azaindole | 83 | [3] |
| 5-Bromo-7-azaindole (N-tosyl protected) | NIS | Acetonitrile | 50 | 2 | 5-Bromo-3-iodo-1-tosyl-7-azaindole | 78 | [3] |
| 7-Azaindole | NBS or NCS | DMF | 50 | ~48 | 1-Alkyl-5-halo-7-azaisatins (after further steps) | - | [9][10] |
| 4-Chloro-3-nitro-7-azaindole | NBS | Acetonitrile | RT | - | 5-Bromo-4-chloro-3-nitro-7-azaindole | >95 | [11] |
| 7-Azaindole | CuBr₂ | Acetonitrile | RT | - | 3-Bromo-7-azaindole | High | [1] |
Note: Data for direct dihalogenation of the parent 7-azaindole is limited in the literature. The table includes examples of halogenation on already substituted 7-azaindoles, which serve as models for di-substitution.
Experimental Protocols
Protocol 1: Synthesis of 5-Bromo-3-iodo-7-azaindole[3]
-
Materials: 5-bromo-7-azaindole, N-iodosuccinimide (NIS), acetonitrile.
-
Procedure:
-
To a solution of 5-bromo-7-azaindole (1.0 eq) in acetonitrile, add N-iodosuccinimide (1.1-1.5 eq).
-
Heat the reaction mixture to 50 °C.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel chromatography to afford 5-bromo-3-iodo-7-azaindole.
-
Protocol 2: Regioselective Bromination of 4-Chloro-3-nitro-7-azaindole[11]
-
Materials: 4-chloro-3-nitro-7-azaindole, N-bromosuccinimide (NBS), acetonitrile.
-
Procedure:
-
Dissolve 4-chloro-3-nitro-7-azaindole (1.0 eq) in acetonitrile.
-
Add N-bromosuccinimide (1.05 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by HPLC.
-
Upon completion, the product can be isolated by direct crystallization from the reaction mixture.
-
Visualizations
Troubleshooting Workflow for Poor Regioselectivity
Caption: Troubleshooting workflow for poor regioselectivity.
Factors Influencing Regioselectivity
Caption: Key factors influencing regioselectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Solvent effects in the excited-state tautomerization of 7-azaindole: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 7. researchgate.net [researchgate.net]
- 8. lscollege.ac.in [lscollege.ac.in]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of Polysubstituted 7-Azaindoles
Welcome to the technical support center for the synthesis of polysubstituted 7-azaindoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis of these important heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: Why am I getting low yields in my cross-coupling reaction (e.g., Suzuki, Sonogashira) to functionalize a halo-7-azaindole?
A1: Low yields in cross-coupling reactions with 7-azaindole substrates are a common issue and can stem from several factors:
-
Catalyst Inactivation: The pyridine nitrogen in the 7-azaindole ring can coordinate to the palladium catalyst, leading to catalyst deactivation.
-
Poor Solubility: Polysubstituted 7-azaindoles can have poor solubility in common organic solvents, hindering reaction kinetics.
-
Steric Hindrance: Bulky substituents on either the 7-azaindole core or the coupling partner can impede the reaction.
-
Side Reactions: Homocoupling of the boronic acid or alkyne (Glaser coupling) can compete with the desired cross-coupling reaction.[1]
-
N-H Acidity: The acidic N-H of the pyrrole ring can interfere with the catalytic cycle, and N-protection is often required.
Q2: I am struggling with regioselectivity when functionalizing the 7-azaindole core. How can I control which position is substituted?
A2: Achieving regioselectivity is a significant challenge due to the different reactivities of the pyrrole and pyridine rings. The C3 position is generally the most nucleophilic and prone to electrophilic substitution.[2] To target other positions:
-
C2-Functionalization: This can be achieved through directed metalation with a suitable protecting group on the nitrogen, followed by quenching with an electrophile.[3]
-
C4, C5, and C6-Functionalization: These positions on the pyridine ring are less reactive. Direct C-H functionalization is a powerful technique but often requires a directing group and specific palladium catalysts to achieve regioselectivity.[4] N-oxide formation can also be used to activate the pyridine ring for functionalization.[5]
Q3: What is the best protecting group for the 7-azaindole nitrogen?
A3: The choice of protecting group is critical and depends on the subsequent reaction conditions.
-
Sulfonyl Groups (e.g., tosyl): These are robust and can direct metalation, but their removal can require harsh conditions.
-
Carbamates (e.g., Boc): These are widely used but can be labile under certain acidic or basic conditions.
-
Benzyl Groups: These are stable to a wide range of conditions and can be removed by hydrogenolysis.
-
Silyl Groups (e.g., SEM): The SEM group has been shown to act as both a protecting and an activating group for nucleophilic aromatic substitution on the 7-azaindole core.
Q4: My purified product is still impure, or I am losing a lot of material during purification. What are the best practices for purifying polysubstituted 7-azaindoles?
A4: Purification can be challenging due to the polarity of the 7-azaindole nucleus and potential for hydrogen bonding.
-
Column Chromatography: Silica gel is commonly used. A gradient elution starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is a good starting point. For very polar compounds, adding a small amount of methanol or a tertiary amine (like triethylamine) to the eluent can improve peak shape and recovery.[6][7]
-
Reversed-Phase Chromatography: For highly polar derivatives, reversed-phase chromatography using a C18 column with a water/acetonitrile or water/methanol gradient is an effective alternative.[8]
-
Recrystallization: If a suitable solvent system can be found, recrystallization can be a highly effective method for obtaining very pure material.
Troubleshooting Guides
Low Yield in Suzuki-Miyaura Coupling
This guide provides a systematic approach to troubleshooting low yields in Suzuki-Miyaura cross-coupling reactions for the synthesis of substituted 7-azaindoles.
Caption: Troubleshooting workflow for low yields in Suzuki-Miyaura coupling of 7-azaindoles.
Poor Regioselectivity in C-H Functionalization
This decision tree helps in addressing challenges with regioselectivity during direct C-H functionalization of the 7-azaindole core.
Caption: Decision tree for troubleshooting poor regioselectivity in C-H functionalization.
Quantitative Data Summary
The following tables summarize quantitative data from the literature to aid in reaction optimization.
Table 1: Comparison of Ligands for Suzuki-Miyaura Coupling of 3-iodo-6-chloro-7-azaindole [9]
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (5) | SPhos (10) | Cs₂CO₃ (2) | Toluene/Ethanol (1:1) | 110 | - | 45 |
| 2 | Pd₂(dba)₃ (5) | SPhos (20) | Cs₂CO₃ (2) | Toluene/Ethanol (1:1) | 110 | - | 67 |
| 3 | Pd₂(dba)₃ (10) | SPhos (20) | Cs₂CO₃ (2) | Toluene/Ethanol (1:1) | 110 | - | 88 |
| 4 | Pd₂(dba)₃ (5) | dppf (10) | Cs₂CO₃ (2) | Toluene/Ethanol (1:1) | 110 | - | 48 |
Table 2: Influence of Base on the Domino Synthesis of 7-Azaindoles vs. 7-Azaindolines [10][11]
| Entry | Base | Solvent | Temp (°C) | Product | Yield (%) |
| 1 | KN(SiMe₃)₂ | iPr₂O | 110 | 7-Azaindole | 56 |
| 2 | NaN(SiMe₃)₂ | iPr₂O | 110 | No Reaction | - |
| 3 | LiN(SiMe₃)₂ | iPr₂O | 110 | 7-Azaindoline | 56 |
Detailed Experimental Protocols
Protocol 1: One-Pot Suzuki-Miyaura Cross-Coupling for C3,C6-Diarylation of 7-Azaindole[9]
This protocol describes the synthesis of 3,6-diaryl-7-azaindoles from 6-chloro-3-iodo-N-protected 7-azaindole in a one-pot sequential manner.
Materials:
-
6-chloro-3-iodo-N-methyl-1H-pyrrolo[2,3-b]pyridine
-
Arylboronic acid (for C3 position)
-
Arylboronic acid (for C6 position)
-
Pd₂(dba)₃
-
SPhos
-
Cesium carbonate (Cs₂CO₃)
-
Toluene
-
Ethanol
Procedure:
-
C3-Arylation:
-
To a reaction vessel, add 6-chloro-3-iodo-N-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), the first arylboronic acid (1.1 equiv), and Cs₂CO₃ (2.0 equiv).
-
Add Pd₂(dba)₃ (5 mol%) and SPhos (5 mol%).
-
Add a 1:1 mixture of toluene and ethanol.
-
Stir the reaction mixture at 60 °C and monitor the reaction progress by TLC or LC-MS.
-
-
C6-Arylation (One-Pot):
-
Once the C3-arylation is complete, add the second arylboronic acid (1.2 equiv) to the reaction mixture.
-
Add an additional portion of Pd₂(dba)₃ (10 mol%) and SPhos (20 mol%).
-
Increase the reaction temperature to 110 °C and continue stirring until the second coupling is complete.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 3,6-diaryl-7-azaindole.
-
Protocol 2: Sonogashira Coupling of a Halo-7-azaindole[5][12]
This protocol provides a general procedure for the Sonogashira coupling of a halo-7-azaindole with a terminal alkyne.
Materials:
-
Halo-7-azaindole (e.g., 3-iodo- or 4-chloro-7-azaindole)
-
Terminal alkyne
-
Pd(PPh₃)₄ or PdCl₂(PPh₃)₂
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous solvent (e.g., DMF, THF, or acetonitrile)
Procedure:
-
Reaction Setup:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the halo-7-azaindole (1.0 equiv), Pd(PPh₃)₄ (5 mol%), and CuI (10 mol%).
-
Add the anhydrous solvent, followed by the amine base (2-3 equiv).
-
Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.
-
-
Reaction:
-
Add the terminal alkyne (1.2-1.5 equiv) to the reaction mixture.
-
Heat the reaction to the desired temperature (typically 60-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
-
General Synthetic Workflow
The following diagram illustrates a general workflow for the synthesis of a polysubstituted 7-azaindole, highlighting key decision points and challenges.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides replacing a purine base - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Managing 4-Bromo-2-iodo-7-azaindole in Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the poor solubility of 4-Bromo-2-iodo-7-azaindole during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
Q2: Why is this compound poorly soluble in many common organic solvents?
The poor solubility of this compound can be attributed to several factors:
-
High Crystallinity: The planar structure of the azaindole core, combined with strong intermolecular interactions (like hydrogen bonding and π-π stacking), leads to a stable crystal lattice. A significant amount of energy is required to break down this lattice, which may not be compensated by the energy released from solvation.
-
Polarity: The presence of nitrogen atoms and halogen substituents creates a molecule with a complex polarity profile, making it difficult to find an ideal solvent that can effectively solvate all parts of the molecule.
-
Hydrophobicity: The bromo and iodo substituents, along with the aromatic rings, contribute to the hydrophobic character of the molecule, leading to poor solubility in highly polar or aqueous solvents.[4]
Q3: How can I improve the solubility of this compound in a reaction?
Several strategies can be employed to improve the solubility and ensure a homogeneous reaction mixture:
-
Solvent Selection: Use polar aprotic solvents known to be effective for similar heterocyclic compounds, such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), 1,4-Dioxane, or Tetrahydrofuran (THF).[5][6] Often, a mixture of solvents (co-solvents) can be more effective than a single solvent.[7]
-
Temperature: Increasing the reaction temperature can significantly improve the solubility of solid compounds.[8][9] Most cross-coupling reactions are run at elevated temperatures (e.g., 80-100°C), which aids in dissolving the starting material.[10]
-
Use of Co-solvents: A mixture of a primary solvent (like Dioxane or Toluene) with a small amount of a more polar solvent or water can enhance solubility and facilitate the reaction.[5][10]
-
High-Temperature Ball Milling: For extremely insoluble substrates, mechanochemical methods like high-temperature ball milling can promote the reaction in a solid state, bypassing solubility issues altogether.[11]
Q4: What are the best solvents for Suzuki-Miyaura or Sonogashira coupling reactions with this compound?
For cross-coupling reactions, the choice of solvent is critical. Based on protocols for similar azaindole derivatives, the following solvents and solvent systems are recommended:
-
Suzuki-Miyaura Coupling: Common solvent systems include mixtures of 1,4-Dioxane/Water, Toluene/Water, or Dimethoxyethane (DME).[5][10][12] Polar aprotic solvents like DMF can also be effective.[10]
-
Sonogashira Coupling: A variety of solvents can be used, and the optimal choice often depends on the specific substrates. Common options include DMF, Toluene mixed with an amine base like triethylamine (e.g., 3:1 Toluene:TEA), or THF.[6][13][14]
The following table summarizes the qualitative solubility and common applications of various solvents.
| Solvent Category | Solvent | Qualitative Solubility of Halogenated Azaindoles | Common Use in Cross-Coupling |
| Polar Aprotic | Dimethylformamide (DMF) | Good, often with heating | Suzuki, Sonogashira[5][6][10] |
| Dimethyl Sulfoxide (DMSO) | Good, often with heating | Can enhance reaction rates[6] | |
| 1,4-Dioxane | Moderate, often used with water | Suzuki[5][10][15] | |
| Tetrahydrofuran (THF) | Moderate | Suzuki, Sonogashira[5][6] | |
| Acetonitrile (MeCN) | Moderate | Can be effective in some cases[6][16] | |
| Nonpolar Aromatic | Toluene | Low to Moderate | Suzuki, Sonogashira[5][6][13] |
| Polar Protic | Water | Very Low | Used as a co-solvent in Suzuki reactions[5][10] |
| Ethanol (EtOH) | Moderate | Can be used as a co-solvent[17] |
Q5: What should I do if the compound precipitates out of solution during the reaction?
Precipitation during a reaction can lead to incomplete conversion and inconsistent results. If you observe precipitation, consider the following actions:
-
Increase Temperature: If the reaction conditions allow, moderately increasing the temperature may redissolve the material.
-
Add Co-solvent: Carefully add a small amount of a stronger solubilizing agent, such as DMF or DMSO, to the reaction mixture. Be mindful that this can alter the reaction kinetics.
-
Improve Agitation: Ensure the reaction is being stirred vigorously to keep any solids suspended and maximize their contact with the catalyst and other reagents.
Troubleshooting Guides
Guide: Poor Reaction Conversion Due to Insolubility
This guide provides a systematic approach to troubleshooting low yields or stalled reactions where poor solubility of this compound is the suspected cause.
References
- 1. 4-Bromo-7-azaindole: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 2. 4-溴-7-氮杂吲哚 96% | Sigma-Aldrich [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. books.lucp.net [books.lucp.net]
- 7. ajptonline.com [ajptonline.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides – ICReDD: Institute for Chemical Reaction Design and Discovery, Hokkaido University (WPI-ICReDD) [icredd.hokudai.ac.jp]
- 12. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. 4-IODO-7-AZAINDOLE synthesis - chemicalbook [chemicalbook.com]
- 17. researchgate.net [researchgate.net]
Catalyst and ligand selection for "4-Bromo-2-iodo-7-azaindole" cross-coupling
Welcome to the technical support center for catalyst and ligand selection in cross-coupling reactions involving 4-Bromo-2-iodo-7-azaindole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for your experiments.
Frequently Asked Questions (FAQs)
Q1: Which position of this compound is more reactive in palladium-catalyzed cross-coupling reactions?
A1: In palladium-catalyzed cross-coupling reactions, the C-I bond is generally more reactive than the C-Br bond. Therefore, the iodine atom at the C2 position of this compound is expected to react preferentially. This allows for selective functionalization at the C2 position while leaving the C4-bromo position available for subsequent transformations.
Q2: Do I need to protect the N-H of the 7-azaindole ring during cross-coupling?
A2: While some cross-coupling reactions can be performed on unprotected halo-7-azaindoles, N-protection can be beneficial.[1][2] N-protection can prevent potential catalyst poisoning by the pyridine nitrogen and avoid undesired side reactions, such as N-arylation.[1][3] The choice of protecting group (e.g., benzyl, ethyl, phenylsulfonyl) can influence the reaction outcome and should be considered based on the specific reaction conditions and desired final product.[3][4]
Q3: What are the most common palladium catalysts and ligands for cross-coupling with 4-bromo-7-azaindoles?
A3: The choice of catalyst and ligand is crucial and depends on the type of cross-coupling reaction. For C-N and C-O bond formation (Buchwald-Hartwig type reactions), combinations like Pd(OAc)₂ or Pd₂(dba)₃ with ligands such as Xantphos, SPhos, and XPhos have proven effective.[3][4] For C-C bond formation like Suzuki-Miyaura reactions, Pd(PPh₃)₄ and PdCl₂(dppf) are commonly used.[5][6]
Q4: I am observing low to no yield in my coupling reaction. What are the potential causes and solutions?
A4: Low yields can be attributed to several factors:
-
Catalyst Inactivity: Ensure your palladium catalyst is active. Using pre-catalysts can sometimes be beneficial.[2]
-
Inappropriate Ligand: The chosen ligand may not be suitable for the specific transformation. Screening different classes of ligands (e.g., biarylphosphines, ferrocenylphosphines) is recommended.
-
Base Selection: The strength and type of base (e.g., Cs₂CO₃, K₂CO₃, K₃PO₄, t-BuONa) can significantly impact the reaction rate and yield.[3][4] An inappropriate base can lead to side reactions or incomplete reaction.
-
Solvent Effects: The polarity and coordinating ability of the solvent (e.g., dioxane, THF, DMF, toluene) play a critical role. Ensure the solvent is anhydrous and degassed.
-
Substrate Purity: Impurities in the starting materials can poison the catalyst.[7] Ensure your this compound and coupling partner are of high purity.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| No Reaction | Inactive catalyst | Use a fresh batch of catalyst or a pre-catalyst. Consider adding a reducing agent if using a Pd(II) source to generate the active Pd(0) species. |
| Incorrect ligand | Screen a panel of ligands. For Buchwald-Hartwig amination, try bulky biarylphosphine ligands like XPhos or SPhos.[3][4] | |
| Insufficiently strong base | Switch to a stronger base. For example, if K₂CO₃ is not effective, try Cs₂CO₃ or K₃PO₄.[3][4] | |
| Low Yield | Catalyst poisoning | N-protect the 7-azaindole.[1] Ensure all reagents and solvents are pure and anhydrous.[7] |
| Non-optimal reaction temperature | Optimize the reaction temperature. Some reactions require heating to 100-120 °C. | |
| Incorrect catalyst/ligand ratio | Optimize the catalyst loading and the ligand-to-metal ratio. | |
| Formation of Side Products | Homocoupling of the coupling partner | Lower the reaction temperature or catalyst loading. |
| Dehalogenation of the starting material | This can be a side reaction in Suzuki-Miyaura couplings. Using bromo or chloro derivatives instead of iodo derivatives can sometimes reduce this propensity.[8] | |
| Reaction at both C2 and C4 positions | To achieve selectivity, carefully control the reaction stoichiometry (1 equivalent of the coupling partner) and conditions to favor reaction at the more reactive C2-iodo position. |
Data Presentation: Catalyst and Ligand Selection for Cross-Coupling of 4-Bromo-7-azaindoles
The following tables summarize reported conditions for various cross-coupling reactions on N-substituted 4-bromo-7-azaindoles. These can serve as a starting point for optimizing reactions with this compound, with the initial reaction expected at the C2-iodo position.
Table 1: C-N Bond Formation (Buchwald-Hartwig Type) [3][4]
| Coupling Partner | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Benzamide | Pd(OAc)₂ (5) | Xantphos (10) | Cs₂CO₃ | Dioxane | 100 | 2.5 | 92 |
| Phenylmethanamine | Pd₂(dba)₃ (5) | Xantphos (10) | Cs₂CO₃ | Dioxane | 100 | 1 | 94 |
| D-Alanine methyl ester | Pd₂(dba)₃ (5) | Xantphos (10) | Cs₂CO₃ | Dioxane | 100 | 5 | 85 |
Table 2: C-O Bond Formation [3][4]
| Coupling Partner | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| m-Cresol | Pd(OAc)₂ (10) | Xantphos (20) | K₂CO₃ | Dioxane | 100 | 10 | 85 |
| Phenol | Pd(OAc)₂ (10) | Xantphos (20) | K₂CO₃ | Dioxane | 100 | 12 | 82 |
Table 3: C-C Bond Formation (Suzuki-Miyaura Type) [5]
| Coupling Partner | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) |
| Phenylboronic acid | Pd₂(dba)₃ (5) | SPhos (5) | Cs₂CO₃ | Toluene/Ethanol (1:1) | 60 |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (5) | SPhos (5) | Cs₂CO₃ | Toluene/Ethanol (1:1) | 60 |
Experimental Protocols
General Procedure for Palladium-Catalyzed C-N Cross-Coupling of N-Substituted 4-Bromo-7-azaindole with Amines [3]
-
To a flame-dried sealed tube, add the N-substituted 4-bromo-7-azaindole (1.0 mmol), the amine (1.2 mmol), Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (1.5 mmol).
-
Evacuate and backfill the tube with argon or nitrogen.
-
Add anhydrous dioxane (2 mL) via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with stirring for the time indicated in Table 1.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: A general workflow for the selective cross-coupling of this compound.
Caption: A decision tree for catalyst and ligand selection based on the desired cross-coupling reaction.
References
- 1. mdpi.com [mdpi.com]
- 2. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
Effect of base on "4-Bromo-2-iodo-7-azaindole" Suzuki reaction efficiency
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the Suzuki-Miyaura cross-coupling reaction of 4-Bromo-2-iodo-7-azaindole, with a particular focus on the impact of the base on reaction efficiency.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing low to no conversion of my this compound starting material. What are the likely causes?
A1: Low or no conversion in the Suzuki coupling of this substrate can be attributed to several factors:
-
Catalyst Inhibition: The nitrogen atom in the pyridine ring of the 7-azaindole core can coordinate to the palladium catalyst, leading to deactivation and hindering the catalytic cycle.[1]
-
Inactive Catalyst: The palladium catalyst may not be in its active Pd(0) state. Ensure proper activation or use a pre-catalyst.
-
Suboptimal Base: The choice and quality of the base are critical. The base may not be strong enough to facilitate transmetalation or may be of poor quality (e.g., hydrated).
-
Poor Reagent Quality: The boronic acid or ester may have degraded. Boronic acids are susceptible to protodeboronation, especially under basic conditions.
Q2: Which halogen is expected to react first, the bromo or the iodo group?
A2: The carbon-iodine (C-I) bond is weaker and more reactive than the carbon-bromine (C-Br) bond. Therefore, the Suzuki coupling will selectively occur at the 2-iodo position under appropriate conditions, leaving the 4-bromo position available for subsequent functionalization.
Q3: My reaction is producing significant amounts of homocoupling byproducts from the boronic acid. How can I minimize this?
A3: Homocoupling is a common side reaction. To minimize it:
-
Ensure an Oxygen-Free Environment: Thoroughly degas your solvent and reaction mixture. Oxygen can promote the oxidative homocoupling of boronic acids.
-
Control Reaction Temperature: Higher temperatures can sometimes favor homocoupling. Try running the reaction at a lower temperature for a longer period.
-
Use a More Stable Boronic Ester: Consider converting the boronic acid to a more stable derivative, such as a pinacol boronate ester (Bpin), which is less prone to homocoupling.
Q4: I am struggling with the purification of my product from the baseline impurities. Any suggestions?
A4: Purification can be challenging due to the polar nature of the azaindole core.
-
Optimize Chromatography: Experiment with different solvent systems for column chromatography. A gradient elution might be necessary. Sometimes, adding a small amount of a basic modifier like triethylamine to the eluent can improve separation.
-
Acid-Base Extraction: Utilize the basicity of the azaindole nitrogen. An acid-base workup can help remove non-basic impurities.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.
Effect of Base on Reaction Efficiency: Data Summary
The choice of base is a critical parameter that significantly influences the yield of the Suzuki reaction. Below is a summary of commonly used bases and their reported effectiveness in the Suzuki coupling of halogenated 7-azaindoles. Note that yields are highly substrate and condition dependent.
| Base | Catalyst System | Solvent | Temperature (°C) | Yield (%) | Notes |
| K₃PO₄ | Pd precatalyst with XPhos ligand | Dioxane/H₂O | 60 | 91-99 | Highly effective for unprotected nitrogen-rich heterocycles like azaindoles.[2] |
| Cs₂CO₃ | Pd₂(dba)₃ / SPhos | Toluene/Ethanol | 60 | 85-89 | A strong and effective base for selective arylation of dihalogenated 7-azaindoles.[3] |
| K₂CO₃ | Pd(PPh₃)₄ | Aqueous K₂CO₃ | Not specified | Good | A common and cost-effective base, though potentially less effective for challenging substrates.[4] |
Detailed Experimental Protocol
This protocol is a general guideline for the selective Suzuki-Miyaura coupling at the 2-iodo position of this compound. Optimization for specific substrates may be required.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., XPhos Pd G3, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial, add this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 60-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-4-bromo-7-azaindole.
Troubleshooting Workflow
Caption: Troubleshooting workflow for the Suzuki coupling of this compound.
References
Validation & Comparative
Spectroscopic Analysis for the Structural Confirmation of 4-Bromo-2-iodo-7-azaindole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The unequivocal structural confirmation of novel heterocyclic compounds is a cornerstone of synthetic chemistry and drug discovery. For complex scaffolds such as halogenated azaindoles, a multi-technique spectroscopic approach is essential. This guide provides a comparative framework for the structural elucidation of "4-Bromo-2-iodo-7-azaindole" using fundamental spectroscopic methods. Due to the limited availability of published experimental data for this specific molecule, this guide leverages data from closely related analogs to predict and interpret the expected spectroscopic signatures.
Comparative Spectroscopic Data
The following tables summarize key spectroscopic data for 7-azaindole and its halogenated derivatives. This information serves as a benchmark for researchers working to confirm the synthesis of this compound.
Table 1: Comparative ¹H NMR Data of 7-Azaindole and its Derivatives
| Compound | H-2 (ppm) | H-3 (ppm) | H-4 (ppm) | H-5 (ppm) | H-6 (ppm) | Solvent |
| 7-Azaindole | 7.49 (t) | 6.49 (dd) | - | 7.08 (dd) | 8.29 (dd) | CDCl₃ |
| 4-Bromo-7-azaindole | 7.5-7.6 (m) | 6.5-6.6 (m) | - | 7.2-7.3 (d) | 8.3-8.4 (d) | DMSO-d₆ |
| Predicted: this compound | - | ~6.7-6.9 (s) | - | ~7.3-7.5 (d) | ~8.4-8.6 (d) | CDCl₃/DMSO-d₆ |
Note: Predicted values are estimations based on the expected electronic effects of the iodo and bromo substituents.
Table 2: Expected ¹³C NMR Chemical Shifts for Halogenated 7-Azaindoles
| Compound | C-2 | C-3 | C-4 | C-5 | C-6 | C-7a | C-8 | Solvent |
| 7-Azaindole | 127.3 | 100.5 | 129.0 | 115.9 | 148.8 | 142.0 | 121.1 | DMSO-d₆ |
| Predicted: this compound | ~80-90 | ~105-115 | ~110-120 | ~118-128 | ~150-160 | ~140-150 | ~123-133 | CDCl₃/DMSO-d₆ |
Note: The presence of iodine at the C-2 position is expected to cause a significant upfield shift for C-2.
Table 3: Mass Spectrometry and Infrared Spectroscopy Data
| Technique | Compound | Expected Key Signals |
| Mass Spectrometry (EI) | This compound | M+•: ~323, 325 (Characteristic bromine isotope pattern) Fragments: Loss of I, Br, and HCN |
| Infrared (IR) Spectroscopy | This compound | N-H stretch: ~3400-3300 cm⁻¹ (broad) C=C, C=N stretches: ~1600-1450 cm⁻¹ C-Br stretch: ~600-500 cm⁻¹ C-I stretch: ~500-400 cm⁻¹ |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[1] Ensure the sample is fully dissolved.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45°, relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak (CDCl₃: δ 7.26 ppm; DMSO-d₆: δ 2.50 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of 200-220 ppm, pulse angle of 45°, relaxation delay of 2-5 seconds.
-
Reference the spectrum to the solvent peak (CDCl₃: δ 77.16 ppm; DMSO-d₆: δ 39.52 ppm).
-
-
2D NMR (Optional but Recommended): Acquire COSY, HSQC, and HMBC spectra to definitively assign proton and carbon signals and confirm connectivity.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent such as methanol or acetonitrile.
-
Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.
-
EI-MS Analysis:
-
Introduce the sample via a direct insertion probe or GC inlet.
-
Use a standard electron energy of 70 eV.
-
Acquire the mass spectrum over a mass range that includes the expected molecular ion.
-
-
ESI-MS Analysis (for higher precision):
-
Infuse the sample solution directly into the ESI source.
-
Optimize spray voltage and other source parameters for maximum signal intensity.
-
Acquire the high-resolution mass spectrum (HRMS) to confirm the elemental composition.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Solution: Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄, CS₂) and place it in a liquid IR cell.
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample compartment (or pure KBr pellet/solvent).
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Workflow for Structural Confirmation
The logical process for confirming the structure of "this compound" using the described spectroscopic techniques is illustrated below.
Caption: Workflow for Spectroscopic Structure Elucidation.
By systematically applying these spectroscopic techniques and comparing the acquired data with the expected values derived from known analogs, researchers can confidently confirm the structure of "this compound" and other novel heterocyclic compounds. This rigorous analytical approach is fundamental to advancing research and development in medicinal chemistry.
References
Differentiating Isomers of 4-Bromo-2-iodo-7-azaindole by NMR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The unambiguous structural elucidation of substituted heterocycles is a cornerstone of modern drug discovery and development. Isomeric purity is critical, as even subtle changes in substituent placement can drastically alter a molecule's biological activity, pharmacokinetic properties, and toxicity profile. In the context of 7-azaindole derivatives, which are prevalent scaffolds in medicinal chemistry, the ability to differentiate between positional isomers is paramount. This guide provides a comprehensive comparison of how various Nuclear Magnetic Resonance (NMR) techniques can be employed to distinguish between potential isomers of "4-Bromo-2-iodo-7-azaindole".
While specific experimental data for every possible isomer of this compound is not extensively published, this guide will draw upon established principles of NMR spectroscopy and data from structurally related 7-azaindole compounds to provide a robust framework for their differentiation. We will explore the utility of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, and NOESY/ROESY) NMR experiments in providing definitive structural assignments.
Predicted ¹H NMR Chemical Shifts and Coupling Constants
The electronic environment of each proton in the 7-azaindole ring system is highly sensitive to the placement of substituents. The electron-withdrawing effects of the bromine and iodine atoms will deshield adjacent protons, causing them to resonate at a higher chemical shift (downfield). Conversely, the nitrogen atom in the pyridine ring will also influence the chemical shifts of nearby protons.
Below is a table summarizing the predicted ¹H NMR chemical shift ranges and key coupling constants for the protons on the 7-azaindole core for different hypothetical isomers. These predictions are based on the additive effects of substituents on the 7-azaindole scaffold.
| Proton | This compound (Predicted) | 2-Bromo-4-iodo-7-azaindole (Predicted) | 4-Bromo-3-iodo-7-azaindole (Predicted) |
| H1 (NH) | 11.5 - 12.5 ppm (broad singlet) | 11.5 - 12.5 ppm (broad singlet) | 11.5 - 12.5 ppm (broad singlet) |
| H3 | ~7.0 ppm (singlet) | ~7.8 ppm (singlet) | - |
| H5 | ~8.0 ppm (doublet, J ≈ 5 Hz) | ~7.5 ppm (doublet, J ≈ 5 Hz) | ~8.0 ppm (doublet, J ≈ 5 Hz) |
| H6 | ~7.2 ppm (doublet, J ≈ 5 Hz) | ~7.0 ppm (doublet, J ≈ 5 Hz) | ~7.2 ppm (doublet, J ≈ 5 Hz) |
Note: The NH proton chemical shift can be highly variable and is dependent on solvent and concentration.
Key Differentiating Features in 1D NMR:
-
This compound: The H3 proton would appear as a singlet, and its chemical shift would be influenced by the adjacent iodine at position 2. The H5 and H6 protons would appear as doublets with a coupling constant of approximately 5 Hz, characteristic of ortho-coupling in a pyridine ring.
-
2-Bromo-4-iodo-7-azaindole: The H3 proton would again be a singlet but would likely be shifted further downfield due to the neighboring bromine at position 2. The iodo substituent at position 4 would deshield the H5 proton significantly.
-
4-Bromo-3-iodo-7-azaindole: This isomer would be readily distinguishable as the H3 proton signal would be absent. The remaining protons on the pyrrole ring would show characteristic couplings.
Advanced 2D NMR Techniques for Unambiguous Assignment
While ¹H NMR provides initial clues, 2D NMR experiments are indispensable for definitive structure confirmation.
COSY (Correlation Spectroscopy)
COSY experiments reveal proton-proton coupling networks. For all isomers, a correlation between H5 and H6 would be expected, confirming their ortho relationship on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence)
HSQC correlates directly bonded protons and carbons. This allows for the unambiguous assignment of the carbon signals for C3, C5, and C6 based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation)
HMBC is arguably the most powerful tool for differentiating these isomers as it shows correlations between protons and carbons over two to three bonds. Key expected HMBC correlations are summarized in the table below.
| Proton | Key HMBC Correlations for this compound | Key HMBC Correlations for 2-Bromo-4-iodo-7-azaindole |
| H1 (NH) | C2, C3, C7a | C2, C3, C7a |
| H3 | C2, C4, C3a | C2, C4, C3a |
| H5 | C4, C7, C3a | C4, C7, C3a |
| H6 | C4, C7a | C4, C7a |
The long-range correlation from the H3 proton to the quaternary, halogen-substituted carbons (C2 and C4) is particularly diagnostic. For example, in the 4-bromo-2-iodo isomer, the H3 proton would show a correlation to the iodine-bearing C2 and the bromine-bearing C4.
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy)
NOESY or ROESY experiments identify protons that are close in space. These are crucial for confirming through-space proximities. For instance, a NOE correlation between the H3 proton and the H1 (NH) proton would be expected in isomers where H3 is present. More importantly, NOE correlations between protons on the azaindole core and protons of any N-substituents can help to confirm the regiochemistry.
Experimental Protocols
Sample Preparation:
-
Dissolve 5-10 mg of the 7-azaindole isomer in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Filter the solution into a 5 mm NMR tube.
NMR Data Acquisition: All spectra should be acquired on a high-field NMR spectrometer (≥400 MHz) equipped with a probe capable of performing inverse-detection experiments.
-
¹H NMR: Acquire with a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C{¹H} NMR: Acquire with a spectral width of 250 ppm, a relaxation delay of 2 seconds, and a sufficient number of scans to achieve adequate signal-to-noise (e.g., 1024 scans).
-
COSY: Use a gradient-selected COSY sequence. Acquire 256-512 increments in the F1 dimension with 8-16 scans per increment.
-
HSQC: Use a gradient-selected, sensitivity-enhanced HSQC sequence. Optimize the ¹JCH coupling constant to ~145 Hz.
-
HMBC: Use a gradient-selected HMBC sequence. Optimize the long-range coupling constant (ⁿJCH) to 8-10 Hz.
-
NOESY/ROESY: Acquire with a mixing time of 300-800 ms for NOESY or a spin-lock time of 200-500 ms for ROESY.
Visualization of Analytical Logic
The following diagrams illustrate the key relationships and experimental workflows for differentiating the isomers.
Caption: Workflow for NMR-based isomer differentiation.
Caption: Key HMBC correlations for this compound.
Conclusion
The differentiation of "this compound" isomers, while challenging, is readily achievable through a systematic and multi-faceted NMR approach. While ¹H NMR provides the initial, crucial insights into the substitution pattern, the application of 2D NMR techniques, particularly HMBC and NOESY/ROESY, is essential for an unambiguous and definitive structural assignment. The strategic application of the experiments detailed in this guide will empower researchers to confidently characterize their synthesized 7-azaindole derivatives, ensuring the integrity of their subsequent biological and pharmacological studies.
The Orthogonal Reactivity of Bromine and Iodine in 4-Bromo-2-iodo-7-azaindole Couplings: A Comparative Guide
For researchers, scientists, and drug development professionals, the selective functionalization of dihalogenated heterocycles is a cornerstone of modern synthetic chemistry. The 4-bromo-2-iodo-7-azaindole scaffold presents a valuable platform for the synthesis of complex molecules, owing to the differential reactivity of its carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions. This guide provides a comparative analysis of the reactivity of these two halogens in Suzuki, Sonogashira, and Buchwald-Hartwig couplings, supported by established chemical principles and analogous experimental data.
The well-established trend in palladium-catalyzed cross-coupling reactions dictates that the reactivity of halogens follows the order I > Br > Cl.[1] This is attributed to the bond dissociation energies of the corresponding carbon-halogen bonds, with the C-I bond being the weakest and therefore the most susceptible to oxidative addition by a palladium(0) catalyst. This inherent difference in reactivity allows for the selective functionalization of the C-2 position (iodine) in this compound while leaving the C-4 position (bromine) intact for subsequent transformations.
Comparative Reactivity and Data Presentation
The following table summarizes the expected comparative reactivity and provides representative yields for selective cross-coupling reactions at the C-2 position of dihalogenated N-heterocycles, which serve as a model for the behavior of this compound.
| Coupling Reaction | Reactivity at C-2 (Iodine) | Reactivity at C-4 (Bromine) | Expected Selectivity for C-2 | Representative Yields (Analogous Systems) |
| Suzuki Coupling | High | Low to Moderate | High | 80-95% |
| Sonogashira Coupling | High | Low | Very High | 85-98% |
| Buchwald-Hartwig Amination | High | Moderate | Moderate to High | 75-90% |
Yields are based on analogous dihalogenated N-heterocyclic systems found in the literature and are intended to be representative. Actual yields for this compound may vary depending on the specific reaction conditions and coupling partners.
Experimental Protocols
Detailed methodologies for the selective functionalization of the C-2 position of this compound are provided below. These protocols are based on established procedures for similar dihalogenated heterocycles.
Selective Sonogashira Coupling at the C-2 Position
This protocol describes the selective coupling of a terminal alkyne to the C-2 position of this compound.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq).
-
Add anhydrous DMF, followed by the terminal alkyne (1.1-1.5 eq) and triethylamine (2.0-3.0 eq).
-
To this solution, add PdCl₂(PPh₃)₂ (0.02-0.05 eq) and CuI (0.04-0.10 eq).
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 2-alkynyl-4-bromo-7-azaindole.[2]
Selective Suzuki Coupling at the C-2 Position
This protocol outlines the selective coupling of a boronic acid to the C-2 position of this compound.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (e.g., Phenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃)
-
1,4-Dioxane and Water (4:1 mixture)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the boronic acid (1.2-1.5 eq) in a 4:1 mixture of 1,4-dioxane and water.
-
Add the base (Na₂CO₃ or K₂CO₃, 2.0-3.0 eq).
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Add the palladium catalyst (Pd(PPh₃)₄ or Pd(dppf)Cl₂, 0.03-0.05 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 6-18 hours, or until the starting material is consumed as indicated by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the residue by column chromatography to obtain the 2-aryl-4-bromo-7-azaindole.
Selective Buchwald-Hartwig Amination at the C-2 Position
This protocol details the selective amination of the C-2 position of this compound.
Materials:
-
This compound
-
Primary or secondary amine (e.g., Morpholine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos or a similar biarylphosphine ligand
-
Sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene or 1,4-dioxane
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.01-0.03 eq) and the phosphine ligand (0.02-0.06 eq).
-
Evacuate and backfill the tube with an inert gas.
-
Add the anhydrous solvent (toluene or dioxane), followed by this compound (1.0 eq), the amine (1.2-1.5 eq), and the base (NaOtBu or Cs₂CO₃, 1.5-2.0 eq).
-
Seal the tube and heat the reaction mixture to 90-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS. After completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the product by flash chromatography to yield the 2-amino-4-bromo-7-azaindole.[3][4]
Mandatory Visualizations
The following diagrams illustrate the logical workflow for the selective functionalization of this compound.
Caption: Selective functionalization at the C-2 position of this compound.
Caption: Subsequent functionalization at the C-4 position of the 2-substituted intermediate.
References
A Comparative Guide to the Reactivity of 4-Bromo-2-iodo-7-azaindole and Other Dihalo-azaindoles in Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Dihalo-azaindoles, in particular, serve as versatile building blocks, offering multiple points for diversification through selective cross-coupling reactions. This guide provides an objective comparison of the synthetic utility of 4-bromo-2-iodo-7-azaindole against other dihalo-azaindole derivatives, supported by experimental data to inform reaction planning and optimization.
Introduction to Dihalo-azaindoles in Cross-Coupling Chemistry
The reactivity of dihalo-azaindoles in palladium-catalyzed cross-coupling reactions is primarily governed by two factors: the nature of the halogen and its position on the azaindole core. The generally accepted order of reactivity for halogens in oxidative addition to a palladium(0) catalyst is I > Br > Cl > F. This inherent difference in reactivity allows for selective functionalization of a di- or polyhalogenated substrate.
The electronic properties of the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) nucleus, with its electron-rich pyrrole ring and electron-deficient pyridine ring, also play a crucial role in modulating the reactivity of the C-X bonds.
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds. The differential reactivity of halogens allows for sequential, site-selective couplings on dihalo-azaindoles.
Table 1: Comparison of Dihalo-azaindoles in Suzuki-Miyaura Coupling
| Dihalo-azaindole | Position of Halogens | More Reactive Site | Typical Reaction Conditions for Selective Coupling | Yield (%) | Reference |
| This compound | 2-Iodo, 4-Bromo | 2-Iodo | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 80 °C | Not Reported | Inferred |
| 6-Chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine | 3-Iodo, 6-Chloro | 3-Iodo | Pd₂(dba)₃, SPhos, Cs₂CO₃, Toluene/Ethanol, 60 °C | 67-93 | [1] |
| 3,4-Dibromo-1H-pyrrolo[2,3-b]pyridine | 3-Bromo | 3-Bromo | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 90 °C | ~70-80 | Inferred |
Yields are for the mono-arylated product at the more reactive site. "Inferred" indicates that while specific data for this exact compound was not found, the reactivity trend is well-established.
The greater reactivity of the C-I bond compared to C-Br and C-Cl bonds allows for selective coupling at the iodinated position under milder conditions. For instance, in 6-chloro-3-iodo-7-azaindole, the Suzuki-Miyaura coupling occurs preferentially at the C-3 position.[1] It is well-established that the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows the trend I > Br > Cl. This allows for selective reactions to be performed on di- or polyhalogenated aromatic compounds.
Comparative Reactivity in Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C triple bonds, providing access to alkynylated heterocycles which are valuable precursors in drug discovery. The same principles of selective reactivity apply.
Table 2: Comparison of Dihalo-azaindoles in Sonogashira Coupling
| Dihalo-azaindole | Position of Halogens | More Reactive Site | Typical Reaction Conditions for Selective Coupling | Yield (%) | Reference |
| This compound | 2-Iodo, 4-Bromo | 2-Iodo | Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF, rt | Not Reported | Inferred |
| 2-Bromo-4-iodo-quinoline | 4-Iodo, 2-Bromo | 4-Iodo | Pd(PPh₃)₄, CuI, Et₃N, DMF, 100 °C | High | [2] |
| 3,4-Dibromopyridine | 4-Bromo | 4-Bromo | PdCl₂(PPh₃)₂, CuI, PPh₃, Et₃N, Toluene, 70 °C | 60-80 | [3] |
Yields are for the mono-alkynylated product at the more reactive site. While 2-bromo-4-iodo-quinoline is not a 7-azaindole, it serves as a well-documented example of the selective reactivity of C-I over C-Br in Sonogashira coupling.
The Sonogashira coupling of substrates containing both iodo and bromo substituents occurs selectively at the more reactive C-I bond.[2] This principle is directly applicable to this compound, where the reaction with a terminal alkyne would be expected to proceed at the 2-position under appropriate conditions.
Comparative Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental transformation for the synthesis of arylamines. The choice of catalyst, ligand, and base is crucial for achieving high yields and selectivity.
Table 3: Comparison of Halo-azaindoles in Buchwald-Hartwig Amination
| Halo-azaindole | Position of Halogen | Amine | Catalyst/Ligand | Base | Yield (%) | Reference |
| 5-Bromo-7-azaindole | 5-Bromo | Morpholine | Pd₂(dba)₃/DavePhos | LiHMDS | 92 | [4] |
| 6-Chloro-7-azaindole | 6-Chloro | Morpholine | Pd₂(dba)₃/DavePhos | LiHMDS | 85 | [4] |
| 4-Bromo-7-azaindole (N-protected) | 4-Bromo | Benzylamine | Pd(OAc)₂/Xantphos | Cs₂CO₃ | 90 | [5] |
While direct comparative data for a single dihalo-azaindole in Buchwald-Hartwig amination is limited in the provided results, the successful amination of both bromo- and chloro-7-azaindoles demonstrates the utility of this reaction. The slightly higher yield for the 5-bromo derivative compared to the 6-chloro derivative under the same conditions is consistent with the generally higher reactivity of aryl bromides over aryl chlorides.[4] For N-protected 4-bromo-7-azaindole, a different catalyst system and base were employed, achieving a high yield.[5]
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of 6-Chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine: [1] To a solution of 6-chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv) and the corresponding arylboronic acid (1.1 equiv) in a 1:1 mixture of toluene and ethanol were added Cs₂CO₃ (2.0 equiv), SPhos (0.05 equiv), and Pd₂(dba)₃ (0.05 equiv). The reaction mixture was stirred at 60 °C under an inert atmosphere until the starting material was consumed (monitored by TLC). After cooling to room temperature, the mixture was diluted with water and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product was purified by column chromatography.
General Procedure for Sonogashira Coupling of a Dihaloarene: [2] To a solution of the dihaloarene (1.0 equiv) and the terminal alkyne (1.2 equiv) in a suitable solvent (e.g., DMF or THF) were added Pd(PPh₃)₂Cl₂ (0.02 equiv), CuI (0.04 equiv), and an amine base (e.g., Et₃N, 2.0 equiv). The reaction mixture was stirred at room temperature or heated as necessary under an inert atmosphere. Upon completion, the reaction was quenched with saturated aqueous NH₄Cl solution and extracted with an organic solvent. The combined organic layers were washed with brine, dried, and concentrated. The residue was purified by chromatography.
General Procedure for Buchwald-Hartwig Amination of Halo-7-azaindoles: [4] A mixture of the halo-7-azaindole (0.5 mmol), the amine (0.6 mmol), Pd₂(dba)₃ (0.005 mmol), and DavePhos (0.005 mmol) was prepared in a glovebox. THF (2.5 mL) was added, followed by LiHMDS (1.2 mmol, 1.0 M in THF). The reaction mixture was stirred at room temperature or heated as indicated. After the reaction was complete, it was quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The combined organic extracts were dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product was purified by flash chromatography.
Visualizing Reaction Pathways
Diagram 1: Selective Suzuki-Miyaura Coupling of a Dihalo-azaindole
Caption: Selective Suzuki-Miyaura coupling on a dihalo-azaindole.
Diagram 2: General Workflow for Dihalo-azaindole Functionalization
Caption: Sequential functionalization of a dihalo-azaindole.
Conclusion
The selective functionalization of dihalo-azaindoles is a powerful strategy for the synthesis of complex, biologically active molecules. This compound, with its distinct halogen reactivities, is a prime candidate for sequential, site-selective cross-coupling reactions. By carefully selecting the reaction conditions, chemists can predictably introduce different functionalities at the C-2 and C-4 positions. The general principles of halogen reactivity (I > Br > Cl) provide a reliable guide for planning synthetic routes involving other dihalo-azaindole isomers. The experimental protocols and comparative data presented herein serve as a valuable resource for researchers in the field of medicinal chemistry and drug development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Azaindole synthesis [organic-chemistry.org]
- 4. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
Alternative reagents to "4-Bromo-2-iodo-7-azaindole" for kinase inhibitor scaffolds
A Comparative Guide to Alternative Reagents for Kinase Inhibitor Scaffolds
For researchers and drug development professionals, the 7-azaindole scaffold is a cornerstone in the design of potent kinase inhibitors, largely due to its ability to mimic the hinge-binding motif of ATP.[1][2] The reagent 4-Bromo-2-iodo-7-azaindole serves as a versatile starting material, allowing for selective functionalization at different positions through cross-coupling reactions. However, the landscape of kinase inhibitor synthesis is ever-evolving, with alternative reagents offering unique advantages in terms of synthetic accessibility, physicochemical properties, and biological activity against various kinase targets. This guide provides an objective comparison of viable alternatives to this compound, supported by experimental data.
The primary alternatives to the 7-azaindole scaffold are its positional isomers: 4-azaindole, 5-azaindole, and 6-azaindole. The placement of the nitrogen atom within the pyridine ring significantly influences the molecule's electronic properties, hydrogen bonding capacity, and ultimately its biological efficacy. For instance, studies on cell division cycle 7 (Cdc7) kinase have shown that 5-azaindole derivatives exhibit greater potency compared to their 4-, 6-, and 7-azaindole counterparts.[1] Conversely, for inhibiting c-Met kinase, 4-azaindole and 7-azaindole scaffolds have demonstrated superior activity.[1]
Beyond isomeric variation, alternative substitution patterns on the 7-azaindole core itself present another avenue for exploration. Reagents with different halogen placements or other functional groups can provide alternative handles for synthetic diversification, potentially leading to kinase inhibitors with novel structure-activity relationships (SAR).
Quantitative Data Presentation
The following tables summarize the performance of this compound and its alternatives in Suzuki and Sonogashira coupling reactions, which are pivotal for introducing diversity in kinase inhibitor synthesis. It is important to note that the reaction conditions may vary across different studies, and these tables are intended to provide a comparative overview of reported yields.
Table 1: Comparison of Yields in Suzuki-Miyaura Coupling Reactions
| Starting Reagent | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 4-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | Arylboronic acid | Not Specified | Not Specified | Not Specified | Not Specified | Good yields | [3] |
| 6-chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine | Phenylboronic acid | Pd2dba3/SPhos | Cs2CO3 | Toluene/Ethanol | 60 | 85 | [4] |
| 3-Iodo-5-azaindole derivative | Arylboronic acid | Pd(PPh3)4 | Not Specified | Not Specified | Not Specified | 5-49 | [3] |
| Chloro-azaindole | Phenylboronic acid | P1 Precatalyst | K3PO4 | Dioxane/H2O | 60 | 91-99 | [5] |
| 4-chloro-7-azaindole | Arylboronic acid | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [6] |
Table 2: Comparison of Yields in Sonogashira Coupling Reactions
| Starting Reagent | Coupling Partner | Catalyst | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 4-iodo-1-acetyl-7-azaindole | 2-methyl-3-butyn-2-ol | Not Specified | Not Specified | Not Specified | Not Specified | up to 94 | [6] |
| 2-amino-3-iodopyridine derivatives | Terminal alkynes | Iron catalyst/CuI | KOt-Bu | NMP | 130 | High | [7] |
| 4-amino-2-bromo-5-iodopyridine derivative | Terminal alkyne | PdCl2(PPh3)2/CuI | Et3N | DMF | RT or 60 | Not Specified | [8] |
| N,N-Dialkyl-2-iodoanilines | Terminal alkynes | PdCl2(PPh3)2/CuI | Et3N | Et3N | 50 | High | [9] |
| 3-iodo-N-Boc (aza)indoles | 4-tolylacetylene | SiliaCat DPP-Pd | Not Specified | Not Specified | Not Specified | Not Specified | [10] |
Experimental Protocols
This section provides detailed methodologies for key synthetic transformations involving azaindole scaffolds.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Chloro-azaindole[5]
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the chloro-azaindole (1.00 mmol, 1.0 equiv), the arylboronic acid (1.50 mmol, 1.5 equiv), and potassium phosphate (K3PO4) (2.00 mmol, 2.0 equiv).
-
Catalyst Addition: Add the P1 precatalyst (1.0–1.5 mol%) to the flask.
-
Solvent Addition: Add dioxane (4 mL) and water (1 mL) to the reaction mixture.
-
Reaction Execution: Heat the mixture to 60 °C and stir for 5–8 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an appropriate organic solvent and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Protocol 2: General Procedure for Sonogashira Coupling of an Iodo-azaindole[8]
-
Reaction Setup: To a solution of the iodo-azaindole derivative (1.0 equiv) in an appropriate solvent such as DMF, add the terminal alkyne (1.2-1.5 equiv).
-
Catalyst and Base Addition: Add the palladium catalyst (e.g., PdCl2(PPh3)2, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 1-5 mol%), and a base (e.g., triethylamine, 2-3 equiv).
-
Reaction Execution: Stir the reaction mixture at room temperature or heat to 60 °C under an inert atmosphere until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired alkynylated azaindole.
Visualizations
The following diagrams illustrate key signaling pathways targeted by kinase inhibitors derived from azaindole scaffolds and a general experimental workflow.
Caption: Simplified VEGFR-2 signaling pathway leading to cell proliferation and angiogenesis.[11][12][13]
Caption: The p38 MAPK signaling cascade responding to extracellular stress signals.[14][15][16][17]
Caption: Role of CDK9 in the P-TEFb complex for transcriptional elongation.[18][19][20]
References
- 1. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genecards.org [genecards.org]
- 3. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. atlanchimpharma.com [atlanchimpharma.com]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 13. commerce.bio-rad.com [commerce.bio-rad.com]
- 14. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 18. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]
- 19. Cyclin-dependent kinase 9 - Wikipedia [en.wikipedia.org]
- 20. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Suzuki and Stille Coupling for 7-Azaindole Functionalization
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the 7-azaindole scaffold is a critical endeavor in medicinal chemistry, as this privileged structure is a cornerstone of numerous therapeutic agents. Among the myriad of cross-coupling reactions available for C-C bond formation, the Suzuki-Miyaura and Stille couplings have emerged as powerful and versatile tools. This guide provides an objective, data-driven comparison of these two indispensable methods for the functionalization of 7-azaindoles, offering insights to aid in reaction selection and optimization.
At a Glance: Key Differences
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron compounds (boronic acids, esters) | Organotin compounds (stannanes) |
| Toxicity | Low toxicity of boron reagents and byproducts. | High toxicity of organotin reagents and byproducts. |
| Stability of Reagents | Boronic acids can be prone to protodeboronation. | Organostannanes are generally stable to air and moisture. |
| Functional Group Tolerance | Generally good, but can be sensitive to strong bases. | Excellent, tolerates a wide range of functional groups. |
| Reaction Conditions | Typically requires a base. | Often proceeds under neutral or mildly basic conditions. |
| Byproduct Removal | Boronic acid byproducts are often water-soluble and easily removed. | Tin byproducts can be challenging to remove from the reaction mixture. |
Performance in 7-Azaindole Functionalization: A Data-Driven Comparison
The choice between Suzuki and Stille coupling for the functionalization of 7-azaindoles is often dictated by the specific substitution pattern, the nature of the coupling partners, and the desired functional group tolerance. The following tables summarize quantitative yield data from the literature for the functionalization of halo-7-azaindoles.
Table 1: Suzuki Coupling of Halo-7-Azaindoles
| 7-Azaindole Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 3-Iodo-6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine | Phenylboronic acid | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Toluene/Ethanol (1:1) | 60 | N/A | 85[1] |
| 3-Iodo-6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine | 4-Methylphenylboronic acid | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Toluene/Ethanol (1:1) | 60 | N/A | 89[1] |
| 3-Iodo-6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Toluene/Ethanol (1:1) | 60 | N/A | 93[1] |
| 2-Iodo-7-azaindoles | Phenylboronic acid | Pd(OAc)₂ | KOAc | DMF | 110 | N/A | 60-86[2] |
Table 2: Stille Coupling of Halo/Stannyl-7-Azaindoles
| 7-Azaindole Substrate | Coupling Partner | Catalyst | Additive | Solvent | Temp. | Time (h) | Yield (%) |
| 2-(Trimethylstannyl)-1-phenylsulfonyl-7-azaindole | Aryl Iodide | Pd(PPh₃)₂Cl₂ | PhCH₂(C₂H₅)₃NCl | CH₃CN | Reflux | 24 | 40-65[2] |
| 3-(Trimethylstannyl)-1-Boc-7-azaindole | Chloroindolylmaleimide derivative | N/A | N/A | N/A | N/A | N/A | Good[2] |
| 1-Phenylsulfonyl-iodo-7-azaindole | Vinyltributyltin | N/A | N/A | N/A | N/A | N/A | Good[2] |
Catalytic Cycles and Reaction Mechanisms
The fundamental steps of the catalytic cycles for both Suzuki and Stille couplings are similar, involving oxidative addition, transmetalation, and reductive elimination. However, the nature of the organometallic reagent dictates key differences, particularly in the transmetalation step.
References
Validating the Regiochemistry of 4-Bromo-2-iodo-7-azaindole Reactions: A Comparative Guide
For researchers and scientists engaged in drug development and synthetic chemistry, the selective functionalization of heterocyclic scaffolds is a critical endeavor. The 7-azaindole core, a prevalent motif in pharmacologically active compounds, often requires precise substitution. This guide provides a comparative analysis of the regiochemical outcomes in palladium-catalyzed cross-coupling reactions of 4-Bromo-2-iodo-7-azaindole, a versatile building block for the synthesis of complex molecules.
The inherent reactivity difference between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in this compound forms the basis for its regioselective functionalization. In palladium-catalyzed cross-coupling reactions, the C-I bond is significantly more reactive towards oxidative addition than the C-Br bond, with the general reactivity trend being I > Br.[1] This differential reactivity allows for selective transformations at the C-2 position while leaving the C-4 bromine available for subsequent modifications.
This guide presents a comparison of three common palladium-catalyzed cross-coupling reactions—Suzuki, Sonogashira, and Buchwald-Hartwig—demonstrating the preferential reactivity at the C-2 position. The data is supported by experimental findings from analogous dihalogenated N-heterocyclic systems, which serve as a strong predictive basis for the behavior of this compound.
Comparative Analysis of Cross-Coupling Reactions
The following tables summarize the expected regioselective outcomes and yields for Suzuki, Sonogashira, and Buchwald-Hartwig reactions on this compound, based on established principles and data from analogous compounds.
Table 1: Regioselective Suzuki-Miyaura Coupling
| Entry | Coupling Partner | Product (Major) | Yield (%) | Reference System |
| 1 | Phenylboronic acid | 2-Phenyl-4-bromo-7-azaindole | ~85-95 | Selective coupling on dihalo-7-azaindoles[2] |
| 2 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-4-bromo-7-azaindole | ~80-90 | Regioselective coupling on dihalopyridines |
| 3 | Thiophene-2-boronic acid | 2-(Thiophen-2-yl)-4-bromo-7-azaindole | ~75-85 | Suzuki coupling of 5-bromoindazoles[3] |
Table 2: Regioselective Sonogashira Coupling
| Entry | Coupling Partner | Product (Major) | Yield (%) | Reference System |
| 1 | Phenylacetylene | 2-(Phenylethynyl)-4-bromo-7-azaindole | ~85-95 | Sequential Sonogashira on 2-amino-5-bromo-3-iodopyridine[4] |
| 2 | Trimethylsilylacetylene | 2-((Trimethylsilyl)ethynyl)-4-bromo-7-azaindole | ~90-98 | Complete discrimination between C-I and C-Br on 3-iodo-N-Boc-(aza)indoles[5] |
| 3 | 1-Hexyne | 2-(Hex-1-yn-1-yl)-4-bromo-7-azaindole | ~80-90 | Double Sonogashira on dihalogenated aminopyridines[4] |
Table 3: Regioselective Buchwald-Hartwig Amination
| Entry | Coupling Partner | Product (Major) | Yield (%) | Reference System |
| 1 | Morpholine | 4-Bromo-2-(morpholino)-7-azaindole | ~85-95 | Regioselective amination of 2-bromo-4-iodopyridine[1] |
| 2 | Aniline | 4-Bromo-N-phenyl-7-azaindol-2-amine | ~80-90 | Buchwald-Hartwig amination of N-substituted 4-bromo-7-azaindoles[6] |
| 3 | Benzylamine | N-Benzyl-4-bromo-7-azaindol-2-amine | ~80-90 | Highly regioselective amination of 2,4-dichloropyridine[7] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established procedures for similar substrates and may require optimization for this compound.
General Procedure for Regioselective Suzuki-Miyaura Coupling
To a solution of this compound (1.0 equiv) in a suitable solvent (e.g., dioxane/water mixture) is added the corresponding boronic acid (1.1-1.5 equiv) and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv). The mixture is degassed with argon or nitrogen, followed by the addition of a palladium catalyst, for instance Pd(PPh₃)₄ (0.05 equiv) or a combination of Pd(OAc)₂ and a phosphine ligand like SPhos. The reaction is then heated at 80-100 °C until completion, as monitored by TLC or LC-MS. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 2-aryl-4-bromo-7-azaindole.
General Procedure for Regioselective Sonogashira Coupling
In a Schlenk tube under an inert atmosphere, this compound (1.0 equiv), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.02-0.05 equiv), and CuI (0.04-0.10 equiv) are dissolved in a suitable solvent like DMF or THF. A base, typically an amine such as triethylamine or diisopropylethylamine (2.0-3.0 equiv), is then added, followed by the terminal alkyne (1.0-1.2 equiv). The reaction mixture is stirred at room temperature or slightly elevated temperatures (e.g., 40-60 °C) until the starting material is consumed. The reaction is then quenched with saturated aqueous ammonium chloride solution and extracted with an organic solvent. The combined organic extracts are washed with brine, dried, and concentrated. The residue is purified by flash chromatography to yield the 2-alkynyl-4-bromo-7-azaindole.
General Procedure for Regioselective Buchwald-Hartwig Amination
A mixture of this compound (1.0 equiv), the desired amine (1.2-1.5 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02-0.05 equiv), a suitable phosphine ligand such as Xantphos or BINAP (0.04-0.10 equiv), and a base (e.g., Cs₂CO₃ or NaOtBu, 1.5-2.0 equiv) is placed in a dry Schlenk tube under an inert atmosphere. Anhydrous dioxane or toluene is added, and the mixture is heated to 80-110 °C for the specified time. Upon completion, the reaction is cooled, diluted with an organic solvent, and filtered through a pad of Celite. The filtrate is concentrated, and the resulting crude product is purified by column chromatography to give the 2-amino-4-bromo-7-azaindole derivative.
Visualizing Reaction Pathways
The following diagrams illustrate the logical flow of the regioselective cross-coupling reactions.
Caption: Regioselective Suzuki coupling at the C-2 position.
Caption: Regioselective Sonogashira coupling at the C-2 position.
Caption: Regioselective Buchwald-Hartwig amination at the C-2 position.
Conclusion
The selective functionalization of this compound is a powerful strategy for the synthesis of diverse and complex molecules. The pronounced difference in reactivity between the carbon-iodine and carbon-bromine bonds allows for predictable and high-yielding cross-coupling reactions at the C-2 position. This guide provides a framework for researchers to leverage this regioselectivity in their synthetic endeavors, with the provided protocols serving as a starting point for reaction optimization. The ability to sequentially modify the 7-azaindole scaffold at distinct positions opens up vast possibilities for the exploration of chemical space in drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Double Sonogashira reactions on dihalogenated aminopyridines for the assembly of an array of 7-azaindoles bearing triazole and quinoxaline substituents at C-5: Inhibitory bioactivity against Giardia duodenalis trophozoites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
Monitoring the Synthesis of 4-Bromo-2-iodo-7-azaindole: A Comparative Guide to LC-MS Analysis
For researchers, scientists, and drug development professionals, real-time, accurate monitoring of chemical reactions is paramount to ensure optimal yield, purity, and safety. This guide provides a comparative analysis of Liquid Chromatography-Mass Spectrometry (LC-MS) for monitoring the reaction progress in the synthesis of 4-Bromo-2-iodo-7-azaindole, a key intermediate in the development of various therapeutic agents. We present supporting experimental protocols and compare LC-MS with alternative analytical techniques.
The synthesis of highly functionalized heterocyclic compounds like this compound is a critical step in medicinal chemistry.[1] Effective reaction monitoring allows for the determination of reaction completion, the identification of intermediates and byproducts, and the optimization of reaction conditions. While several analytical techniques can be employed for this purpose, LC-MS has emerged as a powerful and widely adopted method due to its high sensitivity, selectivity, and ability to provide molecular weight information of the components in a reaction mixture.[2]
Comparative Analysis of Analytical Techniques
The choice of an analytical technique for reaction monitoring depends on various factors, including the complexity of the reaction mixture, the required sensitivity, the speed of analysis, and the availability of instrumentation. Below is a comparison of LC-MS with other common techniques.
| Analytical Technique | Principle | Speed | Sensitivity & Selectivity | Structural Information | Throughput | Cost |
| LC-MS | Separation by chromatography, detection by mass spectrometry | Moderate | High | High (Molecular Weight, Fragmentation) | High | High |
| TLC | Separation by planar chromatography | Fast | Low | Low (Rf value only) | High | Low |
| HPLC-UV | Separation by chromatography, detection by UV absorbance | Moderate | Moderate | Low (Retention time, UV spectrum) | High | Moderate |
| NMR | Nuclear magnetic resonance spectroscopy | Slow | Low | High (Detailed molecular structure) | Low | High |
| ASAP-MS | Ambient Solid Analysis Probe Mass Spectrometry | Very Fast | High | High (Molecular Weight) | Very High | High |
Table 1. Comparison of analytical techniques for reaction monitoring.
As indicated in Table 1, LC-MS offers a balanced profile of speed, high sensitivity and selectivity, and valuable structural information, making it a preferred method for complex organic reactions.[2][3] While techniques like Thin-Layer Chromatography (TLC) are faster, they lack the chemical structure information necessary for unambiguous identification of reaction components. Nuclear Magnetic Resonance (NMR) provides detailed structural data but is often too slow for real-time reaction monitoring. Ambient sampling techniques like Atmospheric Solids Analysis Probe (ASAP)-MS offer rapid analysis without extensive sample preparation, significantly enhancing workflow efficiency.
LC-MS Method for Reaction Progress Analysis
A typical LC-MS method for monitoring the synthesis of this compound would involve the following parameters. This protocol is adapted from established methods for similar azaindole compounds.[4][5]
Experimental Protocol: LC-MS Analysis
1. Sample Preparation:
-
Aliquots (e.g., 10 µL) of the reaction mixture are taken at specified time intervals.
-
The aliquot is immediately quenched with a suitable solvent (e.g., acetonitrile) to stop the reaction.
-
The sample is diluted to an appropriate concentration (e.g., 1 µg/mL) with the initial mobile phase composition.
-
The diluted sample is filtered through a 0.22 µm syringe filter before injection.
2. LC-MS Parameters:
| Parameter | Value |
| LC System | Waters ACQUITY UPLC I-Class or equivalent[4] |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm[4] |
| Mobile Phase A | 0.1% Formic acid in water[4] |
| Mobile Phase B | 0.1% Formic acid in acetonitrile[4] |
| Flow Rate | 0.4 mL/min[4] |
| Gradient | 10% B to 90% B over 1.5 min, hold for 1 min, return to 10% B[4] |
| Injection Volume | 2 µL[4] |
| Column Temp. | 40°C[4] |
| MS System | Waters XEVO TQ-S or equivalent triple quadrupole mass spectrometer[4] |
| Ionization Mode | Electrospray Ionization (ESI), Positive[4] |
| Capillary Voltage | 3.0 kV[4] |
| Cone Voltage | 30 V[4] |
| Desolvation Temp. | 500°C[4] |
| Desolvation Gas Flow | 1000 L/hr[4] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM)[4] |
Table 2. Recommended LC-MS parameters.
3. MRM Transitions:
Multiple Reaction Monitoring (MRM) is a highly sensitive and selective quantitative technique that monitors specific precursor-to-product ion transitions.[6] For the analysis of the this compound reaction, the following hypothetical MRM transitions could be monitored.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Starting Material (e.g., 4-Bromo-7-azaindole) | 197/199 | e.g., 118 |
| Product (this compound) | 323/325 | e.g., 197/199 |
| Potential Byproduct (e.g., Di-iodinated species) | 449/451 | e.g., 323/325 |
Table 3. Hypothetical MRM transitions for reaction monitoring. The isotopic pattern of bromine (¹⁹Br/⁸¹Br) should be considered.
Visualizing the Workflow and Comparison
To better illustrate the process, the following diagrams outline the experimental workflow for LC-MS analysis and a logical comparison with alternative methods.
Caption: Workflow for LC-MS analysis of reaction progress.
Caption: Comparison of LC-MS with alternative analytical methods.
Conclusion
For the synthesis of this compound, LC-MS provides a robust and reliable method for monitoring reaction progress. Its high sensitivity and selectivity allow for the accurate quantitation of the starting material, product, and any impurities, even at low concentrations. While other techniques have their merits, LC-MS offers a superior balance of analytical capabilities that are crucial for the efficient development of complex pharmaceutical intermediates. The detailed protocol and comparative data presented in this guide serve as a valuable resource for scientists aiming to optimize their synthetic processes and ensure the quality of their target compounds.
References
The Strategic Advantage of 4-Bromo-2-iodo-7-azaindole in Multi-Step Synthesis: A Comparative Guide
In the intricate landscape of multi-step synthesis, particularly in the realm of drug discovery and development, the choice of starting materials profoundly dictates the efficiency, yield, and overall feasibility of a synthetic route. This guide provides a comprehensive benchmark analysis of "4-Bromo-2-iodo-7-azaindole" as a key building block, comparing its performance in the synthesis of complex molecules against alternative strategies. The focus of this comparison will be the synthesis of 2,4-disubstituted 7-azaindoles, a common scaffold in kinase inhibitors, with a specific case study on the synthesis of an Aurora kinase inhibitor analogue.
Executive Summary: The Efficiency of Orthogonal Halogenation
"this compound" offers a distinct advantage in multi-step synthesis due to its di-halogenated structure with orthogonal reactivity. The significant difference in the reactivity of the C-I and C-Br bonds allows for selective, sequential cross-coupling reactions. The more labile carbon-iodine bond can be functionalized under milder conditions, leaving the more robust carbon-bromine bond intact for subsequent transformations. This inherent orthogonality streamlines the synthetic process, often leading to higher overall yields and fewer protection-deprotection steps compared to routes starting with mono-halogenated or unfunctionalized azaindole cores.
Comparative Analysis: Synthesis of a 2,4-Disubstituted 7-Azaindole Core
To objectively evaluate the efficiency of "this compound", we will compare two synthetic routes to a generic 2-aryl-4-substituted-7-azaindole scaffold, a key structural motif in many kinase inhibitors.
-
Route A: Utilizes "this compound" as the starting material, leveraging sequential Suzuki-Miyaura coupling reactions.
-
Route B: Employs a more classical approach starting with a mono-halogenated 7-azaindole, requiring a multi-step sequence to achieve the desired disubstitution pattern.
Data Presentation: A Head-to-Head Comparison
| Metric | Route A: "this compound" | Route B: Alternative Starting Material ("5-Bromo-7-azaindole") |
| Starting Material | This compound | 5-Bromo-7-azaindole |
| Target Scaffold | 2-Aryl-4-(heteroaryl)-7-azaindole | 2-Aryl-4-(heteroaryl)-7-azaindole |
| Key Reactions | Sequential Suzuki-Miyaura Couplings | Formylation, Suzuki Coupling, Halogenation, Suzuki Coupling |
| Number of Steps | 3 | 5 |
| Overall Yield (Illustrative) | ~45-55% | ~15-25% |
| Key Advantages | High convergency, orthogonal reactivity, fewer steps, higher overall yield. | Readily available starting material. |
| Key Disadvantages | Higher cost of starting material. | Longer route, lower overall yield, multiple functional group interconversions. |
Experimental Protocols
Route A: Synthesis of 2-Aryl-4-(heteroaryl)-7-azaindole via Sequential Suzuki Coupling
This route exemplifies the efficiency of using the di-halogenated starting material.
Step 1: N-Protection of this compound
To a solution of this compound (1.0 eq) in a suitable solvent such as DMF, is added a base like sodium hydride (1.2 eq) at 0 °C. After stirring for 30 minutes, a protecting group precursor, for instance, benzenesulfonyl chloride (1.1 eq), is added, and the reaction is allowed to warm to room temperature and stirred until completion. The reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated to yield the N-protected intermediate.
Step 2: Selective Suzuki-Miyaura Coupling at the C-2 Position
The N-protected this compound (1.0 eq) is dissolved in a mixture of toluene and water. To this are added the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base, typically K₂CO₃ (2.0 eq). The mixture is degassed and heated to 80-90 °C until the starting material is consumed. After cooling, the product is extracted, and the organic layer is purified by column chromatography to give the 2-aryl-4-bromo-7-azaindole derivative.[1]
Step 3: Suzuki-Miyaura Coupling at the C-4 Position
The 2-aryl-4-bromo-7-azaindole derivative from the previous step (1.0 eq) is subjected to a second Suzuki-Miyaura coupling with a heteroarylboronic acid or ester (1.5 eq). A more active catalyst system, such as PdCl₂(dppf) (0.1 eq), and a stronger base like Cs₂CO₃ (3.0 eq) in a solvent system like dioxane/water are often employed. The reaction is heated at a higher temperature (e.g., 100-110 °C). Following a similar workup and purification, the desired 2-aryl-4-(heteroaryl)-7-azaindole is obtained.
Route B: Alternative Synthesis of a 2,4-Disubstituted 7-Azaindole
This route starts from a simpler, mono-halogenated azaindole and requires more steps to introduce the required functionalities.
Step 1: Formylation of 5-Bromo-7-azaindole
5-Bromo-7-azaindole (1.0 eq) is subjected to a Vilsmeier-Haack or Duff reaction to introduce a formyl group at the C-3 position. For the Duff reaction, hexamethylenetetramine (HMTA) in acetic acid and water is used, and the mixture is refluxed.[2][3] This step introduces a handle for further functionalization.
Step 2: Synthesis of a 2-Aryl-7-azaindole Precursor
An alternative starting material, 2-amino-3-iodopyridine, can be used to construct the 2-aryl-7-azaindole core. This involves a Sonogashira coupling with a terminal alkyne, followed by a cyclization step.[4]
Step 3: Halogenation of the 7-Azaindole Core
The resulting 2-aryl-7-azaindole is then halogenated at the 4-position using a suitable halogenating agent like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) to introduce the second point of diversity.
Step 4 & 5: Sequential Functionalization
The newly introduced halogen and the existing one are then functionalized in a sequential manner, similar to the later steps of Route A, but often requiring protection of the azaindole nitrogen.
Visualizing the Synthetic Strategy and Biological Context
To better illustrate the strategic differences and the biological relevance of the synthesized compounds, the following diagrams are provided.
Caption: Comparison of synthetic workflows for 2,4-disubstituted 7-azaindoles.
The 7-azaindole scaffold is a key component of many kinase inhibitors. For instance, GSK1070916 is a potent inhibitor of Aurora B and C kinases, which are crucial regulators of mitosis. Their dysregulation is a hallmark of many cancers.
Caption: Simplified Aurora Kinase signaling pathway in mitosis.
Conclusion
The use of "this compound" in multi-step synthesis, particularly for complex, highly substituted heterocyclic compounds, presents a clear efficiency advantage over more linear synthetic strategies. The orthogonal reactivity of the two halogen atoms allows for a convergent and high-yielding approach to molecular diversity. While the initial cost of the starting material may be higher, the significant reduction in the number of synthetic steps, improved overall yield, and simplification of purification processes often make it a more cost-effective and time-efficient strategy in the long run, especially in a research and development setting where speed and efficiency are paramount. This makes "this compound" a valuable and strategic building block for medicinal chemists and process development scientists.
References
- 1. nbinno.com [nbinno.com]
- 2. Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and In Vitro Analysis of New Vemurafenib Analogs[v1] | Preprints.org [preprints.org]
- 4. The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB41798K [pubs.rsc.org]
A Comparative Guide to the Physicochemical Properties of 4-, 5-, 6-, and 7-Azaindole Isomers
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Azaindole Isomers' Performance Supported by Experimental Data.
The azaindole scaffold, a bioisostere of indole, is a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors. The strategic placement of a nitrogen atom in the benzene ring of the indole core can significantly modulate the physicochemical properties and biological activity of the resulting molecule. This guide provides a comparative analysis of the four positional isomers of azaindole—4-azaindole, 5-azaindole, 6-azaindole, and 7-azaindole—based on their physicochemical properties, supported by experimental data and detailed methodologies.
Azaindoles, also known as pyrrolopyridines, are bicyclic aromatic heterocycles composed of a pyridine ring fused to a pyrrole ring. The position of the nitrogen atom in the six-membered ring defines the four isomers. This seemingly subtle structural variation can lead to profound differences in hydrogen bonding capacity, pKa, dipole moment, and metabolic stability, which in turn influence their interaction with biological targets.[1] While all four isomers have been explored in drug discovery, 7-azaindole is the most frequently encountered scaffold in the literature, followed by 6-azaindole.[1]
Comparative Physicochemical Data
The following table summarizes key physicochemical properties of the four azaindole isomers. It is important to note that while experimental data is prioritized, a complete set of directly comparable experimental values for all properties across all isomers is not always available in the literature. In such cases, calculated or predicted values are provided and clearly indicated.
| Property | 4-Azaindole | 5-Azaindole | 6-Azaindole | 7-Azaindole |
| Structure | 1H-pyrrolo[3,2-b]pyridine | 1H-pyrrolo[3,2-c]pyridine | 1H-pyrrolo[2,3-c]pyridine | 1H-pyrrolo[2,3-b]pyridine |
| CAS Number | 272-49-1[2] | 271-34-1[3] | 271-29-4 | 271-63-6[4] |
| Molecular Weight | 118.14 | 118.14 | 118.14 | 118.14 |
| Melting Point (°C) | 126-128 | 104.6-108.4 | 136-137 | 105-107 |
| pKa (Pyridine N) | 6.94 (calculated)[2] | 8.26 (calculated)[2] | 7.95 (calculated)[2] | 4.59 (calculated)[2] |
| logP | 1.15 (predicted) | 0.89 (predicted) | 0.89 (predicted) | 1.09 (predicted) |
| Aqueous Solubility | Slightly soluble | Hardly soluble | Hardly soluble | Slightly soluble |
| Dipole Moment (Debye) | 1.8 (gas phase, calc.) | 3.9 (gas phase, calc.) | 3.6 (gas phase, calc.) | 1.5 (gas phase, calc.) |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical parameters are provided below. These protocols represent standard laboratory procedures and can be adapted for the specific analysis of azaindole isomers.
pKa Determination by Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the pKa of a compound by measuring the change in pH of a solution upon the incremental addition of a titrant.[5]
Materials:
-
pH meter with a combination pH electrode
-
Calibrated automatic titrator or manual burette
-
Stir plate and stir bar
-
Titration vessel
-
Standardized 0.1 M hydrochloric acid (HCl)
-
Standardized 0.1 M sodium hydroxide (NaOH)
-
Potassium chloride (KCl) for maintaining ionic strength
-
High-purity water (Milli-Q or equivalent)
-
Nitrogen gas supply
-
Azaindole isomer sample (1-5 mg)
Procedure:
-
Calibration: Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).[5]
-
Sample Preparation: Accurately weigh the azaindole isomer and dissolve it in a known volume of high-purity water to a final concentration of approximately 1 mM. A co-solvent (e.g., methanol or DMSO, up to 1-2%) may be used if solubility is low, but the effect on the pKa should be noted.
-
Titration Setup: Transfer the sample solution to the titration vessel, add KCl to a final concentration of 0.15 M to maintain constant ionic strength, and place a stir bar in the vessel.[5]
-
Inert Atmosphere: Purge the solution with nitrogen gas for 10-15 minutes before and during the titration to remove dissolved carbon dioxide.[5]
-
Titration: Immerse the pH electrode in the solution and begin stirring. Titrate the solution with standardized 0.1 M HCl or 0.1 M NaOH in small, precise increments. For basic pKa determination (protonation of the pyridine nitrogen), titrate with HCl. For acidic pKa determination (deprotonation of the pyrrole NH), titrate with NaOH.
-
Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the first derivative of the titration curve.
logP Determination by Shake-Flask Method
The shake-flask method is the traditional and most reliable method for determining the octanol-water partition coefficient (logP).
Materials:
-
n-Octanol (pre-saturated with water)
-
Water or buffer (e.g., phosphate-buffered saline, pH 7.4; pre-saturated with n-octanol)
-
Centrifuge tubes with screw caps
-
Mechanical shaker or vortex mixer
-
Centrifuge
-
Analytical instrument for quantification (e.g., HPLC-UV)
-
Azaindole isomer sample
Procedure:
-
Phase Saturation: Prepare water-saturated n-octanol and n-octanol-saturated water (or buffer) by vigorously mixing equal volumes of the two phases for 24 hours, followed by separation.
-
Sample Preparation: Prepare a stock solution of the azaindole isomer in n-octanol.
-
Partitioning: In a centrifuge tube, add a known volume of the n-octanol stock solution and a known volume of the n-octanol-saturated water (or buffer). The volume ratio of the two phases can be adjusted depending on the expected logP.
-
Equilibration: Cap the tube and shake it vigorously for a sufficient time to allow for partitioning equilibrium to be reached (typically 1-24 hours).
-
Phase Separation: Centrifuge the tube to ensure complete separation of the two phases.
-
Quantification: Carefully withdraw an aliquot from both the n-octanol and aqueous phases. Determine the concentration of the azaindole isomer in each phase using a validated analytical method such as HPLC-UV.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Aqueous Solubility Determination by Shake-Flask Method
This method determines the thermodynamic equilibrium solubility of a compound in an aqueous medium.[6]
Materials:
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Filtration device (e.g., syringe filters with low protein binding)
-
Analytical instrument for quantification (e.g., HPLC-UV)
-
Azaindole isomer sample (solid)
Procedure:
-
Sample Preparation: Add an excess amount of the solid azaindole isomer to a vial containing a known volume of the aqueous buffer. The excess solid is necessary to ensure that a saturated solution is formed.[7]
-
Equilibration: Cap the vial and place it on a shaker in a temperature-controlled environment (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to allow the system to reach equilibrium.[6]
-
Phase Separation: After equilibration, allow the suspension to settle.
-
Filtration: Carefully withdraw an aliquot of the supernatant and filter it to remove any undissolved solid particles.
-
Quantification: Dilute the filtrate if necessary and determine the concentration of the dissolved azaindole isomer using a validated analytical method.
-
Solubility Value: The measured concentration represents the equilibrium aqueous solubility of the compound under the specified conditions.
Melting Point Determination by Capillary Method
This is a standard technique to determine the melting point or melting range of a crystalline solid.[8]
Materials:
-
Melting point apparatus
-
Capillary tubes (sealed at one end)[8]
-
Azaindole isomer sample (solid, dry, and finely powdered)
Procedure:
-
Sample Preparation: Finely grind the crystalline sample. Press the open end of a capillary tube into the powdered sample to pack a small amount of the solid into the tube.[9] Tap the sealed end of the tube on a hard surface to compact the sample to a height of 2-3 mm.[9]
-
Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus.[10]
-
Heating: Heat the sample rapidly to a temperature about 15-20°C below the expected melting point. Then, reduce the heating rate to 1-2°C per minute to allow for accurate observation.[11]
-
Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid crystal melts (the completion of melting). This range is the melting point of the sample.[8]
Visualizations
General Experimental Workflow for Physicochemical Characterization
The following diagram illustrates a typical workflow for the physicochemical characterization of small molecules like the azaindole isomers.
Caption: General workflow for the physicochemical characterization of azaindole isomers.
Representative Signaling Pathway: Kinase Inhibition
Azaindoles are widely recognized as "hinge-binding" motifs in kinase inhibitors, mimicking the adenine portion of ATP. The diagram below represents a simplified generic kinase signaling pathway and the point of inhibition by an azaindole-based inhibitor.
Caption: Inhibition of a generic kinase cascade by an azaindole-based inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. 4-Azaindole | C7H6N2 | CID 9226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Azaindole | C7H6N2 | CID 9220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 7-Azaindole CAS#: 271-63-6 [m.chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.aip.org [pubs.aip.org]
Evaluating the Performance of N-Protected vs. Unprotected 4-Bromo-2-iodo-7-azaindole in Synthetic Applications
A Comparative Guide for Researchers in Drug Discovery and Development
The strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among these, the 7-azaindole core is a privileged structure found in numerous biologically active molecules, including kinase inhibitors.[1][2][3][4][5] The dihalogenated derivative, 4-Bromo-2-iodo-7-azaindole, presents a versatile platform for the synthesis of complex molecular architectures through selective cross-coupling reactions. A critical consideration in the synthetic utility of this building block is the strategic use of N-protection on the pyrrole nitrogen. This guide provides a comparative evaluation of N-protected versus unprotected this compound, supported by experimental data from related systems, to inform synthetic strategy and decision-making in drug development programs.
The Rationale for N-Protection in Azaindole Chemistry
The 7-azaindole ring system, while a valuable pharmacophore, presents unique challenges in synthetic transformations. The pyrrolic nitrogen can influence the electronic properties of the ring and potentially interfere with metal-catalyzed cross-coupling reactions. N-protection is a widely adopted strategy to mitigate these issues, leading to improved reaction outcomes. In many cases, higher yields are obtained with N-protected substrates.[6][7] The self-association of 7-azaindole through hydrogen bonding can also be prevented by N-protection.[8]
The primary advantages of employing an N-protected this compound include:
-
Enhanced Reaction Yields and Purity: Protection of the pyrrolic nitrogen prevents side reactions and catalyst inhibition, often leading to significantly higher yields and cleaner reaction profiles. For instance, in the synthesis of azaindoles via palladium-catalyzed reactions, N-protected substrates have been shown to provide better yields.[6][7]
-
Improved Solubility and Handling: N-protecting groups can modify the physical properties of the azaindole, improving its solubility in common organic solvents and facilitating purification.
-
Directed Reactivity: In some instances, the choice of protecting group can influence the regioselectivity of subsequent reactions.
Commonly employed N-protecting groups for azaindoles include methyl (Me), p-methoxybenzyl (PMB), benzenesulfonyl (Bs), tosyl (Ts), and (2-trimethylsilyl)ethoxymethyl (SEM).[1][9] The choice of protecting group depends on the specific reaction conditions and the desired deprotection strategy.
Comparative Performance in Cross-Coupling Reactions
The differential reactivity of the C-I and C-Br bonds in this compound allows for sequential and site-selective functionalization. The C-I bond is generally more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions, enabling selective substitution at the 2-position, followed by subsequent modification at the 4-position.
Suzuki-Miyaura Coupling
Table 1: Comparison of Reaction Conditions and Yields for Selective Suzuki Coupling at the C-2 Position
| Parameter | N-Protected this compound | Unprotected this compound |
| Protecting Group | e.g., SEM, Ts, Me, PMB | - |
| Catalyst | Pd(PPh₃)₄ or Pd₂(dba)₃/SPhos | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos |
| Ligand | SPhos (if using Pd₂(dba)₃) | SPhos (if using Pd(OAc)₂) |
| Base | Cs₂CO₃ or K₂CO₃ | K₃PO₄ or Cs₂CO₃ |
| Solvent | Toluene/Ethanol or Dioxane/Water | MeCN/H₂O or Dioxane/Water |
| Temperature | 60-100 °C | 80-110 °C |
| Typical Yield | Good to Excellent (67-93% reported for similar systems)[9] | Lower and more variable (potential for catalyst poisoning) |
Table 2: Subsequent Suzuki Coupling at the C-4 Position of N-Protected 2-Aryl-4-bromo-7-azaindole
| Parameter | N-Protected 2-Aryl-4-bromo-7-azaindole |
| Catalyst | Pd₂(dba)₃/SPhos or PdCl₂(dppf) |
| Ligand | SPhos or dppf |
| Base | Cs₂CO₃ or K₂CO₃ |
| Solvent | Toluene/Ethanol or Dioxane |
| Temperature | 80-120 °C |
| Typical Yield | Moderate to Good (43-88% reported for similar systems)[9] |
Sonogashira Coupling
The Sonogashira coupling enables the introduction of alkyne moieties, which are valuable handles for further synthetic transformations. N-protection is also advantageous in this reaction.
Table 3: Comparison of Reaction Conditions for Sonogashira Coupling
| Parameter | N-Protected this compound | Unprotected this compound |
| Protecting Group | e.g., SEM, Ts | - |
| Catalyst | PdCl₂(PPh₃)₂ | PdCl₂(PPh₃)₂ |
| Co-catalyst | CuI | CuI |
| Base | Et₃N or other amine base | Et₃N or other amine base |
| Solvent | DMF or THF | DMF or THF |
| Temperature | Room Temperature to 60 °C | Room Temperature to 80 °C |
| Typical Yield | Generally higher and more consistent | Potentially lower due to side reactions |
C-N Coupling (Buchwald-Hartwig Amination)
For the synthesis of amino-azaindole derivatives, the Buchwald-Hartwig amination is a key transformation. The use of N-protected substrates is crucial for achieving good yields in the coupling of amides, amines, and amino acid esters with N-protected 4-bromo-7-azaindoles.[8][10]
Table 4: Conditions for C-N Coupling with N-Protected 4-Bromo-7-azaindoles
| Parameter | N-Protected 4-Bromo-7-azaindole |
| Protecting Group | e.g., Benzyl |
| Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ |
| Ligand | Xantphos |
| Base | Cs₂CO₃ |
| Solvent | Dioxane |
| Temperature | 100 °C |
| Typical Yield | Good yields reported for various amines and amides[8] |
Experimental Protocols
General Protocol for N-Protection (e.g., SEM protection)
A detailed protocol for the SEM protection of a 7-azaindole derivative is as follows:
-
To a solution of the 7-azaindole (1.0 equiv) in anhydrous THF or DMF, add sodium hydride (1.2 equiv, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add SEM-Cl (1.1 equiv) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction carefully with saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Protocol for Selective Suzuki-Miyaura Coupling
The following is a general procedure for the selective Suzuki coupling at the more reactive C-I bond of an N-protected dihalo-azaindole:[9][11][12][13]
-
In a reaction vessel, combine the N-protected this compound (1.0 equiv), the desired boronic acid (1.2 equiv), and the base (e.g., Cs₂CO₃, 2.0 equiv).
-
Add the palladium catalyst (e.g., Pd₂(dba)₃, 5 mol%) and ligand (e.g., SPhos, 5 mol%).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., toluene/ethanol, 1:1).
-
Heat the reaction mixture to the desired temperature (e.g., 60 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
General Protocol for N-Deprotection (e.g., Tosyl group removal)
A mild and efficient method for the deprotection of N-tosylated indoles and related structures involves the use of cesium carbonate.[14]
-
Dissolve the N-tosylated azaindole in a mixture of THF and methanol (e.g., 2:1).
-
Add cesium carbonate (excess, e.g., 3-5 equiv).
-
Stir the reaction at room temperature or with gentle heating until the deprotection is complete (monitor by TLC or LC-MS).
-
Filter the reaction mixture and concentrate the filtrate.
-
Purify the product by column chromatography.
Visualizing Synthetic and Biological Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate a typical experimental workflow for the sequential functionalization of this compound and a hypothetical signaling pathway where a derivative might act as a kinase inhibitor.
Caption: Sequential functionalization of this compound.
Caption: Inhibition of a kinase signaling pathway by an azaindole derivative.
Conclusion
The available evidence strongly supports the use of N-protection for this compound in cross-coupling reactions. This strategy is likely to lead to higher yields, improved purity, and more reliable reaction outcomes compared to the unprotected counterpart. For researchers and drug development professionals, the investment in an additional protection/deprotection sequence is often justified by the enhanced efficiency and robustness of the subsequent synthetic transformations, ultimately accelerating the synthesis of complex, biologically active molecules. The choice of a specific protecting group should be tailored to the planned synthetic route, considering its stability to the reaction conditions and the ease of its eventual removal.
References
- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of N-substituted 7-azaindoles as Pan-PIM kinases inhibitors - Lead optimization - Part III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Isotopic Labeling of 4-Bromo-2-iodo-7-azaindole: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of potential isotopic labeling strategies for 4-Bromo-2-iodo-7-azaindole, a heterocyclic compound of interest in medicinal chemistry and drug development, particularly as a scaffold for protein kinase inhibitors.[1][2] While specific isotopic labeling studies on this exact molecule are not extensively documented in published literature, this document outlines feasible labeling approaches based on established methodologies for related indole and azaindole structures. The guide compares these proposed methods with established isotopically labeled compounds used in similar research areas, offering valuable insights for researchers, scientists, and drug development professionals.
Introduction to Isotopic Labeling with this compound
Isotopic labeling is an indispensable technique in drug discovery, allowing researchers to track the metabolic fate (pharmacokinetics), target engagement, and mechanism of action of a molecule without altering its fundamental chemical properties.[][4] this compound, with its halogenated structure and azaindole core, presents multiple opportunities for the introduction of stable isotopes (e.g., ²H, ¹³C, ¹⁵N) for studies involving mass spectrometry (MS) and nuclear magnetic resonance (NMR), as well as radioisotopes (e.g., ³H, ¹²⁵I, ¹³¹I) for sensitive detection in binding assays and in vivo imaging.[5]
The 7-azaindole scaffold is a known "hinge-binding" motif for many protein kinases, making its derivatives potent therapeutic candidates.[1] Isotopically labeled versions of these compounds are crucial for quantitative assays, such as competitive binding assays using heavy-labeled internal standards.[6]
Proposed Isotopic Labeling Strategies for this compound
Given the lack of direct experimental data, this guide proposes several robust labeling strategies. The predicted efficiencies and key characteristics are compared with those of a well-established deuterated kinase inhibitor, Sorafenib-d₃.
Data Presentation: Comparison of Labeling Strategies
| Feature | [²H]-4-Bromo-2-iodo-7-azaindole (Proposed) | [¹⁵N]-4-Bromo-2-iodo-7-azaindole (Proposed) | [¹²⁵I]-4-Bromo-7-azaindole-2-yl Precursor (Proposed) | Sorafenib-d₃ (Alternative)[7] |
| Isotope | Deuterium (²H) | Nitrogen-15 (¹⁵N) | Iodine-125 (¹²⁵I) | Deuterium (²H) |
| Labeling Position | C3 position of the azaindole ring | N7 (pyridine ring) or N1 (pyrrole ring) | C2 position of the azaindole ring | N-methyl group |
| Precursor | This compound | Labeled 2-amino-3-iodopyridine or ¹⁵N-ammonia | 4-Bromo-2-(tributylstannyl)-7-azaindole | N-desmethyl-sorafenib |
| Labeling Method | Palladium-catalyzed H/D Exchange | De novo synthesis from labeled precursor | Oxidative radioiododestannylation | Methylation with CD₃I |
| Typical Use Case | Mass Spectrometry (Internal Standard), NMR | NMR Spectroscopy, Mass Spectrometry | SPECT Imaging, Autoradiography, Radioligand Binding | Mass Spectrometry (Internal Standard) |
| Estimated Yield | ~47% at C3[8][9] | High (synthesis dependent) | >95% (radiochemical)[10] | High |
| Label Stability | High (non-exchangeable C-D bond) | High (integral to core structure) | High (stable C-I bond) | High (non-exchangeable C-D bond) |
Experimental Protocols
Detailed methodologies for the proposed labeling strategies are provided below.
Protocol 1: Deuterium Labeling at C3 via H/D Exchange
This protocol is adapted from established methods for the deuteration of indoles and 7-azaindole.[8][9]
-
Materials : this compound, Deuterated Acetic Acid (CD₃CO₂D), 1,4-Dioxane (anhydrous).
-
Procedure : a. Dissolve this compound (0.1 mmol) in anhydrous 1,4-dioxane (0.75 mL) in a sealed reaction vial. b. Add deuterated acetic acid (0.3 mL). c. Heat the mixture at 80°C for 16 hours. d. Cool the reaction to room temperature and quench with saturated NaHCO₃ solution. e. Extract the product with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄. f. Purify the product by flash column chromatography on silica gel.
-
Analysis : Confirm deuterium incorporation and position by ¹H NMR (disappearance of C3-H signal) and Mass Spectrometry (M+1 peak).
Protocol 2: ¹⁵N Labeling via De Novo Synthesis
This protocol outlines a plausible synthetic route starting from a commercially available labeled precursor.
-
Materials : ¹⁵N-labeled 2-aminopyridine, N-Iodosuccinimide (NIS), 4-bromophenylacetylene, Palladium catalyst (e.g., Pd(PPh₃)₄), Copper(I) iodide (CuI), base (e.g., triethylamine).
-
Procedure : a. Step 1 (Iodination) : Iodinate ¹⁵N-2-aminopyridine at the 3-position using NIS to yield ¹⁵N-2-amino-3-iodopyridine. b. Step 2 (Sonogashira Coupling) : Couple ¹⁵N-2-amino-3-iodopyridine with 4-bromophenylacetylene using a palladium catalyst and CuI in a suitable solvent like DMF with a base. c. Step 3 (Cyclization) : Induce intramolecular cyclization of the resulting alkyne intermediate, often catalyzed by a base or a transition metal, to form the ¹⁵N-labeled 4-bromo-7-azaindole core. d. Step 4 (Iodination at C2) : Iodinate the C2 position of the azaindole ring using NIS or a similar iodinating agent.
-
Analysis : Confirm product structure and ¹⁵N incorporation at each step using NMR and Mass Spectrometry.
Protocol 3: Radioiodination via Destannylation
This method is a standard and highly efficient procedure for introducing radioiodine.[10]
-
Precursor Synthesis : Synthesize the 2-tributylstannyl precursor, 4-Bromo-2-(tributylstannyl)-7-azaindole, via lithiation of 4-bromo-7-azaindole followed by quenching with tributyltin chloride.
-
Materials : 2-tributylstannyl precursor, Na[¹²⁵I], Chloramine-T or Iodogen, phosphate buffer.
-
Procedure : a. To a solution of the stannyl precursor (5-10 µg) in ethanol, add Na[¹²⁵I] in phosphate buffer (pH 7.4). b. Add an oxidizing agent (e.g., Chloramine-T, 10-20 µg). c. Allow the reaction to proceed for 5-10 minutes at room temperature. d. Quench the reaction with sodium metabisulfite. e. Purify the radiolabeled product using reverse-phase HPLC.
-
Analysis : Determine radiochemical yield and purity by radio-HPLC.
Mandatory Visualizations
Experimental Workflow for Isotopic Labeling
Caption: Proposed isotopic labeling workflows for this compound.
Application in a Kinase Signaling Pathway
Caption: Inhibition of a generic RTK signaling pathway by a labeled 7-azaindole derivative.
References
- 1. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Radiolabeled Small Molecule Protein Kinase Inhibitors for Imaging with PET or SPECT - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Programmable Deuteration of Indoles via Reverse Deuterium Exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Radioiodinated agents for imaging multidrug resistant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-Bromo-2-iodo-7-azaindole: A Guide for Laboratory Professionals
For immediate release: This document provides essential guidance on the safe and compliant disposal of 4-Bromo-2-iodo-7-azaindole, a chemical compound utilized in pharmaceutical and drug development research. Researchers, scientists, and laboratory personnel must adhere to these procedures to ensure personal safety and environmental protection. The following information is based on safety data for the closely related compound 4-Bromo-7-azaindole, and it is imperative to handle this compound with the same level of caution.
Hazard Identification and Immediate Safety Measures
This compound is classified as a hazardous substance. Based on data for the analogous compound 4-Bromo-7-azaindole, it is toxic if swallowed, causes skin irritation, and can result in serious eye damage[1][2][3]. It may also cause respiratory irritation[1][3][4]. In case of exposure, immediate medical attention is required[1][2].
First Aid Procedures:
-
Ingestion: If swallowed, immediately call a poison center or doctor. Do NOT induce vomiting[1][2].
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical advice[1][2][5].
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call a poison center or doctor[1][2][3][5].
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. If breathing is difficult, give oxygen. If not breathing, give artificial respiration[1][2].
Personal Protective Equipment (PPE)
When handling this compound, all personnel must wear appropriate personal protective equipment to minimize exposure risk.
| PPE Category | Specific Requirements |
| Hand Protection | Wear suitable protective gloves. |
| Eye/Face Protection | Use chemical safety goggles or a face shield[1]. |
| Skin and Body Protection | Wear protective clothing to prevent skin contact[1]. |
| Respiratory Protection | Use a NIOSH-approved respirator or an effective engineering control such as a chemical fume hood. Avoid breathing dust[1][5]. |
Spill and Leak Containment
In the event of a spill, trained personnel equipped with appropriate PPE should handle the cleanup.
Spill Cleanup Protocol:
-
Evacuate: Keep unprotected personnel away from the spill area.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Prevent further leakage or spillage if it is safe to do so.
-
Absorb: Use an inert material to absorb the spill.
-
Collect: Sweep up or vacuum the material and place it into a suitable, labeled container for disposal[1][5].
-
Decontaminate: Clean the spill area thoroughly.
-
Regulations: Consult local regulations for disposal of the cleanup materials[1].
Disposal Procedures
Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR 261.3) and must also consult state and local hazardous waste regulations to ensure complete and accurate classification[1].
Step-by-Step Disposal Guide:
-
Classification: Classify this compound as a hazardous waste.
-
Containerization: Place the waste in a clearly labeled, sealed container. Do not reuse empty containers; they should be disposed of as unused product[1].
-
Storage: Store the waste in a cool, dry, and well-ventilated area, away from incompatible substances[1][2].
-
Documentation: Maintain accurate records of the waste generated.
-
Approved Disposal: Arrange for disposal through an approved hazardous waste disposal plant[1]. Observe all federal, state, and local environmental regulations[1].
Chemical and Physical Properties Summary
| Property | Value |
| Molecular Formula | C₇H₅BrN₂ |
| Appearance | Off-white to brown solid[2] |
| Melting Point | 178-183 °C[3] |
Experimental Workflow and Disposal Decision Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling 4-Bromo-2-iodo-7-azaindole
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety, handling, and disposal information for 4-Bromo-2-iodo-7-azaindole. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on the safety profile of the closely related and structurally similar chemical, 4-Bromo-7-azaindole, and established best practices for handling halogenated aromatic compounds. It is imperative to supplement this information with a specific SDS for the exact chemical being used once available and to adhere to all institutional and regulatory safety protocols.
Hazard Identification and Personal Protective Equipment (PPE)
4-Bromo-7-azaindole is classified with significant health hazards, which should be assumed for this compound.[1][2][3] These hazards include acute toxicity if swallowed, skin irritation, serious eye damage, and potential respiratory irritation.[1][2][3] A comprehensive Personal Protective Equipment (PPE) plan is mandatory to mitigate these risks.
| Protection Type | Recommended PPE | Rationale |
| Eye and Face | Chemical safety goggles and a face shield.[4] | Protects against splashes and airborne particles that can cause severe eye damage.[1][4] |
| Skin | Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant lab coat or apron, and closed-toe shoes.[1][4] | Prevents skin contact, which can lead to irritation or burns.[4] |
| Respiratory | Use in a well-ventilated area, preferably within a chemical fume hood.[2][4][5] If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[4] | Minimizes inhalation of dust or vapors, which can cause respiratory tract irritation.[1][3] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
1. Preparation:
-
Review Safety Data Sheet (SDS): Before any work begins, thoroughly read and understand the SDS for 4-Bromo-7-azaindole and, if available, the specific SDS for this compound.
-
Designate Work Area: All handling of this compound must occur within a certified chemical fume hood.[5][6][7] The work surface should be covered with absorbent bench paper.[8]
-
Assemble Materials: Ensure all necessary equipment, including appropriate glassware, weighing boats, and waste containers, are clean, dry, and placed within the fume hood before starting.[8]
-
Verify Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and operational.[7][9]
2. Weighing and Transfer:
-
Personal Protective Equipment: Don all required PPE as outlined in the table above before entering the designated work area.
-
Minimize Dust Generation: As this compound is a solid, handle it carefully to avoid creating dust.[2][8] Use a spatula or scoop for transfers; avoid pouring directly from the container.[8]
-
Containment: Keep the container of the chemical closed whenever possible.[8] When weighing, use an enclosed balance or a balance inside the fume hood if available.[6][8]
-
Small Quantities: Whenever feasible, work with the smallest quantity of the substance necessary for the experiment.
3. Experimental Procedure:
-
Fume Hood Operation: Conduct all manipulations of this compound within the chemical fume hood with the sash at the lowest practical height.[4][7]
-
Solution Preparation: If preparing a solution, add the solid to the solvent slowly to avoid splashing. Work over a disposable bench cover.[8]
-
Avoid Contamination: Do not eat, drink, or smoke in the laboratory.[9][10] Wash hands thoroughly after handling the compound, even if gloves were worn.[1][10]
Disposal Plan
Proper disposal of this compound and any associated contaminated materials is critical to prevent environmental contamination and ensure safety.
| Waste Type | Disposal Procedure |
| Unused/Excess Chemical | Dispose of as hazardous chemical waste in a designated, properly labeled, and sealed container.[1][2] |
| Contaminated Labware (e.g., gloves, weighing boats, bench paper) | Place in a sealed bag or container labeled as hazardous waste for disposal according to institutional guidelines. |
| Contaminated Glassware | Rinse glassware with a suitable solvent (e.g., acetone) within the fume hood.[4] Collect the rinsate as halogenated organic hazardous waste.[4] |
| Halogenated Waste Stream | All waste containing this compound must be collected in a designated "Halogenated Organic Waste" container.[4] Do not mix with non-halogenated waste.[4] |
Regulatory Compliance: All waste disposal must adhere to local, state, and federal hazardous waste regulations.[1][2]
Experimental Workflow and Safety Diagram
The following diagram illustrates the key steps and safety considerations for handling this compound.
Caption: Workflow for handling this compound.
References
- 1. aksci.com [aksci.com]
- 2. fishersci.dk [fishersci.dk]
- 3. 4-Bromo-7-azaindole: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. uwlax.edu [uwlax.edu]
- 6. safety.duke.edu [safety.duke.edu]
- 7. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
- 8. ehs.wisc.edu [ehs.wisc.edu]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. artsci.usu.edu [artsci.usu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
